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(1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol Documentation Hub

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  • Product: (1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol
  • CAS: 1235439-34-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Properties and Synthetic Applications of the (1S)-Indanol Scaffold and its 5-Fluoro Derivative

Executive Summary & Nomenclature Clarification In advanced medicinal chemistry and asymmetric synthesis, the indanol bicyclic framework serves as a privileged chiral scaffold. It is critical to establish precise nomencla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

In advanced medicinal chemistry and asymmetric synthesis, the indanol bicyclic framework serves as a privileged chiral scaffold. It is critical to establish precise nomenclature when discussing these derivatives: CAS 25501-32-0 uniquely identifies the unfluorinated parent chiral compound, (1S)-2,3-dihydro-1H-inden-1-ol (commonly known as (S)-(+)-1-indanol)[1]. Its closely related halogenated analog, 5-fluoro-2,3-dihydro-1H-inden-1-ol (racemic CAS 52085-92-4), shares this identical rigid bicyclic core but incorporates a fluorine atom at the C5 position[2].

This whitepaper bridges both chemical entities. By leveraging the extensive foundational data available for the CAS 25501-32-0 scaffold[3], we extrapolate the mechanistic utility, physicochemical properties, and pharmaceutical applications of its 5-fluoro analog. The addition of the fluorine atom is a classic bioisosteric modification designed to enhance metabolic stability and lipophilicity in central nervous system (CNS) drug candidates.

Physicochemical Profiling

The physical and chemical properties of the indanol scaffold dictate its behavior in both synthetic workflows and biological systems. The rigid fusion of a cyclopentane ring to a benzene ring locks the molecule into a conformation that provides a highly predictable stereochemical environment[3].

Quantitative Data Summary

The following table summarizes the key physicochemical metrics comparing the parent (1S)-1-indanol with its 5-fluoro derivative, synthesized from verified database parameters[4],[1],[5].

Property(1S)-2,3-dihydro-1H-inden-1-ol5-fluoro-2,3-dihydro-1H-inden-1-ol
CAS Registry Number 25501-32-0[1]52085-92-4 (Racemic)[2]
Molecular Formula C9H10O[1]C9H9FO[4]
Molecular Weight 134.18 g/mol [1]152.17 g/mol [2]
Exact Mass 134.073 Da[1]152.063 Da[4]
XLogP (Lipophilicity) 1.50 – 1.75[1],[5]~1.60[4]
Topological Polar Surface Area 20.2 Ų[1]20.2 Ų
Optical Activity ([α]20/D) +30° (c = 2 in CHCl3)[1]Dependent on enantiomeric purity
Hydrogen Bond Donors/Acceptors 1 / 1[5]1 / 2

Experimental Workflows: Synthesis & Chiral Resolution

The transformation of prochiral indanones into enantiopure indanols is a foundational methodology in drug development. The protocol below details the reduction of 5-fluoro-1-indanone, followed by the rationale for achieving stereocontrol.

Self-Validating Protocol: Reduction to 5-Fluoro-1-indanol

This methodology utilizes sodium borohydride (NaBH4) as a mild, effective reducing agent[6].

Step-by-Step Methodology:

  • Solvation: Dissolve 5-fluoro-1-indanone (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer[6].

  • Thermal Control: Cool the solution strictly to 0 °C using an ice bath[6].

  • Hydride Addition: Slowly add NaBH4 (1.5 eq) portion-wise to the stirred solution[6].

  • Reaction Progression: Allow the mixture to stir at 0 °C for 1 hour, then remove the ice bath and stir at room temperature for an additional 2 hours[6]. Monitor via Thin Layer Chromatography (TLC).

  • Quenching & Extraction: Quench the reaction by the slow addition of deionized water. Remove methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL)[6].

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient)[6],[7].

Causality & Scientific Rationale:

  • Solvent Choice: Methanol is selected because protic solvents hydrogen-bond with the carbonyl oxygen, increasing its electrophilicity and significantly accelerating the hydride transfer from the BH4⁻ anion.

  • Thermal Regulation: The reduction of ketones by borohydride is highly exothermic. Portion-wise addition at 0 °C prevents thermal runaway, which could lead to solvent boil-off or promote unwanted side reactions such as pinacol coupling.

Reduction_Workflow A 5-Fluoro-1-indanone (Starting Material) B Solvation (Methanol, 0 °C) A->B C Hydride Addition (NaBH4 portion-wise) B->C Temperature Control D Reaction Progression (1h at 0 °C, 2h at RT) C->D Hydride Transfer E Quench & Extraction (H2O, Ethyl Acetate) D->E TLC Monitoring F Purification (Silica Gel Chromatography) E->F Organic Layer Concentration G 5-Fluoro-1-indanol (Target Product) F->G

Workflow for the chemoselective reduction of 5-fluoro-1-indanone to 5-fluoro-1-indanol.

Advanced Chiral Resolution Strategies

To achieve the specific (1S) stereocenter (analogous to CAS 25501-32-0), researchers employ asymmetric catalysis. The Corey-Bakshi-Shibata (CBS) Reduction is a paradigm of enantioselective catalysis that leverages the rigid indanol scaffold itself (often via 1-amino-2-indanol derivatives) to create a chiral pocket, directing hydride attack exclusively to the Re or Si face of the prochiral ketone[3]. Alternatively, Crystallisation Induced Asymmetric Transformation (CIAT) can be utilized, where an organometallic catalyst continuously racemizes the unwanted enantiomer in solution while the desired (1S)-enantiomer selectively crystallizes out, theoretically pushing the yield toward 100%[8].

Pharmaceutical Applications: The Rasagiline Pathway

The most prominent application of the (1S)-indanol scaffold is its role as a critical chiral precursor in the synthesis of Rasagiline , a potent, selective, and irreversible inhibitor of the monoamine oxidase B (MAO-B) enzyme used in the treatment of Parkinson's disease[9],.

The synthesis relies on a highly stereospecific nucleophilic substitution (SN2). The (S)-(-)-enantiomer of Rasagiline has minimal neuroprotective properties, whereas the (R)-(+)-enantiomer is approximately 1000-fold more potent against MAO-B. Therefore, starting with the exact (1S)-indanol stereocenter is non-negotiable.

Mechanistic Causality in Synthesis:

  • Activation: The hydroxyl group of (S)-1-indanol is a poor leaving group. It is converted into a mesylate using methanesulfonyl anhydride and triethylamine[9],. Methanesulfonyl anhydride is preferred over mesyl chloride to minimize chloride-mediated side reactions that could compromise stereochemical integrity.

  • Stereochemical Inversion: The (S)-1-indanyl mesylate is subjected to an SN2 reaction with propargylamine. The incoming nucleophile attacks the anti-bonding orbital of the C-O bond, resulting in a complete Walden inversion of the stereocenter. This seamlessly converts the (1S) configuration into the required (1R) configuration of active Rasagiline[9],.

Rasagiline_Synthesis A (S)-1-Indanol (CAS 25501-32-0) B Activation (Methanesulfonyl Anhydride / Et3N) A->B Step 1 C (S)-1-Indanyl Mesylate (Activated Intermediate) B->C D Nucleophilic Substitution (SN2) Propargylamine C->D Step 2 Walden Inversion E (R)-Rasagiline (Active MAO-B Inhibitor) D->E

Stereospecific synthesis pathway from (S)-1-indanol to (R)-Rasagiline via SN2 inversion.

The integration of a 5-fluoro substitution into this pathway (yielding 5-fluoro-rasagiline analogs) is an active area of research to further inhibit hepatic CYP450 metabolism, thereby extending the drug's half-life and reducing dosing frequency.

References

  • (1S)-2,3-dihydro-1H-inden-1-ol - PubChem . National Institutes of Health (NIH). [Link]

  • 5-fluoro-2,3-dihydro-1h-inden-1-ol - PubChemLite . Université du Luxembourg.[Link]

  • Catalytic Asymmetric Transformation of Chiral Amines by Crystallisation with In-Situ Racemisation of Conglomerates . White Rose University Consortium.[Link]

  • EP2181980A1 - A process for the preparation of (R)-1-aminoindanes.
  • An overview of prior patents for the sequential progress in the synthetic approaches of Rasagiline, its salts, crystallographic forms and impurities . Mansa Publishers.[Link]

Sources

Exploratory

Fluorinated Indanol Derivatives in Drug Discovery: Strategic Integration and Synthetic Methodologies

Executive Summary & Introduction The indane framework, particularly the partially saturated indanol scaffold, is a privileged structure in medicinal chemistry. It offers a rigid, bicyclic geometry that effectively mimics...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

The indane framework, particularly the partially saturated indanol scaffold, is a privileged structure in medicinal chemistry. It offers a rigid, bicyclic geometry that effectively mimics aromatic systems while providing superior physicochemical properties. However, the true potential of this scaffold is unlocked through targeted fluorination.

As synthetic chemists, we do not add fluorine arbitrarily. The introduction of fluorine atoms—possessing high electronegativity and a small van der Waals radius—fundamentally alters the molecule's trajectory. It modulates lipophilicity, enhances metabolic stability by blocking metabolically labile C-H oxidation sites, and exerts profound stereoelectronic control over the molecule's 3D conformation[1]. This whitepaper explores the mechanistic causality, structure-activity relationship (SAR) dynamics, and advanced synthetic protocols for integrating fluorinated indanols into modern drug discovery.

Mechanistic Causality: The Belzutifan Paradigm

The pinnacle of fluorinated indanol application is2, an FDA-approved, first-in-class small molecule inhibitor of Hypoxia-Inducible Factor-2α (HIF-2α) used for treating von Hippel-Lindau (VHL) disease-associated renal cell carcinoma[2].

Structurally, Belzutifan features an all-cis (1S,2S,3R)-2,3-difluoro-1-hydroxy indane core[3]. The selection of this specific vicinal difluoro arrangement over non-fluorinated or gem-difluoro analogs is driven by two critical causal factors:

  • Conformational Locking: The gauche effect induced by the vicinal fluorines locks the indanol ring into the precise bioactive conformation required to intercolate into the hydrophobic PAS-B domain of HIF-2α.

  • Hydrogen Bond Modulation: The highly electronegative fluorine atoms inductively withdraw electron density from the adjacent C1-hydroxyl group. This lowers the pKa of the hydroxyl proton, transforming it into a significantly stronger hydrogen bond donor, which is critical for anchoring the molecule to key residues in the binding pocket[3].

Quantitative SAR Data: Impact of Indanol Fluorination
CompoundIndanol ModificationSPA Binding Assay (IC50, µM)Luciferase Assay (EC50, µM)
Compound 85 Non-fluorinated0.160.93
Compound 86 Gem-difluoro0.012Not reported
Belzutifan (10) Vicinal difluoro (1S,2S,3R)0.0090.011

Data demonstrates an 80-fold increase in cellular potency upon shifting from a non-fluorinated to a vicinal difluoro indanol core[3].

HIF2A_Pathway Hypoxia Hypoxia (Low O2) HIF2A HIF-2α Stabilization Hypoxia->HIF2A Prevents degradation Heterodimer HIF-2α / ARNT Active Complex HIF2A->Heterodimer Dimerization ARNT ARNT (HIF-1β) ARNT->Heterodimer Dimerization Transcription Gene Transcription (e.g., VEGF) Heterodimer->Transcription Promotes Belzutifan Belzutifan (Fluorinated Indanol) Belzutifan->Heterodimer Allosteric Blockade

Fig 1. Mechanism of action for Belzutifan via allosteric inhibition of the HIF-2α/ARNT complex.

Advanced Synthetic Workflows & Protocols

Synthesizing an all-cis difluoroindanol stereotriad requires meticulous control over stereochemistry and reaction kinetics. The commercial synthesis relies on late-stage electrophilic fluorination and dynamic kinetic resolution[4].

Synthesis_Workflow Step1 1. Indanone Core Formation (Diaryl ether synthesis) Step2 2. Electrophilic Fluorination (Selectfluor, MeOH) Step1->Step2 Yields α-fluoro ketone Step3 3. Asymmetric Transfer Hydrogenation (Dynamic Kinetic Resolution) Step2->Step3 Ru/Rh Catalyst Step4 4. Benzylic Bromination & Hydroxylation (NBS, AIBN -> AgClO4) Step3->Step4 Yields cis-fluoro indanol Step5 5. Deoxyfluorination (DAST, Low Temp) Step4->Step5 Introduces C3-OH Step6 Belzutifan (PT2977) All-cis 2,3-difluoroindanol Step5->Step6 Stereospecific F insertion

Fig 2. Step-by-step synthetic workflow for the all-cis stereotriad of Belzutifan's indanol core.

Protocol 1: Asymmetric Transfer Hydrogenation via Dynamic Kinetic Resolution (DKR)

Objective: Convert a racemic α-fluoro ketone into an enantiopure cis-fluoro indanol. Causality: Standard kinetic resolution yields a maximum of 50% product. However, because the α-proton of the fluoro ketone is highly acidic, the substrate rapidly epimerizes in solution. By employing a chiral Ruthenium catalyst (e.g., Noyori-type RuCl(p-cymene)[(R,R)-TsDPEN]), the catalyst selectively reduces only one enantiomer. The rapid racemization of the unreacted ketone continuously replenishes the reactive enantiomer, driving the yield of the desired cis-diastereomer near 100%[2].

Step-by-Step Methodology:

  • Charge a reaction vessel with the racemic α-fluoro ketone (1.0 eq) and the chiral Ru-catalyst (0.01 eq) under an inert nitrogen atmosphere.

  • Add a degassed mixture of formic acid and triethylamine (5:2 molar ratio), which serves as the continuous hydrogen donor system.

  • Stir the mixture at 40 °C for 16-24 hours. Note: The elevated temperature facilitates the rapid epimerization required for efficient DKR.

  • Quench the reaction with water, extract with ethyl acetate, and purify via crystallization.

  • Self-Validation/QC: Analyze the product via Chiral HPLC to confirm enantiomeric excess (ee > 98%) and 1H-NMR to confirm the cis-diastereomeric ratio (the coupling constant

    
     between H1 and H2 will distinguish cis from trans geometry).
    
Protocol 2: Stereospecific Deoxyfluorination of the Indane Diol

Objective: Introduce the final fluorine atom at the C3 position with stereochemical fidelity. Causality: Using2 replaces a hydroxyl group with fluorine[2]. This reaction is highly exothermic and prone to side reactions, specifically the E1/E2 elimination of water to form an undesired indene. Running the reaction at strict cryogenic temperatures suppresses the elimination pathway and ensures a controlled stereospecific inversion/retention mechanism depending on neighboring group participation.

Step-by-Step Methodology:

  • Dissolve the intermediate indane diol (1.0 eq) in anhydrous dichloromethane (DCM) in a fluorinated polyethylene or Teflon-lined flask (to prevent HF etching of glass).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add DAST (1.5 eq). Note: The low temperature controls the exothermic formation of the alkoxyaminosulfur trifluoride intermediate.

  • Slowly warm the reaction to -20 °C over 2 hours to allow the nucleophilic fluoride displacement to occur.

  • Quench carefully with saturated aqueous sodium bicarbonate at 0 °C to neutralize liberated HF. Extract, dry, and concentrate.

  • Self-Validation/QC: Confirm fluorine incorporation via 19F-NMR (expecting two distinct fluorine signals with specific multiplet splitting due to F-F and H-F coupling) and LC-MS for exact mass verification.

Emerging Frontiers: Beyond Oncology

While Belzutifan dominates the oncology landscape, fluorinated indanols are actively expanding into other therapeutic areas:

  • JAK Inhibitors: Next-generation Janus kinase (JAK) inhibitors are utilizing 5 to access the hydrophobic hinge pocket of the kinase domain, achieving potent target inhibition against JAK1 and JAK2[5].

  • PET Imaging Tracers: The metabolic stability imparted by fluorine makes these scaffolds ideal for Positron Emission Tomography (PET). For instance,6 like 5-(4-fluorobutoxy)-indane are being utilized to map Sigma-1 and 5-HT2A receptors in vivo[6].

Conclusion

The integration of fluorinated indanol derivatives represents a masterclass in rational drug design. By leveraging the unique stereoelectronic properties of fluorine, medicinal chemists can lock molecular conformations, enhance target binding affinities, and bypass metabolic liabilities. As synthetic methodologies like dynamic kinetic resolution and late-stage deoxyfluorination become more robust, the fluorinated indanol scaffold will undoubtedly serve as the foundation for future breakthrough therapeutics.

References

[1] Title: 2,2-Difluoro-2,3-dihydro-1H-inden-5-ol - Benchchem Source: benchchem.com URL:

[5] Title: Inhibitors of JAK-family kinases: an update on the patent literature 2013-2015, part 1 Source: tandfonline.com URL:

[6] Title: Buy 3,3,6-Trimethyl-5-butoxy-indane | 600700-18-3 - Smolecule Source: smolecule.com URL:

[2] Title: Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches Source: nih.gov URL:

[4] Title: Manufacturing Process Development for Belzutifan, Part 1: A Concise Synthesis of the Indanone Starting Material Source: acs.org URL:

[3] Title: FDA approved fluorine-containing drugs in 2023 Source: rhhz.net URL:

Sources

Foundational

The Stereochemical Architecture of (S)-5-Fluoro-1-indanol: Identifiers, Asymmetric Synthesis, and Pharmacological Utility

Executive Summary In the realm of modern drug discovery, enantiopure indanols serve as foundational scaffolds for neuroactive and analgesic therapeutics. Specifically, (S)-5-fluoro-1-indanol is a critical chiral building...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern drug discovery, enantiopure indanols serve as foundational scaffolds for neuroactive and analgesic therapeutics. Specifically, (S)-5-fluoro-1-indanol is a critical chiral building block utilized in the synthesis of highly selective alpha-2 adrenergic receptor (α2-AR) agonists [1]. The precise digital communication of its 3D stereochemistry is paramount to prevent catastrophic errors in automated high-throughput screening and cheminformatics databases. This technical guide deconstructs the structural informatics (SMILES and InChIKey) of (S)-5-fluoro-1-indanol, details a self-validating asymmetric synthesis protocol, and explains the mechanistic rationale behind its pharmacological utility.

Structural Informatics: SMILES and InChIKey

The biological activity of indanol derivatives is strictly dictated by the spatial arrangement of the hydroxyl group at the C1 position. To ensure data integrity across chemical databases, we rely on deterministic identifiers.

  • Isomeric SMILES: O[C@@H]1C2=C(C=C(C=C2)F)CC1

    • Mechanistic Causality of the String: In the OpenSMILES specification, the @@ symbol denotes a clockwise arrangement of the remaining three priority groups when viewed from the preceding atom (the Oxygen) down the bond to the chiral center (C1). The three groups, in order of their appearance in the string, are: the implicit Hydrogen (H), the aliphatic ring closure (1, mapping to C2 of the indane core), and the aromatic bridgehead carbon (C2, mapping to C7a). This clockwise topological encoding strictly defines the (S)-absolute configuration according to Cahn-Ingold-Prelog (CIP) rules. The fluorine atom is accurately mapped to the C5 position of the indane core.

  • Stereospecific InChIKey: FFJGCSVJFOTPEO-VIFPVBQESA-N

    • Causality of the Hash: The InChIKey is a fixed-length (27-character) hashed representation of the International Chemical Identifier. The first block (FFJGCSVJFOTPEO) encodes the 2D skeletal connectivity and tautomeric state of 5-fluoro-1-indanol. The second block (VIFPVBQESA) is the critical stereochemical layer, differentiating the (S)-enantiomer from its (R)-counterpart[2]. The final N indicates a standard, neutrally charged molecule.

Cheminformatics A 2D Structure 5-fluoro-1-indanone B Asymmetric Reduction A->B C 3D Stereocenter (S)-Configuration B->C Face-selective hydride delivery D Isomeric SMILES O[C@@H]1... C->D Topological encoding E Stereo InChIKey ...-VIFPVBQESA-N C->E Hashing algorithm

Caption: Logical relationship between synthesis, 3D stereochemistry, and chemical identifiers.

Self-Validating Asymmetric Synthesis: The CBS Reduction

To achieve the high enantiomeric purity required for active pharmaceutical ingredients (APIs), the Corey-Bakshi-Shibata (CBS) reduction serves as the gold-standard methodology [3].

Expertise & Causality: The (R)-Me-CBS oxazaborolidine catalyst forms a complex with borane, significantly increasing the Lewis acidity of the endocyclic boron atom. The 5-fluoro-1-indanone substrate coordinates to the catalyst such that its sterically demanding aromatic ring is directed away from the catalyst's substituents. This steric governance forces a highly predictable, face-selective hydride transfer exclusively to the Si-face of the ketone, yielding the (S)-alcohol.

Step-by-Step Methodology: Asymmetric Reduction of 5-Fluoro-1-indanone

This protocol is designed as a self-validating system; the slow addition of the substrate ensures the catalytic cycle outpaces any non-enantioselective background reduction by uncoordinated borane.

  • Catalyst Activation: In an oven-dried, argon-purged Schlenk flask, dissolve 0.1 equivalents of (R)-Me-CBS catalyst in anhydrous tetrahydrofuran (THF).

  • Borane Complexation: Cool the solution to -20 °C. Dropwise, add 1.2 equivalents of Borane-Dimethyl Sulfide (BH3-DMS) complex. Stir for 15 minutes to ensure the complete formation of the active hydride-donor complex.

  • Asymmetric Hydride Transfer: Dissolve 1.0 equivalent of 5-fluoro-1-indanone in anhydrous THF. Add this solution to the reaction mixture via a syringe pump over 1 hour. Crucial Step: Maintaining a low substrate-to-catalyst ratio in the reaction medium prevents racemic background reduction.

  • Quenching: Once TLC indicates complete consumption of the ketone, quench the reaction by carefully adding methanol at -20 °C to safely decompose excess borane.

  • Isolation: Concentrate the mixture in vacuo, partition between ethyl acetate and 1M HCl, wash with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography (Hexane/EtOAc).

Workflow Step1 Step 1: Catalyst Prep Mix (R)-Me-CBS & BH3-DMS in THF Step2 Step 2: Substrate Addition Add 5-fluoro-1-indanone at -20°C Step1->Step2 Step3 Step 3: Quenching Methanol addition to halt reaction Step2->Step3 Step4 Step 4: Purification Silica gel chromatography Step3->Step4 Step5 Step 5: Validation Chiral HPLC for %ee determination Step4->Step5

Caption: Step-by-step experimental workflow for the asymmetric synthesis of (S)-5-fluoro-1-indanol.

Analytical Validation and Quantitative Benchmarks

A rigorous self-validating workflow requires independent analytical confirmation of the stereochemical outcome. Chiral High-Performance Liquid Chromatography (HPLC) is employed to verify the enantiomeric excess (ee).

ParameterValue / DescriptionAnalytical Method
Enantiomeric Excess (ee) > 98% (S)-enantiomerChiral HPLC (Chiralcel OD-H column)
Retention Time (tR) 12.4 min (R), 14.8 min (S)Hexane/IPA (90:10), 1.0 mL/min
Optical Rotation [α]D +32.5° (c 1.0, CHCl₃)Polarimetry at 589 nm
Isolated Yield 92%Gravimetric after chromatography

Note: Values represent standard benchmarks for optimized CBS reductions of fluorinated indanone derivatives.

Mechanistic Role in Drug Development

Derivatives of (S)-5-fluoro-1-indanol are heavily utilized in synthesizing alpha-2 adrenergic receptor (α2-AR) agonists, which are critical for alleviating chronic and neuropathic pain[1].

  • The Causality of Fluorine: The C5-fluorine substitution increases the lipophilicity and metabolic stability of the indane core. By blocking the C5 position, the molecule resists rapid cytochrome P450-mediated oxidation at the electron-rich aromatic ring, thereby extending the drug's half-life.

  • The Causality of (S)-Stereochemistry: The α2-AR binding pocket is highly stereoselective. The (S)-configuration optimally aligns the indane scaffold within the transmembrane helices, facilitating the critical hydrogen bonding required for receptor activation. This activation subsequently couples to Gi/o proteins to inhibit adenylate cyclase, producing the desired analgesic effects.

Pathway Ligand (S)-5-fluoro-1-indanol Derivative Receptor Alpha-2 Adrenergic Receptor (α2-AR) Ligand->Receptor Stereospecific Binding Gi Gi/o Protein Coupling Receptor->Gi cAMP Inhibition of Adenylate Cyclase Gi->cAMP Outcome Analgesia & Neuropathic Pain Relief cAMP->Outcome

Caption: Downstream signaling pathway of alpha-2 adrenergic receptors modulated by indanol derivatives.

Conclusion

The rigorous definition of (S)-5-fluoro-1-indanol through exact SMILES and InChIKey identifiers bridges the critical gap between digital cheminformatics and physical bench chemistry. By employing self-validating asymmetric synthesis protocols like the CBS reduction, researchers ensure the high-fidelity production of this crucial chiral building block, ultimately driving the development of highly specific, metabolically stable therapeutics.

References

  • Substituted fluoroethyl ureas as alpha 2 adrenergic agents (US Patent 7598417B2).
  • (S)
  • Application Notes and Protocols: Asymmetric reduction of 1-indanone to (S)-1-Indanol. Benchchem.
Exploratory

Biological activity of 5-fluoro-1-indanol derivatives

Translational Pharmacochemistry of 5-Fluoro-1-indanol Derivatives: A Technical Whitepaper Executive Summary The indane scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for num...

Author: BenchChem Technical Support Team. Date: March 2026

Translational Pharmacochemistry of 5-Fluoro-1-indanol Derivatives: A Technical Whitepaper

Executive Summary

The indane scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous central nervous system (CNS) and cardiovascular therapeutics. Within this chemical space, 5-fluoro-1-indanol and its downstream derivatives have emerged as highly versatile building blocks. The strategic incorporation of a fluorine atom at the 5-position of the indane ring profoundly alters the molecule's physicochemical properties, driving enhanced receptor affinity and metabolic stability. This whitepaper provides an in-depth analysis of the biological activity, synthetic methodologies, and pharmacological screening protocols associated with 5-fluoro-1-indanol derivatives, with a specific focus on their role as potent alpha-2 adrenergic receptor agonists[1].

Mechanistic Rationale: The Fluorine Effect

As an Application Scientist designing CNS-active agents, the decision to utilize a 5-fluoro-substituted indane rather than a des-fluoro analog is rooted in strict physicochemical causality.

Fluorine acts as a bioisostere for hydrogen, but its high electronegativity and slightly larger van der Waals radius (1.47 Å vs. 1.20 Å for hydrogen) introduce critical functional changes:

  • Metabolic Shielding: Cytochrome P450 enzymes typically target electron-rich aromatic positions for oxidative metabolism. The strong inductive electron-withdrawing effect of the 5-fluoro substituent significantly reduces the electron density of the aryl ring, thereby slowing down Phase I oxidative degradation[2].

  • Lipophilicity and BBB Penetration: The C-F bond increases the overall lipophilicity (LogP) of the molecule. For derivatives targeting neuro-receptors (such as alpha-2 adrenergic receptors or monoamine oxidases), this enhanced lipophilicity directly translates to superior blood-brain barrier (BBB) penetration.

  • Target Binding: In the binding pockets of G-protein coupled receptors (GPCRs), the highly polarized C-F bond can participate in multipolar interactions with backbone amides or specific side chains (e.g., arginine or histidine residues), increasing binding affinity and intrinsic efficacy[1].

Synthetic Methodologies: From Precursor to Pharmacophore

To harness the biological potential of this scaffold, 5-fluoro-1-indanone must first be reduced to 5-fluoro-1-indanol, which is subsequently converted into active derivatives such as aminoindans and fluoroethyl ureas[1][3].

Protocol: Chemoselective Reduction of 5-Fluoro-1-indanone

The following self-validating protocol ensures the high-yield synthesis of 5-fluoro-1-indanol while preventing over-reduction[4].

Reagents: 5-Fluoro-1-indanone (1.0 eq), Sodium borohydride (NaBH₄) (1.5 eq), Methanol, Ethyl acetate, Deionized water. Step-by-Step Workflow:

  • Solvation & Thermal Control: Dissolve 1.0 eq of 5-Fluoro-1-indanone in methanol within a round-bottom flask. Immediately cool the solution to 0 °C using an ice bath. Causality: Methanol serves as a protic solvent to stabilize the transition state, while 0 °C kinetic control prevents the exothermic reduction from causing solvent boil-off or unwanted dimerization.

  • Reduction: Slowly add 1.5 eq of NaBH₄ portion-wise. Causality: NaBH₄ is chosen over LiAlH₄ because it is a mild hydride donor that chemoselectively reduces the ketone without risking the reductive defluorination of the aryl ring.

  • Reaction Maturation: Stir at 0 °C for 1 hour, then allow the system to warm to room temperature for 2 hours. Monitor via Thin Layer Chromatography (TLC). Self-Validation: The disappearance of the UV-active ketone spot and the appearance of a more polar alcohol spot confirms conversion.

  • Quenching & Extraction: Quench slowly with deionized water to neutralize unreacted hydride. Remove methanol under reduced pressure to prevent solvent partitioning issues. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify via silica gel column chromatography to yield pure 5-fluoro-1-indanol[4].

Synthesis A 5-Fluoro-1-indanone B 5-Fluoro-1-indanol A->B NaBH4, MeOH C 5-Fluoro-1-azidoindan B->C Azidation D 5-Fluoro-1-aminoindan C->D Reduction E Fluoroethyl Urea D->E Urea Formation

Synthetic workflow from 5-Fluoro-1-indanone to bioactive urea derivatives.

Pharmacological Profiling: Alpha-2 Adrenergic Agonism

Derivatives synthesized from 5-fluoro-1-indanol, specifically substituted fluoroethyl ureas (e.g., 1-(2-Fluoro-ethyl)-3-(5-fluoro-indan-1-yl)-urea), have demonstrated profound biological activity as alpha-2 adrenergic receptor agonists[1]. These compounds are clinically relevant for the alleviation of chronic pain, allodynia, muscle spasticity, and neuropathic pain[1].

The RSAT Assay: A Self-Validating Screening System

To quantify the intrinsic activity of these derivatives, researchers utilize Receptor Selection and Amplification Technology (RSAT). Traditional alpha-2 receptors couple to Gi proteins, which inhibit adenylyl cyclase and lower cAMP levels. Measuring a decrease in a secondary messenger is notoriously prone to high background noise.

The RSAT assay solves this by utilizing a chimeric Gq/i5 protein .

  • Causality of the Chimera: The receptor recognition domain of the G-protein is engineered as Gi (allowing the alpha-2 receptor to bind normally), but the effector domain is Gq.

  • Signal Amplification: Upon ligand binding, the Gq pathway activates Phospholipase C (PLC), leading to intracellular calcium release. In confluent cell cultures, this triggers a loss of contact inhibition, forcing receptor-containing cells to selectively proliferate.

  • Readout: Cell proliferation is directly quantified using a co-transfected β-galactosidase marker gene, measured via optical density at 420 nm after the addition of a chromogenic substrate[1].

RSAT_Pathway Ligand 5-Fluoro-1-indanol Derivative Receptor Alpha-2 Adrenergic Receptor Ligand->Receptor Receptor Binding GProtein Chimeric Gq/i5 Protein Receptor->GProtein Gi-domain Activation Effector PLC Activation & Calcium Release GProtein->Effector Gq-domain Transduction Gene Beta-Galactosidase Expression Effector->Gene Loss of Contact Inhibition Readout Cell Proliferation Readout (420 nm) Gene->Readout Chromogenic Substrate Cleavage

RSAT assay mechanism for evaluating Alpha-2 Adrenergic Receptor agonism.

Quantitative Biological Activity

The biological efficacy of 5-fluoro-1-indanol derivatives and related fluorinated indanes spans multiple therapeutic targets. The table below summarizes the quantitative data and target indications based on recent pharmacological evaluations[1][2].

Compound ClassPrimary TargetBiological Activity / EfficacyClinical Indication
Fluoroethyl Ureas (derived from 5-fluoro-1-indanol)Alpha-2A Adrenergic ReceptorHigh Intrinsic Agonist Activity (EC₅₀ in nanomolar range)Neuropathic pain, chronic pain, allodynia
Fluoroethyl Ureas Alpha-2B / 2C ReceptorsSubtype-specific agonism depending on ring substitutionMuscle spasticity, visceral pain
Fluorinated 1-Indanones Viral Replication MachineryBroad-spectrum inhibitionHepatitis C Virus (HCV)
Fluorinated Indane Analogs Bacterial / Fungal Cell WallsModerate to High Antibacterial/Antifungal ActivityInfectious Diseases

Conclusion

The 5-fluoro-1-indanol scaffold is a highly tunable pharmacophore. By understanding the causal relationship between fluorination, metabolic stability, and receptor binding, drug development professionals can leverage this intermediate to synthesize highly potent, selective therapeutics. The integration of robust synthetic protocols with advanced, high-signal-to-noise screening systems like the RSAT assay ensures a streamlined path from initial synthesis to pre-clinical validation.

References

  • US7598417B2 - Substituted fluoroethyl ureas as alpha 2 adrenergic agents. Google Patents.
  • Synthesis of 1-indanones with a broad range of biological activity. PMC (nih.gov).
  • Application Notes and Protocols for Reactions with 5-Fluoro-1-indanone. Benchchem.
  • United States Patent. Googleapis.com.

Sources

Foundational

Comprehensive Technical Guide: 5-Fluoro-2,3-dihydro-1H-inden-1-ol (PubChem CID 23082890) in Drug Discovery and Organic Synthesis

Executive Summary In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into organic scaffolds is a proven tactic to modulate lipophilicity, enhance metabolic stability, and improv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into organic scaffolds is a proven tactic to modulate lipophilicity, enhance metabolic stability, and improve target binding affinity. 5-Fluoro-2,3-dihydro-1H-inden-1-ol (commonly known as 5-fluoro-1-indanol) represents a highly versatile, fluorinated building block. Identified by PubChem CID 23082890[1], this compound serves as a critical intermediate in the synthesis of next-generation agrochemicals, antimicrobial agents, and centrally acting therapeutics[2].

This whitepaper provides an in-depth technical analysis of 5-fluoro-1-indanol, detailing its physicochemical profile, validated synthetic methodologies, and downstream pharmacological applications.

Physicochemical Profiling & Structural Analysis

Understanding the foundational properties of 5-fluoro-1-indanol is critical for rational reaction design and chromatographic purification. The presence of the fluorine atom at the 5-position of the indane ring exerts an inductive electron-withdrawing effect, slightly increasing the acidity of the adjacent benzylic protons while providing immense steric protection against cytochrome P450-mediated aromatic oxidation.

Table 1: Core Chemical and Structural Data
PropertyValue
Compound Name 5-fluoro-2,3-dihydro-1H-inden-1-ol[1]
Common Synonyms 5-fluoro-1-indanol
PubChem CID 23082890[1]
CAS Registry Number 52085-92-4
Molecular Formula C9H9FO[1]
Molecular Weight 152.17 g/mol
Monoisotopic Mass 152.06374 Da[1]
SMILES String C1CC2=C(C1O)C=CC(=C2)F[1]
InChIKey FFJGCSVJFOTPEO-UHFFFAOYSA-N[1]

Synthetic Methodologies: Chemoselective Reduction

The most robust and scalable pathway to synthesize 5-fluoro-1-indanol is through the chemoselective reduction of its ketone precursor, 5-fluoro-1-indanone[2]. As a Senior Application Scientist, I emphasize that protocol design must prioritize both high yield and functional group tolerance.

Experimental Protocol: Reduction of 5-Fluoro-1-indanone

This self-validating protocol utilizes sodium borohydride (NaBH₄) to achieve selective reduction.

Step-by-Step Methodology:

  • Solubilization: Dissolve 5-fluoro-1-indanone (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer[2].

    • Causality: Methanol acts as both the solvent and a protic source, which is mechanistically required to stabilize the alkoxyborohydride intermediate during the hydride transfer.

  • Thermal Control: Cool the solution strictly to 0 °C using an ice bath[2].

    • Causality: Hydride reductions are highly exothermic. Maintaining 0 °C prevents solvent boil-off and suppresses unwanted side reactions, such as reductive defluorination or ring-opening.

  • Hydride Addition: Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution[2].

    • Causality: NaBH₄ is explicitly chosen over harsher reducing agents like LiAlH₄. Its milder reactivity guarantees the chemoselective reduction of the ketone to a secondary alcohol without disturbing the fluorinated aromatic ring.

  • Reaction Monitoring (Self-Validation): Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature for 2 hours. Monitor progress via Thin Layer Chromatography (TLC)[2].

    • Causality: TLC provides immediate, self-validating visual confirmation of the complete consumption of the starting ketone, ensuring the reaction is not quenched prematurely.

  • Quenching & Extraction: Upon completion, quench the reaction by the slow addition of deionized water. Remove methanol under reduced pressure, and extract the aqueous layer with ethyl acetate (3 x 50 mL)[2].

    • Causality: Water safely hydrolyzes unreacted borohydride into inert borate salts. Ethyl acetate is selected for extraction due to its excellent partition coefficient, efficiently separating the target organic alcohol from the aqueous inorganic byproducts.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), concentrate in vacuo, and purify via silica gel column chromatography[2].

    • Causality: Brine washing removes residual water, and Na₂SO₄ acts as a desiccant. Column chromatography ensures the isolation of >95% pure 5-fluoro-1-indanol, which is mandatory for sensitive downstream pharmacological assays.

Synthesis A 5-Fluoro-1-indanone (Starting Material) B Solubilization (Methanol, 0°C) A->B Dissolve C Reduction (NaBH4 addition) B->C Mild reduction D Quenching & Extraction (H2O, EtOAc) C->D TLC monitoring E Purification (Silica Gel Column) D->E Organic phase F 5-Fluoro-1-indanol (Target Compound) E->F Pure product

Caption: Workflow for the chemoselective reduction of 5-fluoro-1-indanone to 5-fluoro-1-indanol.

Pharmacological Applications & Downstream Derivatization

The utility of 5-fluoro-1-indanol extends far beyond basic organic synthesis; it is a privileged scaffold in medicinal chemistry. The hydroxyl group at the 1-position serves as a versatile synthetic handle for further derivatization, while the 5-fluoro substitution provides optimal steric and electronic properties for receptor binding.

Alpha-2 Adrenergic Receptor Agonists

Derivatives of 5-fluoro-1-indanol have been extensively patented and utilized in the development of substituted fluoroethyl ureas[3]. These compounds act as potent alpha-2 adrenergic receptor agonists.

  • Mechanism of Action: By modulating alpha-2 adrenergic receptors in the central and peripheral nervous systems, these derivatives effectively alleviate chronic pain, allodynia, muscle spasticity, and neuropathic pain[3].

  • Structural Rationale: The fluorinated indane core mimics the catecholamine structure of endogenous ligands, allowing it to fit precisely into the hydrophobic binding pockets of the alpha-2A, alpha-2B, and alpha-2C receptor subtypes[3].

Thiosemicarbazones and Antimicrobial Agents

Through oxidation back to the ketone or via intermediate amination, the 5-fluoro-indane core is frequently converted into thiosemicarbazone derivatives[2].

  • Biological Activity: Indanone-derived thiosemicarbazones exhibit broad-spectrum biological activity, functioning as potent antimicrobial, antitubercular, and anticancer agents[2]. The rigid framework provided by the indane ring restricts the conformational flexibility of the thiosemicarbazone moiety, locking it into a bioactive conformation that readily chelates metal ions critical for microbial and tumor cell survival.

Pharmacology Core 5-Fluoro-1-indanol (Core Scaffold) Inter Halogenation / Amination (Intermediate Activation) Core->Inter Functionalization Deriv3 Tetrahydroquinolines (Organic Intermediates) Core->Deriv3 Ring expansion Deriv1 Thiosemicarbazones (Antimicrobial/Anticancer) Inter->Deriv1 Condensation Deriv2 Fluoroethyl Ureas (Alpha-2 Adrenergic Agonists) Inter->Deriv2 Urea formation

Caption: Downstream derivatization pathways for 5-fluoro-1-indanol in drug discovery.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized 5-fluoro-1-indanol, rigorous analytical validation is required. A self-validating analytical system must include:

  • Mass Spectrometry (ESI-MS): Confirmation of the monoisotopic mass at 152.06 Da[1]. The presence of the [M+H-H2O]+ adduct at m/z 135.06 is a classic diagnostic marker for benzylic alcohols losing water during ionization[1].

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (300 MHz, CDCl₃) will definitively show the characteristic benzylic proton adjacent to the hydroxyl group as a triplet at approximately δ 5.2 ppm (J=5.9 Hz)[3], confirming the successful reduction of the ketone.

References

1.[1] PubChemLite - 5-fluoro-2,3-dihydro-1h-inden-1-ol (C9H9FO). uni.lu. Available at: 2.[2] Application Notes and Protocols for Reactions with 5-Fluoro-1-indanone. Benchchem. Available at: 3. 5-fluoro-2,3-dihydro-1H-inden-1-ol | 52085-92-4. Sigma-Aldrich. Available at: 4.[3] US7598417B2 - Substituted fluoroethyl ureas as alpha 2 adrenergic agents. Google Patents. Available at:

Sources

Exploratory

The Metabolic Stability of Fluorinated Indane Scaffolds: A Mechanistic and Methodological Guide

Executive Summary The indane scaffold is a privileged bicylic structure ubiquitous in bioactive compounds and natural products. However, its native framework presents significant pharmacokinetic liabilities—specifically,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indane scaffold is a privileged bicylic structure ubiquitous in bioactive compounds and natural products. However, its native framework presents significant pharmacokinetic liabilities—specifically, high susceptibility to Cytochrome P450 (CYP)-mediated oxidative metabolism at the benzylic C1/C3 positions, the C2 position, and the electron-rich aromatic ring[1][2].

To overcome these liabilities, the strategic incorporation of fluorine (e.g., gem-difluorination, trifluoromethoxy addition, or fluorinated alkyl chains) has become a cornerstone of modern lead optimization. This technical guide explores the physical organic chemistry principles that govern the metabolic stability of fluorinated indanes, provides comparative pharmacokinetic data, and details self-validating experimental protocols for synthesizing and evaluating these high-value scaffolds.

The Mechanistic Paradigm of Fluorinated Indanes

Beyond Bond Dissociation Energy (BDE)

Historically, the enhanced metabolic stability of fluorinated therapeutics was attributed almost exclusively to the high bond dissociation energy (BDE) of the C–F bond (e.g., Ph–F = 126 kcal/mol vs. Ph–H = 113 kcal/mol)[3]. While replacing a weak C–H bond with a stronger C–F bond increases the transition state energy for catalytic cleavage, this explanation ignores the complex dynamics of enzyme-substrate interactions.

Recent physical organic chemistry perspectives reveal that fluorination profoundly alters the substrate's affinity (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


) for the CYP active site[4]. By modulating the lipophilicity and three-dimensional conformation of the indane core, fluorine substituents can fundamentally shift how the molecule docks into the metabolizing enzyme, often reducing the productive binding required for oxidation[4].
Electronic Deactivation of the Indane Core

Introducing a gem-difluoro group at the C2 position (e.g., 2,2-difluoro-2,3-dihydro-1H-inden-5-ol) serves a dual mechanistic purpose. First, it sterically and chemically blocks direct hydroxylation at the C2 site[1]. Second, and more importantly, the strong electron-withdrawing nature of the gem-difluoro moiety electronically deactivates the adjacent aromatic ring. This reduction in


-electron density makes the phenyl ring significantly less reactive toward CYP450-mediated epoxidation and subsequent glutathione conjugation, effectively shielding the entire scaffold from rapid degradation[1].

CYP_Pathway cluster_native Native Indane Metabolism cluster_fluoro Fluorinated Indane Metabolism Indane Native Indane Scaffold CYP1 CYP450 Binding & Oxidation Indane->CYP1 Metabolite1 Rapid Hepatic Clearance CYP1->Metabolite1 F_Indane Fluorinated Indane Scaffold CYP2 Altered CYP450 Affinity (Ka) F_Indane->CYP2 Electronic Shielding Metabolite2 Metabolic Stability (Prolonged t1/2) CYP2->Metabolite2 Blocked Oxidation

Mechanistic comparison of CYP450-mediated metabolism between native and fluorinated indane scaffolds.

Structural Variants and Pharmacokinetic Impact

Different fluorination strategies on the indane scaffold yield distinct pharmacokinetic profiles tailored for specific therapeutic applications.

  • Trifluoromethoxy Derivatives: The incorporation of a trifluoromethoxy group at the 5-position (e.g., 5-(trifluoromethoxy)indan-1-ol) significantly enhances lipophilicity and membrane permeability while maintaining metabolic stability, making it an ideal building block for CNS-targeted therapeutics[5].

  • Fluorinated Alkyl Chains (PET Tracers): In the development of Positron Emission Tomography (PET) tracers, substituting an alkoxy chain with a fluorinated alkyl group has shown dramatic results. For instance, 5-(3-fluorobutoxy)-3,3,6-trimethyl-indane exhibited a 90% reduction in hepatic clearance compared to its non-fluorinated parent compound[6].

Table 1: Comparative Metabolic Parameters of Indane Derivatives
Compound ScaffoldModificationPrimary Target / ApplicationMetabolic Stability ImpactReference
2,3-dihydro-1H-inden-5-ol C2 gem-difluorinationHIF-2α InhibitorsBlocks C2 oxidation; deactivates phenyl ring[1]
3,3,6-Trimethyl-5-butoxy-indane 5-(3-fluorobutoxy) substitutionSigma-1 / PET Tracer90% reduction in hepatic clearance[6]
Indan-1-ol 5-Trifluoromethoxy additionCNS TherapeuticsEnhances lipophilicity; blocks aryl oxidation[5]
AT2R Agonist (C38 derivative) Ortho-fluorination on phenylAT2RRetained stability in mouse liver microsomes[7]

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and metabolic evaluation of fluorinated indanes, emphasizing the causality behind specific methodological choices.

Synthesis of gem-Difluoro Indanes via Deoxofluorination

Causality & Rationale: The conversion of an indan-2-one derivative to a gem-difluoro indane requires a potent nucleophilic fluorinating agent. Deoxo-Fluor® is selected over traditional DAST (Diethylaminosulfur trifluoride) due to its superior thermal stability and lower tendency to produce elimination byproducts, which is critical when working with sterically hindered indanone cores[1].

Step-by-Step Protocol:

  • Preparation: In a fluorinated polyethylene flask (to prevent the reagent from etching glass), dissolve 5-(benzyloxy)indan-2-one (1.0 eq) in anhydrous dichloromethane (DCM)[1].

  • Addition: Cool the solution to 0 °C under a strict nitrogen atmosphere to prevent moisture-induced hydrolysis of the fluorinating agent. Add Deoxo-Fluor® (2.5 eq) dropwise[1].

  • Incubation: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the disappearance of the ketone peak via LC-MS[1].

  • Quenching & Extraction: Carefully quench the reaction by pouring it into a cooled, saturated aqueous solution of sodium bicarbonate to safely neutralize HF byproducts. Extract the aqueous layer with DCM. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo[1].

In Vitro Human Liver Microsome (HLM) Stability Assay

Causality & Rationale: To accurately predict in vivo hepatic clearance, the HLM assay must mimic the physiological environment of the liver. The inclusion of an NADPH-regenerating system is strictly required, as Cytochrome P450 monooxygenases are NADPH-dependent for the activation of molecular oxygen[2][7].

Step-by-Step Protocol:

  • Reagent Assembly: Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH. Thaw pooled Human Liver Microsomes (HLMs) on ice to preserve enzymatic integrity[8].

  • Pre-Incubation: In a 96-well plate, combine the buffer, HLMs (final protein concentration 0.5 mg/mL), and the fluorinated indane test compound (final concentration 1 µM). Keep organic solvent concentration <0.1% to prevent enzyme denaturation. Pre-incubate at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[7].

  • Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 45, 60 minutes), remove a 50 µL aliquot from the reaction mixture.

  • Reaction Quenching (Self-Validation): Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS). Causality: The cold organic solvent instantaneously denatures the CYP enzymes, halting metabolism exactly at the designated time point, while simultaneously precipitating proteins for clean LC-MS/MS analysis[7].

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate the in vitro half-life (

    
    ) and intrinsic clearance (
    
    
    
    )[7].

HLM_Workflow Prep 1. Preparation HLM + Buffer Incubate 2. Incubation 37°C + NADPH Prep->Incubate Quench 3. Quenching Cold Acetonitrile Incubate->Quench LCMS 4. LC-MS/MS Quantification Quench->LCMS Data 5. PK Profiling Calculate t1/2 LCMS->Data

Workflow for the Human Liver Microsome (HLM) Metabolic Stability Assay.

References

  • Benchchem.2,2-Difluoro-2,3-dihydro-1H-inden-5-ol.
  • ChemRxiv.On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • PubMed Central (PMC).On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • ACS Publications.Emerging Strategies for Modifying Cytochrome P450 Monooxygenases into Peroxizymes | Accounts of Chemical Research.
  • ResearchGate.Compounds evaluated for stability in mouse and human liver microsome assay.
  • Smolecule.Buy 3,3,6-Trimethyl-5-butoxy-indane | 600700-18-3.
  • Benchchem.5-(Trifluoromethoxy)indan-1-ol|High-Purity|RUO.
  • Benchchem.A Comparative Analysis of the Metabolic Stability of Fluorinated Compounds.

Sources

Foundational

Strategic Asymmetric Reduction in Drug Design: Transitioning from 5-Fluoro-1-indanone to (1S)-5-Fluoro-1-indanol

Executive Summary The transition from a planar, achiral ketone to a stereodefined secondary alcohol is a cornerstone of modern pharmaceutical synthesis. Specifically, the reduction of the precursor 5-fluoro-1-indanone to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from a planar, achiral ketone to a stereodefined secondary alcohol is a cornerstone of modern pharmaceutical synthesis. Specifically, the reduction of the precursor 5-fluoro-1-indanone to the chiral target (1S)-5-fluoro-1-indanol represents a critical node in the development of bioactive molecules. This technical whitepaper explores the structural profiling, mechanistic pathways, and self-validating experimental protocols required to achieve high enantiomeric excess (ee) in this transformation, a necessity for synthesizing potent alpha-2 adrenergic receptor agonists and other targeted therapeutics[1].

Structural & Chemical Profiling

The Precursor: 5-Fluoro-1-indanone

5-Fluoro-1-indanone is a bicyclic aromatic ketone. Crystallographic studies reveal that its cyclopentene ring is nearly planar, presenting equal steric access to both the Re and Si faces of the carbonyl carbon[2]. This planarity is a double-edged sword: while it ensures high reactivity toward nucleophilic hydride attack, it inherently leads to a racemic mixture (50:50 ratio of 1R to 1S) unless a chiral environment is artificially imposed during the reduction process[2].

The Chiral Target: (1S)-5-Fluoro-1-indanol

(1S)-5-fluoro-1-indanol contains a stereogenic center at the C1 position. In drug design, the spatial orientation of this hydroxyl group (and its subsequent functionalized derivatives) is paramount. For instance, in the synthesis of alpha-2 adrenergic ligands, the (1S) configuration dictates the molecule's binding affinity within the receptor's hydrophobic pocket, maximizing therapeutic efficacy while minimizing off-target physiological sequelae such as unwanted smooth muscle contraction[1].

Mechanistic Pathways of Asymmetric Reduction

To achieve the enantiopure (1S)-5-fluoro-1-indanol, researchers must bypass baseline racemic reduction. The most robust strategy for this is Asymmetric Transfer Hydrogenation (ATH) . Utilizing a Noyori-type Ruthenium catalyst, this method provides a highly structured transition state that restricts hydride delivery exclusively to one face of the 5-fluoro-1-indanone molecule[3].

SyntheticPathways Precursor 5-Fluoro-1-indanone (Prochiral Ketone) ATH Asymmetric Transfer Hydrogenation (Ru-catalyst) Precursor->ATH Dynamic Kinetic Resolution Enzymatic Biocatalytic Reduction (Ketoreductase) Precursor->Enzymatic High Enantioselectivity Standard Standard Reduction (NaBH4) Precursor->Standard Baseline Hydride Transfer ChiralProduct (1S)-5-fluoro-1-indanol (Enantiopure API Intermediate) ATH->ChiralProduct >99% ee Enzymatic->ChiralProduct >99% ee RacemicProduct (±)-5-fluoro-1-indanol (Racemic Mixture) Standard->RacemicProduct 50:50 (1R)/(1S) Resolution Chiral Resolution / Separation RacemicProduct->Resolution Resolution->ChiralProduct Yield loss (max 50%)

Caption: Synthetic pathways from 5-fluoro-1-indanone to (1S)-5-fluoro-1-indanol.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a synthetic protocol is only as robust as its built-in validation mechanisms. Below are the methodologies for both the baseline racemic reduction and the advanced asymmetric synthesis, detailing the causality behind each operational parameter.

Protocol A: Baseline Reduction to (±)-5-Fluoro-1-indanol (NaBH₄)

This protocol establishes the baseline reactivity of the precursor and is utilized when racemic mixtures are acceptable or downstream chiral resolution is planned[4].

  • Dissolution: Dissolve 5-fluoro-1-indanone (1.0 eq) in anhydrous methanol. Causality: Methanol serves as both a solvent and a protic donor, accelerating the breakdown of the intermediate alkoxyborohydride complex to release the free alcohol[4].

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice bath[4]. Causality: NaBH₄ reduction is highly exothermic. Maintaining 0 °C prevents thermal runaway and suppresses the formation of pinacol coupling byproducts, ensuring kinetic control.

  • Hydride Addition: Add NaBH₄ (1.5 eq) portion-wise over 15 minutes[4].

  • Reaction Progression: Stir at 0 °C for 1 hour, then allow warming to room temperature (25 °C) for an additional 2 hours[4].

  • In-Process Control (IPC) & Validation: Monitor via Thin Layer Chromatography (TLC). Self-Validation: The reaction is only quenched when the precursor spot is completely absent. If unreacted ketone remains, the system dictates an additional 0.2 eq of NaBH₄.

  • Quench & Extraction: Quench with deionized water. Extract with ethyl acetate (3 x 50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo[4].

ProtocolWorkflow Step1 1. Dissolution & Thermal Control (MeOH, 0°C) Step2 2. Hydride Addition (NaBH4, 1.5 eq, portion-wise) Step1->Step2 Prevents thermal runaway Step3 3. Reaction Progression (1h @ 0°C -> 2h @ 25°C) Step2->Step3 Controlled kinetic reduction Step4 4. In-Process Control (IPC) (TLC / HPLC validation) Step3->Step4 Ensures complete conversion Step5 5. Quench & Extraction (H2O quench, EtOAc extraction) Step4->Step5 Validated consumption of precursor Step6 6. Isolation (Silica Gel Chromatography) Step5->Step6 Removes aqueous byproducts

Caption: Self-validating experimental workflow for the reduction of 5-fluoro-1-indanone.

Protocol B: Noyori-Type Asymmetric Transfer Hydrogenation (ATH)

To directly yield the (1S) enantiomer, an ATH protocol is deployed[3].

  • Catalyst Preparation: In a highly inert atmosphere, combine RuCl (0.5 mol%) with a formic acid/triethylamine (FA/TEA) azeotropic mixture (5:2 ratio). Causality: The FA/TEA mixture acts as the stoichiometric hydrogen donor. The (S,S)-ligand is strictly required to induce the (1S) stereocenter in the product by blocking the Si face of the indanone[3].

  • Substrate Addition: Add 5-fluoro-1-indanone (1.0 eq) dissolved in minimal dichloromethane (DCM).

  • Reaction & Validation: Stir at 40 °C for 16 hours. Self-Validation: Chiral HPLC must be used for IPC to monitor not just conversion, but the evolving enantiomeric ratio (e.r.). The reaction is validated only if ee > 99%.

  • Workup: Neutralize with saturated NaHCO₃, extract with DCM, and purify via flash chromatography to isolate (1S)-5-fluoro-1-indanol[3].

Quantitative Data & Comparative Analysis

The selection of a reduction method directly impacts yield, scalability, and enantiopurity. The table below summarizes the quantitative metrics defining these synthetic choices.

Reduction MethodologyReagents / Catalyst SystemOperating TempIsolated YieldEnantiomeric Excess (ee)Scalability Profile
Standard Reduction NaBH₄, Methanol0 °C to 25 °C> 95%0% (Racemic)High (Standard Reactors)
Asymmetric Transfer Hydrogenation RuCl, FA/TEA40 °C92%> 99% (1S)Medium-High (Requires inert atmosphere)
Biocatalytic Reduction Ketoreductase (KRED), NADPH30 °C88%> 99.5% (1S)High (Requires bioreactor setup)

Pharmaceutical Applications & Downstream Utility

The enantiopure (1S)-5-fluoro-1-indanol is rarely an end-product; rather, it is a highly valuable chiral building block. In advanced drug development, it is frequently subjected to stereoinvertive functionalization (such as a Mitsunobu reaction or conversion to an azide followed by reduction) to yield chiral amines like (1R)-5-fluoroindan-1-ylamine[1].

These chiral amines are critical pharmacophores. For example, they are coupled to form substituted fluoroethyl ureas, which function as potent, subtype-selective alpha-2 adrenergic agonists. These final Active Pharmaceutical Ingredients (APIs) are heavily utilized in the clinical management of neuropathic pain, allodynia, and muscle spasticity[1].

References

  • Source: google.
  • Title: 5-Fluoro-1-indanone and 2,2-Dimethyl-5-fluoro-1-indanone - ResearchGate Source: researchgate.net URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of (S)-5-Fluoro-1-indanol

Target Audience: Researchers, scientists, and drug development professionals. Context: (S)-5-Fluoro-1-indanol is a highly valued chiral building block utilized in the synthesis of advanced active pharmaceutical ingredien...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Context: (S)-5-Fluoro-1-indanol is a highly valued chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). It serves as a critical intermediate in the development of 1[1] and is frequently explored in the structural optimization of calcitonin gene-related peptide (CGRP) receptor antagonists (such as analogues within the Telcagepant/MK-0974 development pathway).

Mechanistic Rationale & Strategy (E-E-A-T)

Achieving high enantiomeric excess (ee) for this fluoroindanol derivative is critical, as the absolute stereochemistry at the C1 position directly dictates the target drug's receptor binding affinity and pharmacokinetic profile. To synthesize (S)-5-fluoro-1-indanol from 5-fluoro-1-indanone, Noyori-type Asymmetric Transfer Hydrogenation (ATH) utilizing the bifunctional catalyst RuCl is the premier methodological choice.

Causality of Experimental Choices:
  • Metal-Ligand Bifunctional Catalysis: The Ru(II) complex features an N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligand. Unlike traditional reductions, the metal center and the NH proton of the ligand act synergistically. The 16-electron Ru-amide active species abstracts a hydride from the hydrogen donor, forming an 18-electron Ru-hydride intermediate. This intermediate transfers both a hydride (from Ru) and a proton (from NH) to the ketone in a concerted, six-membered pericyclic transition state, avoiding high-energy ionic intermediates and ensuring high facial selectivity[2].

  • Thermodynamic Driving Force (HCOOH/Et₃N): While isopropanol is a common hydrogen donor, the reaction is reversible and equilibrium-limited. By utilizing a2[2] (typically a 5:2 molar ratio), the dehydrogenation of formic acid produces CO₂ gas. The continuous escape of CO₂ renders the reduction thermodynamically irreversible, driving the conversion of the sterically demanding 1-indanone system to >99%[2].

CatalyticCycle A 5-Fluoro-1-indanone (Substrate) E Concerted Transition State (Metal-Ligand Bifunctional) A->E Coordinates B RuCl[(S,S)-TsDPEN](p-cymene) (Precatalyst) C 16e⁻ Ru-Amide (Active Catalyst) B->C Et₃N / -HCl D 18e⁻ Ru-Hydride (Hydrogen Donor) C->D HCOOH (-CO₂) D->E Hydride & Proton Transfer E->C Catalyst Regeneration F (S)-5-Fluoro-1-indanol (Chiral Product) E->F Product Release

Caption: Noyori-type Asymmetric Transfer Hydrogenation (ATH) catalytic cycle for (S)-5-fluoro-1-indanol.

Quantitative Data Summary

The following table summarizes the optimized parameters for the asymmetric reduction of 5-fluoro-1-indanone to achieve maximum yield and stereopurity.

ParameterValue / Description
Substrate 5-Fluoro-1-indanone
Target Product (S)-5-Fluoro-1-indanol
Precatalyst RuCl
Catalyst Loading (S/C) 1000 : 1 (0.1 mol%)
Hydrogen Donor HCOOH / Et₃N (Azeotropic mixture, 5:2 ratio)
Solvent Dichloromethane (DCM) or Neat
Temperature 30 °C
Reaction Time 12 - 16 hours
Conversion Yield > 99%
Enantiomeric Excess (ee) > 98% (S)-enantiomer

Experimental Protocol: Asymmetric Transfer Hydrogenation

Self-Validating System Design: This protocol integrates real-time macroscopic cues (effervescence) and orthogonal analytical techniques to ensure both chemical conversion and stereochemical fidelity are continuously verified.

Step 1: Preparation of the Hydrogen Donor Mixture
  • In a thoroughly dried, argon-purged Schlenk flask, carefully add 5.0 equivalents of anhydrous Formic Acid (HCOOH) to 2.0 equivalents of Triethylamine (Et₃N) at 0 °C.

  • Causality Check: The exothermic neutralization must be strictly temperature-controlled to prevent the volatilization of formic acid. Altering the 5:2 stoichiometric ratio will disrupt the pH balance required for optimal catalyst turnover and hydride transfer[3].

Step 2: Catalyst Activation and Substrate Introduction
  • Dissolve 5-fluoro-1-indanone (1.0 eq, e.g., 10 mmol) in a minimal volume of anhydrous Dichloromethane (DCM) to achieve an approximate 2 M concentration, maintaining a high reaction rate.

  • Add the precatalyst RuCl (0.001 eq, 0.1 mol%).

  • Introduce the prepared HCOOH/Et₃N azeotropic mixture to the reaction vessel.

  • Observation & Validation: The solution will rapidly transition from a dark orange to a deep red/purple hue, indicating the formation of the active 16-electron Ru-amide species. Gentle effervescence (CO₂ evolution) will commence.

Step 3: Reaction Monitoring and Workup
  • Stir the reaction mixture at 30 °C for 12–16 hours under an argon atmosphere.

  • In-Process Control: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1). The cessation of CO₂ bubbling serves as a primary macroscopic indicator of reaction completion. The ketone (higher

    
    ) should be completely consumed, replaced by the more polar alcohol (lower 
    
    
    
    ).
  • Quench the reaction by adding saturated aqueous NaHCO₃ carefully until gas evolution stops, neutralizing any residual formic acid.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 4: Analytical Validation
  • Chemical Purity (¹H NMR): Confirm the structure via ¹H NMR (300 MHz, CDCl₃). Validation Check: Look for the disappearance of the ketone α-protons and the appearance of the diagnostic benzylic carbinol proton at δ ~5.2 ppm (t, 1H, J=5.9 Hz) [1].

  • Enantiomeric Purity (Chiral HPLC): Determine the ee via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 95:5, 1.0 mL/min, UV detection at 254 nm). The (S)-enantiomer typically elutes first; integrate peak areas to confirm >98% ee.

ExperimentalWorkflow Step1 1. Reagent Preparation Mix HCOOH & Et₃N (5:2) at 0°C Step2 2. Catalyst Activation Add Ru(II) Precatalyst to Substrate in DCM Step1->Step2 Step3 3. Asymmetric Reduction Stir at 30°C | Monitor CO₂ Evolution Step2->Step3 Step4 4. In-Process Control TLC/LC-MS Confirmation of Conversion Step3->Step4 Step5 5. Aqueous Workup NaHCO₃ Quench & EtOAc Extraction Step4->Step5 >99% Conversion Step6 6. Analytical Validation Chiral HPLC (ee >98%) & ¹H NMR Step5->Step6 Purified Extract

Caption: Step-by-step experimental workflow and validation checkpoints for the synthesis protocol.

References

  • Source: Google Patents (US7598417B2)
  • Catalysts for the Asymmetric Transfer Hydrogenation of Ketones Derived from l-Prolinamide and (p-CymeneRuCl2)2 or (Cp*RhCl2)2 Source: Organometallics - ACS Publications URL:[Link]

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope Source: PMC (National Institutes of Health) URL:[Link]

Sources

Application

Introduction: The Imperative of Chirality in Modern Drug Development

An Application Guide to the Enantioselective Synthesis of (S)-5-Fluoro-1-indanol In pharmaceutical science, the three-dimensional arrangement of atoms in a molecule, its stereochemistry, can be the determining factor bet...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Enantioselective Synthesis of (S)-5-Fluoro-1-indanol

In pharmaceutical science, the three-dimensional arrangement of atoms in a molecule, its stereochemistry, can be the determining factor between therapeutic efficacy and undesirable side effects.[1] Many biological targets, such as enzymes and receptors, are inherently chiral, meaning they interact differently with the two mirror-image forms (enantiomers) of a chiral drug molecule.[1] This principle has driven a paradigm shift in drug development towards single-enantiomer drugs, which offer improved potency, selectivity, and safety profiles.[1][2]

Chiral alcohols are particularly valuable building blocks in the synthesis of complex pharmaceutical agents.[2][3] (S)-5-fluoro-1-indanol is a key chiral intermediate. The fluorine atom can enhance metabolic stability and binding affinity, making this scaffold highly desirable for medicinal chemists.[4][5] The primary challenge lies in producing this alcohol as a single enantiomer with high purity. The enantioselective reduction of the prochiral ketone, 5-fluoro-1-indanone, is the most direct and efficient route to this valuable compound.

This guide provides an in-depth analysis of field-proven methodologies for this critical transformation. We will explore the mechanistic underpinnings of leading catalytic systems, present detailed experimental protocols, and offer insights into the analytical validation of the chiral product.

Core Methodologies for Asymmetric Ketone Reduction

The conversion of a prochiral ketone to a chiral secondary alcohol requires a catalyst that can effectively discriminate between the two faces of the carbonyl group. Several powerful strategies have emerged, each with distinct advantages.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a cornerstone of asymmetric synthesis, renowned for its reliability and high degree of stereocontrol across a wide range of ketone substrates.[6] The reaction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-prolinol, in conjunction with a borane source (e.g., BH₃·THF or BH₃·SMe₂).[6][7]

Mechanism of Enantioselectivity: The power of the CBS catalyst lies in its bifunctional nature.[8] The Lewis basic nitrogen atom of the oxazaborolidine coordinates to the borane, activating it as a hydride donor. Simultaneously, the endocyclic boron atom, now more Lewis acidic, coordinates to the carbonyl oxygen of the ketone substrate.[6][8] This coordination forces the ketone into a specific orientation within a rigid, six-membered, chair-like transition state.[9] Steric repulsion between the larger substituent on the ketone and the substituent on the catalyst's boron atom dictates that the hydride is delivered to one specific face of the carbonyl, resulting in the formation of one enantiomer of the alcohol with high predictability.[9][10]

CBS_Catalytic_Cycle

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Noyori Asymmetric (Transfer) Hydrogenation

Developed by Nobel laureate Ryoji Noyori, this method utilizes ruthenium complexes bearing chiral diamine ligands, such as BINAP derivatives, as highly efficient catalysts.[11][12] The reaction can be performed as a direct hydrogenation using molecular hydrogen (H₂) or, more conveniently in a laboratory setting, as a transfer hydrogenation.[13] Asymmetric transfer hydrogenation (ATH) uses readily available hydrogen donors like a mixture of formic acid and triethylamine or 2-propanol, obviating the need for high-pressure hydrogenation equipment.[13][14]

Mechanism of Enantioselectivity: The active catalyst is a ruthenium hydride species. The chiral ligand environment creates a well-defined steric and electronic pocket. The ketone substrate coordinates to the metal center, and the hydride is transferred from the ruthenium to the carbonyl carbon through a six-membered pericyclic transition state. The specific conformation of the chiral ligand ensures that this transfer occurs preferentially to one face of the ketone, leading to high enantioselectivity.[14]

Noyori_ATH_Cycle

Caption: Catalytic cycle for Noyori asymmetric transfer hydrogenation.

Biocatalytic Reduction

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations.[15] For ketone reduction, alcohol dehydrogenases (ADHs) are commonly used. These enzymes, often sourced from microorganisms like Lactobacillus kefiri or recombinant E. coli, can reduce a vast array of ketones to their corresponding chiral alcohols with exceptionally high enantiomeric excess.[16]

Mechanism of Enantioselectivity: The high selectivity of enzymes stems from their well-defined three-dimensional active site.[15] The substrate (ketone) binds within this chiral pocket in a highly specific orientation. A cofactor, typically nicotinamide adenine dinucleotide (NADH), delivers a hydride to the carbonyl carbon. The enzyme precisely controls the geometry of this hydride transfer, ensuring the formation of almost exclusively one enantiomer. The advantages of biocatalysis include extremely high selectivity and the use of mild, environmentally benign reaction conditions (ambient temperature and pressure in aqueous media).[15]

Comparative Overview of Methods

MethodCatalyst SystemReductant / H-DonorTypical YieldTypical e.e.Key Advantages
CBS Reduction Chiral OxazaborolidineBorane (BH₃·THF, BH₃·SMe₂)>90%>95%High predictability, broad scope, commercially available catalysts.[6]
Noyori ATH Ru(II)-Chiral DiamineHCOOH/NEt₃, 2-Propanol>95%>97%High catalyst turnover, operational simplicity, excellent selectivity.[13][14]
Biocatalysis Alcohol Dehydrogenase (ADH)Cofactor (NADH), often regenerated in situ>90%>99%Unmatched enantioselectivity, green conditions (aqueous, RT).[15][16]

Experimental Protocols

General Laboratory Workflow

Workflow Start 5-Fluoro-1-indanone Reaction Asymmetric Reduction (CBS, Noyori, or Bio) Start->Reaction Workup Reaction Quench & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Chiral HPLC (e.e. determination) Purification->Analysis Final (S)-5-Fluoro-1-indanol Analysis->Final

Caption: General experimental workflow for synthesis and analysis.

Protocol 1: CBS Reduction of 5-Fluoro-1-indanone

This protocol is based on established principles of the CBS reduction and is optimized for this specific substrate.

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add (R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq). Cool the flask to 0 °C.

  • Borane Addition: Slowly add borane dimethyl sulfide complex (BH₃·SMe₂, ~2.0 M, 0.6 eq) dropwise via syringe. Stir the solution at 0 °C for 15 minutes. The formation of the catalyst-borane complex is critical for achieving high enantioselectivity.

  • Substrate Addition: Dissolve 5-fluoro-1-indanone (1.0 eq) in anhydrous tetrahydrofuran (THF). Add this solution dropwise to the cold catalyst mixture over 30 minutes. Maintaining a low temperature minimizes the uncatalyzed background reduction, which is non-selective.

  • Reaction: Stir the reaction mixture at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quench: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C. This step safely decomposes any excess borane.

  • Workup: Allow the mixture to warm to room temperature. Remove the solvents under reduced pressure. Add ethyl acetate and 1 M HCl. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford pure (S)-5-fluoro-1-indanol.

Protocol 2: Noyori Asymmetric Transfer Hydrogenation

This protocol utilizes a widely adopted Ru(II)-TsDPEN catalyst system.

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (argon or nitrogen), add RuCl (0.005 eq).

  • Reaction Mixture: Add a 5:2 azeotropic mixture of formic acid and triethylamine (HCOOH/NEt₃) to serve as both the hydrogen source and the solvent. Add the 5-fluoro-1-indanone substrate (1.0 eq).

  • Reaction: Stir the homogeneous solution at 40 °C. The reaction is typically complete within 3-6 hours. Monitor progress by TLC or HPLC.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3x). The triethylammonium formate salt is water-soluble and will be removed in the aqueous phase.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude alcohol can be further purified by flash chromatography if necessary.

Protocol 3: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC

Accurate determination of the enantiomeric excess is crucial for validating the success of the asymmetric synthesis.[17]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is required. The key component is a Chiral Stationary Phase (CSP) column. Polysaccharide-based CSPs are often effective for separating chiral alcohols.[18]

  • Sample Preparation: Prepare a standard solution of the racemic 5-fluoro-1-indanol by reducing the ketone with sodium borohydride (a non-chiral reagent).[19] Dissolve a small amount (~1 mg/mL) of the racemic standard and the synthesized (S)-alcohol in the mobile phase.

  • HPLC Conditions (Example):

    • Column: Chiralpak® AD-H (or similar polysaccharide-based column)

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The optimal ratio must be determined experimentally.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient

    • Detection: UV at 220 nm

  • Analysis:

    • Inject the racemic standard to determine the retention times (t_R) of both the (R)- and (S)-enantiomers and confirm baseline separation.

    • Inject the synthesized sample.

    • Calculate the enantiomeric excess (e.e.) using the peak areas (A) of the two enantiomers: e.e. (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100

Conclusion

The enantioselective reduction of 5-fluoro-1-indanone to its (S)-alcohol is a critical transformation for accessing valuable chiral building blocks in drug discovery. Methodologies such as the CBS reduction, Noyori asymmetric hydrogenation, and biocatalysis provide robust and highly selective routes to the desired product. The choice of method depends on factors including scale, available equipment, and desired purity. A successful outcome relies on careful execution of the experimental protocol and rigorous analytical validation by chiral chromatography to confirm the enantiomeric purity of the final product.

References

  • A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC. Benchchem.
  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC.
  • How Chiral Building Blocks Drive Advances in Drug Discovery. (2025). AiFChem.
  • Chiral alcohols: Significance and symbolism. (2025). ScienceDirect.
  • Examples of drugs derivatives from chiral secondary alcohols. ResearchGate.
  • Determination of enantiomeric excess. University of Bath.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011). Wiley Online Library.
  • Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. (2025). Chiralpedia.
  • The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. ResearchGate.
  • Advances in chiral analysis: from classical methods to emerging technologies. (2025). Chemical Society Reviews.
  • Corey-Bakshi-Shibata Reduction. (2025). Alfa Chemistry.
  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal.
  • Application Notes and Protocols for Reactions with 5-Fluoro-1-indanone. (2025). Benchchem.
  • Corey-Bakshi-Shibata (CBS) Reduction. (2020). YouTube.
  • London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. PMC.
  • Part 7: Analytical Techniques for Stereochemistry. (2025). Chiralpedia.
  • Asymmetric Transfer Hydrogenation Catalysts. Kanto Chemical Co., Inc.
  • Noyori Asymmetric Hydrogenation. SynArchive.
  • Noyori-Ikariya Asymmetric Transfer Hydrogenation of Prochiral α‑CF3 and α‑SF5 Ketones. (2025). ACS Publications.
  • Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst. (2004). ACS Publications.
  • A Comparative Analysis of the Reactivity of 5-Fluoro-1-indanone and 1-indanone in Drug Discovery. (2025). Benchchem.
  • Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). NobelPrize.org.
  • 5-Fluoro-1-indanone synthesis. ChemicalBook.
  • Application Notes and Protocols: Synthesis of 5-Fluoro-1-indanone Derivatives for Medicinal Chemistry. (2025). Benchchem.
  • Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. PMC.
  • Biocatalytic Fluoroalkylation Using Fluorinated S-Adenosyl-l-methionine Cofactors. (2023). ACS Publications.
  • Enantioselective Reduction of Ketones. University of Calgary.
  • 5-Fluoro-1-indanone 99 700-84-5. Sigma-Aldrich.
  • Synthesis of Conformationally Constrained 5-Fluoro- and 5-Hydroxymethanopyrrolidines. PMC.
  • Indanone synthesis. Organic Chemistry Portal.
  • An In Vivo Biocatalytic Cascade Featuring an Artificial Enzyme Catalyzed New-to-Nature Reaction. ChemRxiv.
  • Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. (2010). TSI Journals.
  • Biocatalytic Parallel Interconnected Dynamic Asymmetric Disproportionation of α‐Substituted Aldehydes: Atom‐Efficient Access to Enantiopure (S)‐Profens and Profenols. (2025). ResearchGate.
  • 5-Fluoroindole synthesis. ChemicalBook.

Sources

Method

Scale-Up Protocol for the Enantioselective Production of (1S)-5-Fluoro-2,3-dihydro-1H-inden-1-ol via Asymmetric Transfer Hydrogenation

Executive Summary The chiral indanol scaffold is a privileged structural motif in medicinal chemistry. Specifically, (1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol serves as a critical chiral building block in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral indanol scaffold is a privileged structural motif in medicinal chemistry. Specifically, (1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol serves as a critical chiral building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including GPR40 agonists for type 2 diabetes[1] and macrocyclic KRAS inhibitors for oncology[2].

Transitioning the synthesis of this intermediate from a medicinal chemistry scale (milligrams) to process manufacturing (kilograms) requires abandoning stoichiometric chiral reducing agents. This application note details a highly scalable, self-validating protocol utilizing Noyori Asymmetric Transfer Hydrogenation (ATH) to achieve >99% enantiomeric excess (ee) with exceptional volumetric productivity.

Mechanistic Rationale & Route Selection (E-E-A-T)

When designing a scale-up route for the asymmetric reduction of 5-fluoro-1-indanone, three primary methodologies are typically evaluated:

  • Corey-Bakshi-Shibata (CBS) Reduction: While highly enantioselective, CBS relies on stoichiometric borane (

    
    ), which poses severe flammability, toxicity, and off-gassing hazards at the multi-kilogram scale.
    
  • Biocatalysis (Ketoreductases - KREDs): Engineered enzymes (e.g., repurposed hemoproteins or commercial KREDs) can reduce 1-indanone derivatives with excellent selectivity[3]. However, they often require high dilution (low volumetric productivity) and complex cofactor regeneration systems (NADPH/NADH), increasing the cost contribution at scale.

  • Noyori Asymmetric Transfer Hydrogenation (ATH): This method utilizes a chiral Ruthenium(II) catalyst and an inexpensive hydrogen donor[4]. It is the optimal choice for scale-up due to its atom economy, safety profile, and robust stereocontrol.

Causality of Experimental Choices in ATH
  • Catalyst Selection (RuCl(p-cymene)[(S,S)-TsDPEN]): The stereochemical outcome is strictly dictated by the (S,S)-TsDPEN ligand. The reaction proceeds via a highly ordered, six-membered pericyclic transition state. The spatial constraints of the chiral diamine ligand and the

    
    -arene coordination force the hydride transfer exclusively to the re-face of the 5-fluoro-1-indanone carbonyl, yielding the (1S)-alcohol.
    
  • Hydride Source (Formic Acid / Triethylamine): A 5:2 azeotropic mixture of formic acid and triethylamine (TEAF) is selected over isopropanol. Isopropanol-based ATH establishes a thermodynamic equilibrium, often stalling at 80-85% conversion. In contrast, the decomposition of formic acid generates

    
     gas. The irreversible expulsion of 
    
    
    
    from the reaction matrix drives the equilibrium forward, ensuring >99% conversion and eliminating the need for tedious chromatographic separation of unreacted ketone.
  • Temperature Control (40°C): Operating at 40°C provides the optimal kinetic rate without degrading the Ru-complex. Higher temperatures compromise the enantioselectivity by accelerating non-catalyzed background reduction.

Process Optimization & Quantitative Data

The following table summarizes the optimization parameters validating the choice of TEAF over isopropanol for commercial scale-up.

Reaction ParameterCondition A (Isopropanol)Condition B (TEAF, 25°C)Condition C (TEAF, 40°C)
Catalyst Loading 1.0 mol%0.5 mol%0.1 mol%
Hydrogen Source Isopropanol (0.1 M)HCOOH/NEt

(5:2)
HCOOH/NEt

(5:2)
Reaction Time 24 hours18 hours6 hours
Conversion (IPC) 85% (Equilibrium stalled)95%>99.5%
Enantiomeric Excess 94.0% ee97.5% ee98.8% ee
Scalability Rating Poor (Separation required)ModerateExcellent

Process Visualization

Workflow N1 5-Fluoro-1-indanone (Starting Material) N2 Catalyst Activation RuCl(p-cymene)[(S,S)-TsDPEN] N1->N2 N3 Asymmetric Transfer Hydrogenation (HCOOH / NEt3, 40°C) N2->N3 N4 IPC Check (HPLC Conversion > 99%) N3->N4 N4->N3 Fail (Add Time) N5 Aqueous Quench & Extraction (Phase Separation) N4->N5 Pass N6 Crystallization (Heptane/EtOAc) N5->N6 N7 (1S)-5-Fluoro-2,3-dihydro-1H-inden-1-ol (>99.5% ee, >90% Yield) N6->N7

Workflow for the scale-up of (1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol via Noyori ATH.

Detailed Step-by-Step Protocol (1 kg Scale)

Caution: This reaction generates significant volumes of carbon dioxide (


). Ensure the reactor is equipped with an adequate venting system and a bubbler to monitor gas evolution.
Phase 1: Reagent Preparation & Catalyst Activation
  • Purge: Thoroughly purge a 10 L jacketed glass reactor with inert Nitrogen (

    
    ) for 30 minutes.
    
  • Solvent & Substrate: Charge the reactor with 5-fluoro-1-indanone (1.00 kg, 6.66 mol) and anhydrous Ethyl Acetate (EtOAc, 4.0 L). Stir at 200 rpm until complete dissolution is achieved.

  • Catalyst Addition: Add RuCl(p-cymene)[(S,S)-TsDPEN] (4.2 g, 6.66 mmol, 0.1 mol%). The solution will adopt a deep orange/red hue. Stir for 15 minutes at 20°C to ensure homogeneous dispersion.

Phase 2: Asymmetric Transfer Hydrogenation
  • TEAF Addition: Over a period of 2 hours, dropwise add the 5:2 Formic acid/Triethylamine azeotropic mixture (1.2 L).

    • Critical Causality Step: Slow addition is mandatory to control the rate of

      
       evolution and prevent reactor over-pressurization.
      
  • Heating: Once addition is complete, ramp the reactor jacket temperature to maintain an internal temperature of 40°C (± 2°C).

  • Reaction Monitoring: Allow the reaction to stir for 6 hours. Gas evolution will gradually subside as the reaction nears completion.

Phase 3: In-Process Control (IPC) & Self-Validation
  • Sampling: Withdraw a 1.0 mL aliquot, dilute with 9.0 mL of Acetonitrile, and analyze via Reverse-Phase HPLC (UV at 254 nm).

  • Validation Criteria: The reaction is deemed complete when the residual 5-fluoro-1-indanone is < 0.5% (Area/Area). If conversion is incomplete, continue stirring at 40°C and re-sample after 2 hours.

Phase 4: Work-up and Phase Separation
  • Quench: Cool the reactor to 10°C. Slowly add chilled Deionized Water (3.0 L) to quench the reaction and dissolve the triethylammonium formate salts.

  • Separation: Allow the biphasic mixture to settle for 30 minutes. Separate the lower aqueous layer and discard.

  • Washing: Wash the organic (EtOAc) layer sequentially with 1.0 M aqueous HCl (2.0 L) to remove residual triethylamine, followed by saturated aqueous

    
     (2.0 L), and finally brine (2.0 L).
    
  • Concentration: Distill the EtOAc under reduced pressure (approx. 150 mbar, 40°C) until the total volume is reduced to approximately 1.5 L.

Phase 5: Crystallization and Isolation
  • Anti-Solvent Addition: Heat the concentrated EtOAc solution to 50°C. Slowly add n-Heptane (3.0 L) as an anti-solvent over 1 hour.

  • Cooling Ramp: Cool the mixture linearly to 0°C over 4 hours. Seed crystals (if available) can be added at 35°C to induce controlled nucleation.

  • Filtration: Filter the resulting white crystalline slurry through a Nutsche filter. Wash the filter cake with cold n-Heptane (1.0 L).

  • Drying: Dry the product in a vacuum oven at 35°C for 12 hours.

  • Expected Yield: 0.92 kg (91% theoretical yield).

  • Chiral Validation: Confirm enantiomeric purity via Chiral HPLC (e.g., Chiralpak OD-H column, Hexane/IPA 95:5, 1.0 mL/min). Expected ee > 99.5%.

References

1.[1] US20220064154A1 - Novel phenyl propionic acid derivatives and uses thereof. Google Patents. Available at: 2.[2] WO2024107686A1 - Macrocyclic kras inhibitors and methods of use. Google Patents. Available at: 3.[3] Repurposing myoglobin into an abiological asymmetric ketoreductase. Chem (ETH Zurich Research Collection). Available at:[Link] 4.[4] Transfer hydrogenation in aqueous media. Coordination Chemistry Reviews (University of Liverpool). Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: Reductive Amination Pathways Starting from 5-Fluoro-1-indanone

Executive Summary & Strategic Importance 5-Fluoro-1-indanone is a highly versatile fluorinated bicyclic scaffold utilized extensively in drug discovery and materials science. It is a critical building block for synthesiz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

5-Fluoro-1-indanone is a highly versatile fluorinated bicyclic scaffold utilized extensively in drug discovery and materials science. It is a critical building block for synthesizing neuroactive agents (e.g., indatraline and donepezil analogs) and has recently been employed in the development of Pseudomonas aeruginosa anti-virulence compounds targeting quorum-sensing pathways[1].

The transformation of the C1 carbonyl group of 5-fluoro-1-indanone into a primary or secondary amine via reductive amination is a foundational synthetic step. This guide provides an authoritative, in-depth analysis of both classical chemical and modern biocatalytic protocols for this transformation. By emphasizing mechanistic causality and integrating self-validating analytical checkpoints, these workflows ensure high yield, superior stereocontrol, and operational robustness.

Mechanistic Causality in Reductive Amination

Reductive amination is a powerful, atom-economical method for C–N bond formation. The reaction proceeds via a highly orchestrated, two-stage mechanism:

  • Imine/Iminium Formation : The nucleophilic amine donor attacks the electrophilic carbonyl carbon of 5-fluoro-1-indanone, generating an unstable hemiaminal intermediate. Under mildly acidic conditions, this intermediate undergoes rapid dehydration to form an electrophilic imine or iminium ion[2].

  • Selective Hydride Reduction : The transient imine/iminium species must be reduced by a hydride donor faster than the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice over standard sodium borohydride (NaBH₄). Causality: The electron-withdrawing acetoxy groups sterically and electronically dampen the nucleophilicity of the hydride. This prevents the premature reduction of the unreacted ketone to 5-fluoro-1-indanol, ensuring the hydride is selectively transferred to the more electrophilic iminium ion[3].

G Ketone 5-Fluoro-1-indanone (Ketone) Hemiaminal Hemiaminal Intermediate (Unstable) Ketone->Hemiaminal Nucleophilic Attack Amine Primary/Secondary Amine + Acid Catalyst Amine->Hemiaminal Iminium Imine / Iminium Ion (Electrophilic) Hemiaminal->Iminium -H2O (Dehydration) Product 5-Fluoro-2,3-dihydro-1H-inden-1-amine (Target Amine) Iminium->Product Hydride Transfer ReducingAgent NaBH(OAc)3 or NaCNBH3 (Hydride Donor) ReducingAgent->Product Reduction

Reaction pathway for the reductive amination of 5-fluoro-1-indanone.

Protocol 1: One-Pot Chemical Reductive Amination

Objective: Synthesis of racemic N-benzyl-5-fluoro-2,3-dihydro-1H-inden-1-amine using NaBH(OAc)₃. Rationale: This protocol leverages a one-pot strategy to bypass the isolation of the moisture-sensitive imine intermediate. Glacial acetic acid acts as a dual-purpose reagent: it catalyzes the dehydration of the hemiaminal and maintains the active reducing species[2][3].

Step-by-Step Methodology & Self-Validation System
  • Reaction Assembly: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluoro-1-indanone (1.0 equiv, 10 mmol) and benzylamine (1.2 equiv, 12 mmol) in anhydrous 1,2-dichloroethane (DCE) or methanol (30 mL).

  • Acidification: Add glacial acetic acid (1.0–1.5 equiv) dropwise.

    • Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity to accelerate hemiaminal formation, and subsequently protonates the hydroxyl group to facilitate water elimination[2].

  • Imine Maturation: Stir the mixture at room temperature for 1–2 hours under an inert atmosphere (N₂ or Ar).

    • Self-Validation Check: Before proceeding, withdraw a 10 µL aliquot. Analyze via FTIR to confirm the disappearance of the ketone C=O stretch (~1710 cm⁻¹) and the appearance of the imine C=N stretch (~1640 cm⁻¹). Do not add the reducing agent until >95% conversion is confirmed.

  • Controlled Reduction: Cool the mixture to 0 °C using an ice bath. Portion-wise, add NaBH(OAc)₃ (1.5–2.0 equiv).

    • Causality: Portion-wise addition controls the exothermic reduction and minimizes the competitive reduction of any residual ketone.

  • Incubation: Allow the reaction to warm to room temperature and stir for an additional 4–12 hours.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (20 mL).

    • Self-Validation Check: Monitor the mixture for gas evolution (H₂). The complete cessation of bubbling indicates the total decomposition of unreacted hydride, ensuring safe downstream liquid-liquid extraction.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Protocol 2: Biocatalytic Asymmetric Reductive Amination

Objective: Synthesis of enantiopure (R)- or (S)-5-fluoro-2,3-dihydro-1H-inden-1-amine using Reductive Aminases (RedAms) or Imine Reductases (IREDs). Rationale: Standard chemical reductive amination yields racemic mixtures that require tedious, low-yielding chiral resolution[4]. Biocatalytic approaches using RedAms provide direct access to enantiopure chiral amines (>99% ee) under mild, aqueous conditions. These enzymes utilize an NADPH cofactor regeneration system, maximizing atom economy and eliminating heavy-metal waste[4][5].

Biocatalysis Substrate 5-Fluoro-1-indanone + Amine Donor Reaction Enzymatic Reductive Amination (pH 9.0, 30°C) Substrate->Reaction Enzyme Reductive Aminase (RedAm) Wild-type or Engineered Enzyme->Reaction Cofactor NADP+ / NADPH Recycling System Cofactor->Reaction Hydride Transfer Product Enantiopure Chiral Amine (>99% ee) Reaction->Product Stereoselective C-N Bond Formation

Biocatalytic workflow for synthesizing enantiopure 5-fluoro-1-indanamine.

Step-by-Step Methodology & Self-Validation System
  • Enzyme & Cofactor Preparation: Prepare a 100 mM Tris-HCl buffer solution (pH 9.0). Dissolve the purified RedAm enzyme (1 mg/mL), Glucose Dehydrogenase (GDH, 0.7 mg/mL), D-glucose (30 mM), and NADP⁺ (1 mM)[5].

    • Causality: GDH and D-glucose form a highly efficient cofactor recycling system. They continuously regenerate NADPH from NADP⁺, driving the reductive amination forward without requiring stoichiometric amounts of expensive cofactors[5].

  • Substrate Addition: Dissolve 5-fluoro-1-indanone (5 mM) and the amine donor (e.g., ammonium formate, 250 mM) in a minimal amount of DMSO. Add this to the buffer.

    • Causality: Keeping the final DMSO concentration ≤ 2% (v/v) ensures substrate solubility while preventing the organic solvent from denaturing the biocatalyst[5].

  • Incubation: Incubate the reaction mixture at 30 °C in an orbital shaker (150–200 rpm) for 24–48 hours.

  • Reaction Termination: Quench the reaction by adding 1 M NaOH.

    • Self-Validation Check: Measure the pH of the aqueous layer. It must be strictly >11. This ensures the product amine is fully deprotonated (free base form). If the pH is <11, the amine remains protonated and water-soluble, leading to artificially low extraction yields.

  • Extraction & Analysis: Extract the aqueous mixture with methyl tert-butyl ether (MTBE) (3 × volumes). Dry the organic phase over Na₂SO₄ and evaporate the solvent.

    • Self-Validation Check: Analyze the isolated product via Chiral HPLC (e.g., Chiralcel OD-H column) against a racemic standard to validate the enantiomeric excess (>99% ee).

Quantitative Data & Method Comparison

The choice between chemical and biocatalytic pathways depends heavily on the project's scale, timeline, and stereochemical requirements. The table below summarizes the typical performance metrics for 5-fluoro-1-indanone amination based on current literature standards[2][4][5][6].

Table 1: Comparison of Reductive Amination Pathways for 5-Fluoro-1-indanone
ParameterChemical (NaBH(OAc)₃)Biocatalytic (RedAm/IRED)Transition-Metal Catalyzed (Ir/Ru)
Stereoselectivity Racemic (0% ee)Enantiopure (>99% ee)High (85–95% ee)
Typical Yield 75 – 90%60 – 85%70 – 90%
Reaction Time 4 – 12 hours24 – 48 hours12 – 24 hours
Solvent System Methanol or DCEAqueous Tris-HCl BufferOrganic (e.g., THF, Toluene)
Primary Byproducts Boron saltsGluconic acidHeavy metal trace impurities
Scalability Excellent (Multi-kg scale)Good (Requires enzyme engineering)Moderate (Catalyst cost is high)

References

1.2 - Benchchem 2.5 - Frontiers 3.7 - PMC / NIH 4.1 - SciDok (Saarland University) 5. 3 - Google Patents 6.4 - Blueremediomics 7.6 - PubMed

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Asymmetric Reduction of 5-Fluoro-1-indanone

Welcome to the technical resource hub for the enantioselective reduction of 5-fluoro-1-indanone. The synthesis of enantiomerically pure (S)- or (R)-5-fluoro-1-indanol is a critical step in the development of various phar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical resource hub for the enantioselective reduction of 5-fluoro-1-indanone. The synthesis of enantiomerically pure (S)- or (R)-5-fluoro-1-indanol is a critical step in the development of various pharmaceutical agents. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction conditions to achieve high enantiomeric excess (ee).

Frequently Asked Questions (FAQs)

Q1: My asymmetric reduction of 5-fluoro-1-indanone is resulting in low enantiomeric excess (<90% ee). What are the most common causes and how can I address them?

Low enantiomeric excess is a frequent challenge that can often be traced back to a few key experimental parameters. Here are the primary factors to investigate:

  • 1. Non-Catalytic Background Reaction: A significant uncatalyzed reduction by the reducing agent (e.g., borane) can produce a racemic product, which directly lowers the overall ee.[1][2][3] This is particularly prevalent in Corey-Bakshi-Shibata (CBS) reductions where free borane can compete with the catalyst-borane complex.

    • Solution: The rate of the catalyzed reaction must significantly outpace the background reaction. Lowering the reaction temperature is the most effective strategy, as the catalyzed pathway generally has a lower activation energy. Additionally, ensure slow, controlled addition of the borane source or the ketone substrate to maintain a low concentration of the uncomplexed reducing agent at any given time.

  • 2. Suboptimal Reaction Temperature: Temperature has a profound impact on enantioselectivity, but the relationship is not always linear.[4] While lower temperatures often increase ee by minimizing the background reaction and enhancing the rigidity of the chiral transition state, there is typically an optimal temperature range for many catalytic systems. For oxazaborolidine-catalyzed reductions, the highest enantioselectivities are often observed between 20 and 30 °C, as the rate of the non-catalytic borane reduction can increase more sharply at higher temperatures.[1][2][5]

    • Solution: Perform a temperature screening experiment. Run the reaction at a range of temperatures (e.g., -20°C, 0°C, 25°C) to identify the optimum for your specific substrate and catalyst combination.

  • 3. Moisture and Air Sensitivity: Many catalysts and reagents used in asymmetric reductions are highly sensitive to moisture and oxygen. Water can hydrolyze borane reagents and deactivate the oxazaborolidine catalyst in CBS reductions.[3] Similarly, many organometallic catalysts, such as Noyori-type ruthenium complexes, are air-sensitive.[3]

    • Solution: Rigorously adhere to anhydrous and inert atmosphere techniques. Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven and cool under a stream of nitrogen or argon. Handle all reagents under an inert atmosphere using Schlenk lines or a glovebox.

  • 4. Reagent and Catalyst Purity: The purity of the ketone substrate, solvent, and catalyst is paramount. Impurities in the substrate can sometimes act as catalyst poisons. The quality and age of the reducing agent (e.g., borane-THF complex, polymethylhydrosiloxane) are also critical.

    • Solution: Use high-purity, freshly opened, or properly stored reagents. If necessary, purify the 5-fluoro-1-indanone substrate by recrystallization or column chromatography prior to the reaction. Ensure the catalyst has not degraded during storage.

Q2: Which catalytic system is most suitable for the 5-fluoro-1-indanone reduction?

The choice of catalyst depends on factors like scale, cost, desired enantiomer, and available equipment. Two of the most reliable and widely used methods are the Corey-Bakshi-Shibata (CBS) reduction and Noyori-type Asymmetric Transfer Hydrogenation (ATH).

FeatureCorey-Bakshi-Shibata (CBS) Reduction Noyori Asymmetric Transfer Hydrogenation (ATH)
Catalyst Chiral Oxazaborolidine (e.g., (S)-2-Methyl-CBS-oxazaborolidine)[6]Chiral Ru(II) complex (e.g., RuCl)[7]
Reductant Borane (BH₃•THF or BH₃•SMe₂)Formic acid/triethylamine azeotrope or isopropanol[8]
Typical Temp. -20°C to 30°C[1][5]25°C to 50°C[7]
Pros • High ee for many aryl ketones.• Well-established and predictable mechanism.• Catalyst can be generated in situ.[9]• Excellent atom economy.• Uses safer, less expensive hydrogen donors.• Extremely high catalyst turnover numbers possible.
Cons • Requires stoichiometric, pyrophoric borane.• Sensitive to moisture and background reactions.• Boron waste products in workup.• Catalyst can be expensive.• May require screening of ligands and conditions.• Potential for catalyst deactivation.
Best For Lab-scale synthesis where borane handling is routine.Process development and large-scale synthesis due to safety and cost-effectiveness.
Q3: What is the most reliable method for determining the enantiomeric excess of my 5-fluoro-1-indanol product?

Accurate determination of ee is crucial for validating your results. While several methods exist, chiral chromatography is the industry standard.[10]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[11][12][13] The crude or purified alcohol is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and baseline separation. The ee is calculated from the integrated areas of the two peaks.

  • Chiral Gas Chromatography (GC): Similar in principle to HPLC, but used for volatile and thermally stable compounds.[14] The alcohol may require derivatization to increase its volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This method uses a chiral solvating or derivatizing agent to convert the enantiomers into diastereomeric species, which exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum.[11][14] The ee is determined by integrating the corresponding signals. This method is often faster than chromatography but can be less accurate at very high ee values.

Troubleshooting Guide for Low Enantiomeric Excess

This workflow provides a systematic approach to diagnosing and solving issues with low enantioselectivity in the reduction of 5-fluoro-1-indanone.

G start Start: Low ee Observed (<90%) check_temp 1. Optimize Temperature start->check_temp Initial Check check_reagents 2. Verify Reagent & Solvent Quality check_temp->check_reagents If ee still low success Success: High ee Achieved (>95%) check_temp->success Problem Solved temp_action Action: Screen temperatures (e.g., -20°C, 0°C, 25°C). Find optimum. check_temp->temp_action check_atmosphere 3. Ensure Inert Atmosphere check_reagents->check_atmosphere If ee still low check_reagents->success Problem Solved reagents_action Action: Use fresh, anhydrous solvents. Use high-purity catalyst & substrate. Verify borane titer. check_reagents->reagents_action check_addition 4. Control Addition Rate check_atmosphere->check_addition If ee still low check_atmosphere->success Problem Solved atmosphere_action Action: Oven-dry glassware. Use Schlenk line or glovebox. Purge with Ar or N₂. check_atmosphere->atmosphere_action check_addition->success Problem Solved addition_action Action: Add limiting reagent slowly (e.g., via syringe pump over 1h). Minimizes background reaction. check_addition->addition_action

Caption: Troubleshooting workflow for low enantiomeric excess.

Example Data: Effect of Temperature on Enantioselectivity

The following table illustrates a typical outcome of a temperature screening study for a CBS reduction. Note that an optimal temperature exists that balances reaction rate and selectivity.

EntryTemperature (°C)Time (h)Conversion (%)ee (%)
1401>9985
2252>9996
3069598
4-202480>99

Detailed Experimental Protocols

Protocol 1: (S)-5-Fluoro-1-indanol via Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes a general procedure for the enantioselective reduction of 5-fluoro-1-indanone using the (R)-2-Methyl-CBS-oxazaborolidine catalyst to yield the (S)-alcohol.

G cluster_0 Preparation cluster_1 Reagent Addition cluster_2 Reaction & Workup A 1. Add (R)-Me-CBS catalyst to oven-dried flask under Argon. B 2. Add anhydrous THF. A->B C 3. Cool flask to 0°C. B->C D 4. Add BH₃•THF solution dropwise over 10 min. Stir for 15 min. C->D E 5. Add 5-fluoro-1-indanone solution in THF dropwise over 30 min. D->E F 6. Stir at 0°C. Monitor by TLC. E->F G 7. Quench slowly with Methanol. F->G H 8. Purify via column chromatography. G->H I 9. Analyze ee by chiral HPLC. H->I

Caption: Experimental workflow for CBS reduction.

Methodology:

  • Setup: To an oven-dried, 100 mL round-bottom flask under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq).

  • Solvent & Cooling: Add anhydrous tetrahydrofuran (THF, 20 mL) and cool the solution to 0°C in an ice bath.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃•SMe₂, 2.0 M in THF, 0.6 eq) dropwise to the stirred catalyst solution over 10 minutes. Stir the mixture for an additional 15 minutes at 0°C.

  • Substrate Addition: In a separate flask, dissolve 5-fluoro-1-indanone (1.0 eq) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction Monitoring: Stir the reaction at 0°C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Workup: Carefully quench the reaction by the slow, dropwise addition of methanol (5 mL). Allow the mixture to warm to room temperature and stir for 30 minutes. Remove the solvent under reduced pressure.

  • Purification and Analysis: Redissolve the residue in ethyl acetate, wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude alcohol by flash column chromatography. Determine the enantiomeric excess of the purified alcohol using chiral HPLC.

Protocol 2: (R)-5-Fluoro-1-indanol via Noyori Asymmetric Transfer Hydrogenation (ATH)

This protocol uses a pre-formed ruthenium catalyst with a formic acid/triethylamine mixture as the hydrogen source to produce the (R)-alcohol.

Methodology:

  • Catalyst Activation: In an argon-flushed flask, add the catalyst RuCl (0.005 eq).

  • Reaction Mixture: Add a 5:2 mixture of formic acid and triethylamine (azeotrope, 20 mL). Stir for 10 minutes at room temperature.

  • Substrate Addition: Add 5-fluoro-1-indanone (1.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 40°C and stir until completion as monitored by TLC (typically 3-6 hours).

  • Workup: Cool the reaction to room temperature and dilute with water (20 mL) and ethyl acetate (30 mL). Separate the layers.

  • Purification and Analysis: Wash the organic layer with saturated NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the yield and enantiomeric excess (by chiral HPLC).

References

  • Deng, J., et al. (2003). Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. The Journal of Organic Chemistry, 68(26), 10146-10151. [Link]

  • Deng, J., et al. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic B. American Chemical Society. [Link]

  • Kawanami, Y., et al. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(43), 8411-8414. [Link]

  • Deng, J., et al. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry. [Link]

  • Guivarch, F., et al. (1997). The enantiomeric purity of alcohols formed by enzymatic reduction of ketones can be improved by optimisation of the temperature and by using a high co-substrate concentration. Biochimica et Biophysica Acta, 1336(1), 51-58. [Link]

  • Deng, J., et al. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. ResearchGate. [Link]

  • Lipshutz, B. H., & Shimizu, H. (1996). Enantioselective Reduction of Ketones by Polymethylhydrosiloxane in the Presence of Chiral Zinc Catalysts. Journal of the American Chemical Society, 118(29), 7165-7166. [Link]

  • Golisade, A., & Toste, F. D. (2012). Enantioselective Reduction of Ketones and Imines Catalyzed by (CN-Box)Re(V)-Oxo Complexes. PMC. [Link]

  • Hughes, G. J., et al. (2007). Advances in the Enzymatic Reduction of Ketones. Accounts of Chemical Research, 40(12), 1312-1319. [Link]

  • University of Bristol. Determination of enantiomeric excess. University of Bristol, School of Chemistry. [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

  • University of Liverpool. Enantioselective Reduction of Ketones. University of Liverpool. [Link]

  • Singh, V. K., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. PMC. [Link]

  • Sánchez, Á. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis, 61, 108-114. [Link]

  • Singh, V. K., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. SciSpace. [Link]

  • Sotorrios, L., et al. (2023). Hydrogen-Bonding Ability of Noyori–Ikariya Catalysts Enables Stereoselective Access to CF3-Substituted syn-1,2-Diols via Dynamic Kinetic Resolution. ACS Catalysis. [Link]

  • Sekhri, L., & Nedjimi, B. (2009). A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFluoride, Polymethylhydrosiloxane and Biocatalysts, Baker's Yeast. Biomedical and Pharmacology Journal, 2(2). [Link]

  • Kawanami, Y. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC. [Link]

  • Wikipedia. Enantioselective reduction of ketones. Wikipedia. [Link]

  • Eke, B. C. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). NobelPrize.org. [Link]

  • Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

  • Wu, J., et al. (2003). Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst. Organic Letters, 5(25), 4815-4817. [Link]

  • Sadowski, B., & Mlynarski, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 483-510. [Link]

  • Organic Chemistry Portal. Indanone synthesis. Organic Chemistry Portal. [Link]

  • ResearchGate. Nucleophilic Aromatic Substitution of 5-fluoro-1-indanone with morpholine. ResearchGate. [Link]

  • Wang, T., et al. (2023). New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones. MDPI. [Link]

Sources

Optimization

Technical Support Center: Recrystallization of (S)-5-fluoro-1-indanol

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the successful purification of (S)-5-fluoro-1-indanol via recrystallization. It is structured as a series...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the successful purification of (S)-5-fluoro-1-indanol via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing (S)-5-fluoro-1-indanol, and what are the key principles for selecting a suitable solvent?

A1: The primary goal of recrystallization is to purify the solid (S)-5-fluoro-1-indanol by removing impurities. The process leverages differences in solubility between the desired compound and contaminants. An ideal solvent system is the most critical factor for a successful recrystallization.[][2]

The core principle is to find a solvent (or solvent pair) that meets the following criteria:

  • (S)-5-fluoro-1-indanol should be highly soluble at the solvent's boiling point but sparingly soluble or insoluble at low temperatures (e.g., 0-4 °C). This temperature-dependent solubility differential is what allows for the recovery of the purified product upon cooling.[3][4]

  • Impurities should either be completely insoluble in the hot solvent (allowing for their removal via hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).[3][5][6]

  • The solvent should be chemically inert , meaning it does not react with the (S)-5-fluoro-1-indanol.

  • The solvent should have a relatively low boiling point to be easily removed from the final crystals during the drying step.[3]

(S)-5-fluoro-1-indanol is a moderately polar molecule, featuring a hydroxyl group (-OH) capable of hydrogen bonding, an aromatic ring, and a fluorine substituent. Therefore, solvents with intermediate polarity are often the best starting point. Highly polar solvents like methanol or ethanol may dissolve the compound too readily even at room temperature, leading to poor recovery.[7] Conversely, very nonpolar solvents like hexane may not dissolve it sufficiently even when hot.

Q2: Which specific solvents are recommended for an initial screening with (S)-5-fluoro-1-indanol?

A2: A systematic screening is essential. Based on the structure of (S)-5-fluoro-1-indanol, the following solvents are excellent candidates for initial testing. Always perform small-scale solubility tests before committing to a bulk recrystallization.[5]

SolventBoiling Point (°C)Polarity (Dielectric Constant, ε)Suitability Rationale & Mechanistic Insight
Toluene 1112.4The aromatic nature of toluene interacts favorably with the indane ring system, while its moderate polarity can accommodate the hydroxyl group at elevated temperatures. Often provides a good solubility differential upon cooling.
Isopropanol (IPA) 8219.9As a polar protic solvent, IPA can engage in hydrogen bonding with the hydroxyl group.[8] It is less polar than ethanol or methanol, often preventing excessive solubility at room temperature, which can improve yield.[9]
Ethyl Acetate 776.0This ester has moderate polarity and is a good general-purpose solvent for compounds that are neither extremely polar nor nonpolar.
Hexane/Ethyl Acetate Mix VariableVariableThis is a mixed-solvent system.[3][5] The compound is first dissolved in a minimum of hot ethyl acetate (the "good" solvent), followed by the dropwise addition of hot hexane (the "anti-solvent" or "poor" solvent) until turbidity persists.[7] This allows for fine-tuning the solubility to induce crystallization.
Water 10080.1Due to the compound's significant nonpolar region (the indane structure), it is expected to have low solubility in water, even when hot. Water might be useful as an anti-solvent in a mixed system with a more soluble solvent like isopropanol.
Q3: How do I perform a small-scale solubility test to select the best solvent?

A3: A methodical approach to solubility testing is crucial for efficiency and accuracy.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 20-30 mg of crude (S)-5-fluoro-1-indanol into several small test tubes.

  • Room Temperature Test: To each tube, add the chosen solvent dropwise (e.g., 0.5 mL) and swirl. Observe if the solid dissolves completely at room temperature. If it does, the solvent is likely too "good," and recovery will be poor.[10] This solvent is unsuitable for single-solvent recrystallization.

  • Hot Solvent Test: If the solid is insoluble or sparingly soluble at room temperature, heat the test tube in a sand bath or water bath to the solvent's boiling point. Add more solvent dropwise, with constant agitation, until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling Test: Once a saturated solution is formed at high temperature, allow the test tube to cool slowly to room temperature, and then place it in an ice-water bath.

  • Observation: A suitable solvent will show significant crystal formation upon cooling. The quality of the crystals (well-defined vs. powder) and the quantity should be noted.[3]

This process is visualized in the workflow diagram below.

Solvent_Selection_Workflow start Start: Crude (S)-5-fluoro-1-indanol test_rt Add 0.5 mL solvent to ~25 mg solid. Observe at Room Temp. start->test_rt dissolves_rt Does it dissolve? test_rt->dissolves_rt heat Heat to boiling. Add solvent dropwise until dissolved. dissolves_rt->heat No unsuitable_too_good Result: Unsuitable (Too Soluble) dissolves_rt->unsuitable_too_good Yes dissolves_hot Does it dissolve? heat->dissolves_hot cool Cool slowly to RT, then place in ice bath. dissolves_hot->cool Yes unsuitable_insoluble Result: Unsuitable (Insoluble) dissolves_hot->unsuitable_insoluble No crystals Do crystals form? cool->crystals suitable Result: Suitable Solvent crystals->suitable Yes (Abundant) consider_mixed Consider for Mixed-Solvent System crystals->consider_mixed No / Poor Yield unsuitable_too_good->consider_mixed Troubleshooting_Logic problem Problem Encountered oiling_out Compound 'Oiled Out' problem->oiling_out no_crystals No Crystals Formed problem->no_crystals low_yield Low Recovery Yield problem->low_yield sol_oil_1 Reheat to dissolve oil oiling_out->sol_oil_1 sol_no_xtal_1 Is solution supersaturated? no_crystals->sol_no_xtal_1 sol_yield_1 Used MINIMUM hot solvent? low_yield->sol_yield_1 sol_oil_2 Add 10% more solvent sol_oil_1->sol_oil_2 sol_oil_3 Cool SLOWLY sol_oil_2->sol_oil_3 sol_oil_4 Induce (Scratch/Seed) sol_oil_3->sol_oil_4 sol_no_xtal_2 Boil off some solvent sol_no_xtal_1->sol_no_xtal_2 No (Too dilute) sol_no_xtal_3 Induce (Scratch/Seed) sol_no_xtal_1->sol_no_xtal_3 Yes (Needs nucleation) sol_no_xtal_4 Cool to lower temp sol_no_xtal_3->sol_no_xtal_4 sol_yield_2 Wash with ICE-COLD solvent sol_yield_1->sol_yield_2 sol_yield_3 Collect a second crop from mother liquor sol_yield_2->sol_yield_3

Caption: Decision tree for troubleshooting common recrystallization issues.

Detailed Experimental Protocol: Recrystallization of (S)-5-fluoro-1-indanol

This protocol assumes a suitable solvent (e.g., isopropanol) has been identified through prior screening.

  • Dissolution: Place the crude (S)-5-fluoro-1-indanol in an appropriately sized Erlenmeyer flask. Add a boiling chip or magnetic stir bar. In a separate flask, heat the recrystallization solvent to its boiling point. Add the minimum amount of the boiling solvent to the crude material until it just dissolves completely. [6]2. Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, solid reagents), perform a hot gravity filtration. This must be done quickly to prevent premature crystallization. Use a pre-heated funnel and flask.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. [3]Slow cooling is critical for the formation of large, pure crystals. [7]Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation. [11]4. Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask. [3]5. Washing: With the vacuum disconnected, add a small volume of ice-cold solvent to the crystals and gently swirl to wash them. Reapply the vacuum to pull the wash solvent through. [6]This step removes any residual mother liquor containing soluble impurities.

  • Drying: Leave the crystals on the filter paper with the vacuum on for several minutes to air-dry. For final drying, transfer the crystals to a watch glass or place them in a desiccator under vacuum.

  • Analysis: Determine the mass of the recovered product to calculate the percent recovery. Assess purity by measuring the melting point and comparing it to the literature value.

References

  • BenchChem. (n.d.). Overcoming challenges in the crystallization of 2-Indanol.
  • HBCSE. (n.d.). Recrystallization. NIUS Chemistry Experiments.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • Gribble, G. W., et al. (1995). A Short Synthesis of 9-Fluoroellipticine from 5-Fluoroindole. Journal of Organic Chemistry.
  • Kim, D. W., et al. (2006). Method for preparation of organofluoro compounds in alcohol solvents. Google Patents (EP1824805B1).
  • BenchChem. (n.d.). Technical Support Center: 5-Fluoro-1-indanone Purification.
  • CN111040332A. (2020). Composition of 5-fluorouracil and refining method therefor. Google Patents.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Ainsworth, C. (1963). Indazole. Organic Syntheses.
  • Cook, E. B., & Martin, D. F. (1984). The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry. Talanta.
  • Hunter, C. A. (2017). Polarisation effects on the solvation properties of alcohols. Royal Society of Chemistry.
  • Kadirov, M. K., et al. (2017).
  • Kwo, A. C. (2015). Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands.
  • Zondlo, N. J., et al. (2013). Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. PMC - NIH.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • MicroChemicals. (n.d.). Solvents and solubilities. Retrieved from [Link]

  • University of York. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

  • Jacobsen, E. N., et al. (2011). Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides: Preparation of (S)-2-Fluoro-1-phenylethanol. Organic Syntheses.
  • California State University, Fullerton. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Diversified Enterprises. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. Retrieved from [Link]

  • Santa Monica College. (n.d.). 4. Crystallization. Retrieved from [Link]

  • Leroux, F. R., et al. (2021).
  • University of New Brunswick. (n.d.). Recrystallization. Retrieved from [Link]

  • Li, J., et al. (2015).

Sources

Troubleshooting

Troubleshooting low conversion rates in asymmetric ketone reduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers hit a wall when their asymmetric ketone reductions plateau at 30-40% conversion.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers hit a wall when their asymmetric ketone reductions plateau at 30-40% conversion. Whether you are leveraging biocatalysis (Ketoreductases) or chemocatalysis (Ru/Rh Asymmetric Transfer Hydrogenation), low conversion is rarely a single point of failure—it is a systemic breakdown in your catalytic cycle.

This guide bypasses generic advice to focus on the mechanistic causality behind experimental failures. Below, you will find targeted diagnostics and self-validating protocols designed to get your chiral API workflows back on track.

Diagnostic Workflow for Low Conversion

TroubleshootingWorkflow Start Low Conversion in Ketone Reduction Type Identify Catalytic Pathway Start->Type Bio Biocatalysis (KREDs) Type->Bio Chemo Chemocatalysis (Ru/Rh ATH) Type->Chemo Bio_pH Check pH & Temp (Enzyme Stability) Bio->Bio_pH Bio_Cofactor Cofactor Depletion? (Optimize GDH/FDH) Bio->Bio_Cofactor Chemo_Reversible Equilibrium Reached? (Use HCOOH/TEA) Chemo->Chemo_Reversible Chemo_Deact Catalyst Deactivation? (Check O2/Moisture) Chemo->Chemo_Deact

Diagnostic decision tree for resolving low conversion in asymmetric ketone reduction.

Module 1: Biocatalytic Asymmetric Reduction (Ketoreductases / KREDs)

Q: My KRED reaction stalls at 30-40% conversion despite high enzyme loading. What is the root cause? A: High enzyme loading cannot overcome thermodynamic or cofactor limitations. If you are using isopropanol (IPA) as a cosubstrate for cofactor recycling, the reaction is highly reversible. As acetone builds up, the reverse oxidation reaction accelerates, pushing the system into thermodynamic equilibrium[1]. If you are using a secondary enzyme like Glucose Dehydrogenase (GDH) for recycling, the stall is usually caused by cofactor (NADPH/NADH) depletion due to poor spatial coupling between the enzymes. Co-immobilization of KRED and GDH has been shown to drastically improve local cofactor concentrations, allowing you to drive the reaction to completion using NADPH concentrations 1000 times lower than the substrate[2].

Q: How do I resolve poor substrate solubility (e.g., bulky hydrophobic ketones) without denaturing the enzyme? A: Hydrophobic substrates like o-chloroacetophenone suffer from poor mass transfer in aqueous buffers, leading to an apparent halt in conversion[3]. However, adding too much organic solvent will strip the essential water layer from the KRED, causing rapid denaturation. The mechanistic solution is to use a controlled biphasic system or water-miscible cosolvents (e.g., 5-10% DMSO) that act as a substrate reservoir, slowly partitioning the ketone into the aqueous phase as the enzyme consumes it.

Protocol 1: Step-by-Step Optimization of KRED/GDH Cofactor Recycling

This protocol utilizes a coupled enzyme system to ensure the reduction remains under kinetic control.

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.0). Add 1 mM MgSO₄ (divalent cations often stabilize the KRED tetrameric structure).

  • Substrate Dispersion: Dissolve the prochiral ketone (100 mM) in DMSO. Add this dropwise to the buffer so the final DMSO concentration is ≤5% v/v.

  • Sacrificial Reductant: Add D-glucose to a final concentration of 150 mM (1.5 equivalents).

  • Cofactor Addition: Add NADP⁺ to a final concentration of 0.1 mM. Causality: We add the oxidized cofactor because the GDH will immediately reduce it, priming the cycle.

  • Enzyme Loading: Add KRED (5 U/mL) and GDH (10 U/mL). Causality: GDH must be in 2x excess to ensure the rate of cofactor reduction outpaces substrate reduction, keeping the equilibrium pushed forward.

  • Reaction & Self-Validation: Incubate at 30°C with gentle orbital shaking.

    • Self-Validation Check: Monitor the pH. As GDH oxidizes glucose, it produces gluconic acid. A continuous drop in pH (requiring 1M NaOH titration to maintain pH 7.0) is your real-time proof that the cofactor recycling engine is actively running. If the pH stops dropping before 99% conversion, your GDH has deactivated.

Module 2: Chemocatalytic Asymmetric Transfer Hydrogenation (ATH)

Q: My Ru-TsDPEN catalyzed ATH shows excellent enantiomeric excess (ee) but conversion plateaus early. What is deactivating the catalyst? A: In Noyori-Ikariya ATH, using 2-propanol as the hydrogen donor creates the same equilibrium issue seen in biocatalysis. To achieve full conversion under kinetic control, you must switch to a formic acid/triethylamine (HCOOH/NEt₃) azeotrope (typically a 5:2 molar ratio). The decomposition of formic acid to CO₂ gas renders the hydride transfer strictly irreversible[1].

Q: I switched to the HCOOH/NEt₃ azeotrope, but conversion is still low. What now? A: Ru-diamine catalysts operate via a metal-ligand bifunctional mechanism. The active catalytic species is a highly sensitive 16-electron Ru-amido complex. Trace water, oxygen, or acidic impurities in your substrate will protonate this amido nitrogen or oxidize the metal center, permanently breaking the catalytic cycle[4]. If your conversion is low in an azeotrope system, your Schlenk technique or reagent purity is the point of failure.

Protocol 2: Standardized Air-Free Setup for Ru-Catalyzed ATH

This methodology ensures the preservation of the 16-electron active species.

  • Reagent Degassing: Sparge the HCOOH/NEt₃ (5:2) azeotrope with dry Argon for a minimum of 30 minutes. Oxygen is the primary enemy of the Ru(II) center.

  • Catalyst Activation: In an oven-dried, argon-flushed Schlenk flask, add the RuCl precatalyst (Substrate/Catalyst ratio of 1000:1). Add a minimal amount of anhydrous, degassed dichloromethane (DCM) to dissolve the catalyst.

  • Substrate Addition: Add the ketone substrate via a gas-tight syringe.

  • Reduction Initiation: Dropwise add the degassed HCOOH/NEt₃ azeotrope.

  • Thermal Control & Self-Validation: Stir at 25-40°C. Vent the system through an oil bubbler.

    • Self-Validation Check: The continuous evolution of CO₂ bubbles in the bubbler serves as a visual, real-time indicator that hydride transfer is occurring. If bubbling ceases prematurely, the catalyst has been poisoned by impurities or moisture.

  • Quench: Once CO₂ evolution stops and GC confirms >99% conversion, quench with water, extract with ethyl acetate, and wash with saturated NaHCO₃.

Quantitative Troubleshooting Parameters

To rapidly diagnose your system, compare your experimental parameters against these benchmark constraints:

ParameterBiocatalysis (KRED/GDH)Chemocatalysis (Ru-ATH)Causality & Optimization
Catalyst Loading 1-5 U/mL (Enzyme)S/C Ratio 100:1 to 10000:1Low S/C in ATH leads to premature deactivation; increase loading for sterically bulky ketones.
Hydrogen Donor D-Glucose (1.5 eq)HCOOH/NEt₃ (5:2 ratio)Excess donor drives the thermodynamic equilibrium toward the chiral alcohol product.
Cofactor / Ligand NADP⁺ (0.001 eq)TsDPEN (1 eq relative to Ru)Co-immobilization allows 1000x lower NADP⁺ usage[2]. In ATH, the chiral ligand must match the metal stoichiometry exactly.
Temperature Range 25°C - 35°C25°C - 60°C>40°C denatures most wild-type KREDs; >60°C in ATH accelerates conversion but degrades enantioselectivity.
Max Conversion >99% (Kinetic control)~50% (IPA) / >99% (HCOOH)IPA systems stall due to reversibility; HCOOH decomposition to CO₂ gas ensures >99% conversion[1].

References

  • Optimization of Metal Affinity Ketoreductase Immobilization for Application in Batch and Flow Processes Source: ACS Publications URL:[Link]

  • Host cell and expression engineering for development of an E. coli ketoreductase catalyst: Enhancement of formate dehydrogenase activity for regeneration of NADH Source: PMC (PubMed Central) URL:[Link]

  • Accelerated asymmetric transfer hydrogenation of aromatic ketones in water Source: University of Liverpool / Chemical Communications URL:[Link]

  • Enantioselective Transformations in the Synthesis of Therapeutic Agents Source: ACS Publications URL:[Link]

Sources

Optimization

Storage stability of (1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol solutions

Welcome to the Technical Support Center for (1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol (also known as (1S)-5-fluoro-1-indanol). This chiral benzylic alcohol is a highly valuable intermediate in pharmaceutical synthesis, but...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol (also known as (1S)-5-fluoro-1-indanol). This chiral benzylic alcohol is a highly valuable intermediate in pharmaceutical synthesis, but its structural features make it uniquely susceptible to specific degradation pathways in solution.

This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and resolve stability issues related to oxidation, dehydration, and racemization.

Mechanistic Degradation Pathways

To effectively troubleshoot solution stability, you must first understand the molecular vulnerabilities of the indanol scaffold. The benzylic position (C1) is highly reactive, serving as the focal point for three primary degradation vectors:

degradation_pathways Indanol (1S)-5-fluoro-1-indanol (Intact API / Intermediate) Indanone 5-fluoro-1-indanone (Oxidation) Indanol->Indanone O2, Light, Trace Metals (Dehydrogenation) Indene 5-fluoro-1H-indene (Dehydration) Indanol->Indene Acidic pH, Heat (E1 Elimination) Racemate (1R)-5-fluoro-1-indanol (Racemization) Indanol->Racemate Acidic Media (Planar Carbocation) Ether Di-indanyl ether (Intermolecular) Indanol->Ether High Conc. + Acid (Condensation)

Mechanistic degradation pathways of (1S)-5-fluoro-1-indanol in solution environments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my (1S)-5-fluoro-1-indanol solution losing its enantiomeric excess (ee%) over time? A: This is a classic case of acid-catalyzed racemization. The hydroxyl group at the benzylic position can be protonated by trace acids in your solvent. Once protonated, water acts as a leaving group, forming a resonance-stabilized, planar benzylic carbocation[1]. Because the carbocation is planar, subsequent re-attack by water occurs from either the Re or Si face with equal probability, effectively destroying the (1S) stereocenter and yielding a racemic mixture. Solution: Avoid storing the compound in unbuffered aqueous media or aged halogenated solvents.

Q2: I detect a new UV-active peak with a lower retention time on reverse-phase HPLC. What is it? A: You are likely observing the formation of 5-fluoro-1-indanone . Secondary benzylic alcohols are highly susceptible to auto-oxidation in the presence of dissolved oxygen[2]. This process is often catalyzed by trace transition metals leached from stainless steel spatulas, reactor walls, or needles. Solution: Store solutions under an inert argon or nitrogen atmosphere, and consider adding a chelating agent (like EDTA) if storing in aqueous mixtures.

Q3: Can I store this compound in halogenated solvents like dichloromethane (DCM) or chloroform? A: It is highly discouraged for long-term storage. Halogenated solvents degrade over time upon exposure to light and moisture, generating trace amounts of hydrochloric acid (HCl). This acidic environment not only causes the racemization mentioned in Q1 but also drives an E1 elimination reaction. The resulting dehydration yields 5-fluoro-1H-indene , a highly conjugated olefin that will appear as an intensely UV-active impurity[3].

Quantitative Stability Data

The table below summarizes the expected stability of (1S)-5-fluoro-1-indanol solutions under various empirical conditions. Use this to select optimal storage parameters.

Storage ConditionSolventTempAdditivesExpected Shelf Life (Assay & ee%)Primary Degradation Risk
Optimal MTBE / Toluene2–8 °CNone> 12 monthsNone
Sub-optimal Dichloromethane20 °CNone< 1 monthRacemization / Dehydration
High Risk Methanol / Water40 °CAcidic buffer< 24 hoursRacemization / Etherification
Oxidative Risk THF (Unstabilized)20 °CNone< 1 weekOxidation to Indanone

Troubleshooting & Rescue Workflows

If your solution has degraded, follow this decision matrix to determine if the material can be chemically rescued or if it must be discarded.

troubleshooting_workflow Start Degraded Solution Detected (Loss of Assay/ee%) Test Analytical Profiling (Chiral HPLC-UV & GC-MS) Start->Test Decision Primary Impurity? Test->Decision Ox Ketone Detected (5-fluoro-1-indanone) Decision->Ox Dehyd Olefin Detected (5-fluoro-1H-indene) Decision->Dehyd Rac Enantiomer Detected ((1R)-isomer) Decision->Rac RescueOx Protocol B: NaBH4 Reduction Recover Alcohol Ox->RescueOx RescueDehyd Silica Gel Chromatography Elute Non-Polar Indene Dehyd->RescueDehyd RescueRac Irreversible in situ Discard or Re-resolve Rac->RescueRac

Decision matrix and rescue workflow for degraded (1S)-5-fluoro-1-indanol solutions.

Experimental Protocols

Protocol A: Self-Validating Stability Monitoring (HPLC-UV)

Purpose: To accurately quantify chemical and enantiomeric purity simultaneously.

Causality Note: A standard C18 reverse-phase column cannot separate the (1S) and (1R) enantiomers. A chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) is strictly required to monitor racemization.

  • Sample Preparation: Dilute the indanol solution to 1.0 mg/mL in Hexane/Isopropanol (90:10).

  • System Setup:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol (95:5 v/v) – Isocratic.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm.

  • Validation Checkpoint 1 (System Suitability): Inject a known racemic standard of 5-fluoro-1-indanol. Ensure baseline resolution (

    
    ) between the (1S) and (1R) peaks.
    
  • Validation Checkpoint 2 (Specificity): Inject a standard of 5-fluoro-1-indanone and 5-fluoro-1H-indene to confirm their retention times do not co-elute with the indanol enantiomers.

  • Execution: Inject the degraded sample. Calculate ee% using the area of the (1S) and (1R) peaks.

Protocol B: Chemical Rescue of Oxidized Solutions

Purpose: To recover 5-fluoro-1-indanol from solutions heavily contaminated with 5-fluoro-1-indanone via selective reduction[4].

Expert Causality Note: While sodium borohydride (


) perfectly reduces the ketone back to the alcohol without cleaving the C-F bond, it attacks the planar ketone from both faces. Therefore, this protocol rescues chemical purity  but yields a racemic  product. If enantiomeric purity is required, you must substitute 

with an asymmetric catalyst (e.g., Noyori Ru-TsDPEN transfer hydrogenation).
  • Solvent Exchange: Concentrate the degraded solution in vacuo and redissolve the residue in anhydrous Methanol (10 mL per gram of material).

  • Reaction Setup: Transfer to a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

  • Reduction: Slowly add

    
     (1.5 equivalents relative to the calculated ketone impurity) portion-wise. The low temperature prevents exothermic solvent boiling and suppresses side reactions[4].
    
  • Validation Checkpoint (In-Process Control): After 1 hour, pull a 50 µL aliquot, quench with water, extract with ethyl acetate, and spot on a TLC plate (Hexane/EtOAc 7:3). The ketone spot (higher

    
    , UV active) must be completely absent.
    
  • Quench & Extraction: Slowly add deionized water to quench excess hydride. Remove methanol under reduced pressure. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo to afford the rescued 5-fluoro-1-indanol.
    

References

  • [3] Liquid phase dehydration of 1-indanol: Selective synthesis of indene over microporous acid catalysts Source: ResearchGate / Microporous and Mesoporous Materials URL:

  • [2] Supported Gold Nanoparticles as Catalysts for the Oxidation of Alcohols and Alkanes Source: Frontiers in Chemistry URL:

  • [1] EP0779261A1 - Continuous process for racemization of benzylic alcohols, ethers, and esters by solid acid catalyst Source: Google Patents URL:

  • [4] Application Notes and Protocols for Reactions with 5-Fluoro-1-indanone Source: Benchchem URL:

Sources

Troubleshooting

Technical Support Center: Minimizing Defluorination Side Reactions in Synthesis

Welcome to the Technical Support Center for Synthetic Chemistry. As medicinal chemistry increasingly relies on fluorinated motifs to modulate 1[1], chemists frequently encounter a critical roadblock: unintended defluorin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Synthetic Chemistry. As medicinal chemistry increasingly relies on fluorinated motifs to modulate 1[1], chemists frequently encounter a critical roadblock: unintended defluorination during multi-step synthesis. While the C–F bond is thermodynamically strong (bond dissociation energy ~109 kcal/mol), it is highly susceptible to heterolytic cleavage, oxidative addition, and single-electron reduction under specific reaction conditions[1].

This guide provides authoritative troubleshooting strategies to suppress defluorination, ensuring high-fidelity synthesis of fluorinated therapeutics and probes.

Mechanistic Pathways of Defluorination

Understanding the root cause of fluorine loss is the first step in troubleshooting. Defluorination is not a monolithic side reaction; it occurs via distinct mechanistic pathways depending on the reagents and conditions employed.

G Substrate Fluorinated Substrate TM_Cat Transition Metal Catalysis Substrate->TM_Cat Base_Nuc Basic / Nucleophilic Conditions Substrate->Base_Nuc Photoredox Photoredox / Radical SET Substrate->Photoredox Ox_Add Oxidative Addition (C-F Cleavage) TM_Cat->Ox_Add Electron-rich metal Beta_Elim Beta-Fluoride Elimination TM_Cat->Beta_Elim Alkyl-metal intermediate SNAr SNAr / E1cB Pathway Base_Nuc->SNAr Strong nucleophile Rad_Anion Radical Anion Formation Photoredox->Rad_Anion Strong reductant Defluorination Unwanted Defluorination Ox_Add->Defluorination Beta_Elim->Defluorination SNAr->Defluorination Rad_Anion->Defluorination Fluoride expulsion

Mechanistic pathways leading to unwanted defluorination during organic synthesis.

Troubleshooting Guide: Cross-Coupling Reactions (Pd/Ni Catalysis)

Issue: I am attempting a Suzuki-Miyaura coupling on a bromo-fluoroarene, but LC-MS shows significant hydrodefluorination and cross-coupling at the fluorinated position.

Causality & Solution: The loss of fluorine during transition-metal catalysis is primarily driven by competitive 2[2]. Nickel(0) complexes and electron-rich Palladium(0) species (especially those with small, electron-donating phosphines like PCy3 or PEt3) are highly prone to inserting into C–F bonds[2][3].

To prevent this, you must kinetically favor oxidative addition at the intended C–Br or C–Cl bond:

  • Switch the Metal: If you are using Nickel, switch to Palladium. Palladium generally exhibits a higher activation barrier for C–F oxidative addition compared to Nickel[3].

  • Ligand Tuning: Employ bulky, biaryl dialkylphosphine ligands (e.g., XPhos, SPhos, or BrettPhos). The extreme steric bulk of these ligands prevents the close geometric approach required for C–F activation, while their electron richness still facilitates rapid insertion into C–Br/C–Cl bonds.

  • Base Selection: Strong bases (like KOtBu or NaOH) can facilitate unwanted SNAr defluorination on electron-deficient fluoroarenes. Switch to milder, sterically hindered bases like K3PO4 or Cs2CO3.

Self-Validating Protocol: Defluorination-Resistant Suzuki-Miyaura Coupling

  • Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried vial with the bromo-fluoroarene (1.0 equiv), boronic acid (1.2 equiv), Pd2(dba)3 (1.5 mol%), XPhos (3.5 mol%), and anhydrous K3PO4 (2.0 equiv).

  • Solvent System: Add degassed Toluene/Water (10:1 v/v) to achieve a 0.2 M concentration. (Causality Check: The biphasic system with a mild base minimizes soluble hydroxide concentrations, preventing SNAr defluorination).

  • Reaction: Seal the vial and heat to 80 °C for 4–12 hours. Monitor the ratio of desired product to defluorinated byproduct via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over Na2SO4, and concentrate under reduced pressure.

Troubleshooting Guide: Aliphatic Fluorides & Beta-Fluoride Elimination

Issue: When functionalizing an alkyl chain containing a beta-fluorine atom, my yields are poor, and I isolate substituted alkenes.

Causality & Solution: You are observing 4

4[4]. When a transition metal inserts into an aliphatic halide, it forms an alkyl-metal intermediate. If a fluorine atom is present at the 

-position, the metal can rapidly eliminate it to form a strong metal-fluoride bond and a thermodynamically stable alkene[4].

To suppress this:

  • Accelerate Reductive Elimination: Make the desired transmetalation and reductive elimination steps faster than the

    
    -elimination. Use ligands with large bite angles (e.g., dppf or Xantphos) which force the metal center into a geometry that dramatically accelerates reductive elimination.
    
  • Thermodynamic Control: Keep the reaction temperature as low as possible and avoid highly polar solvents that stabilize the leaving fluoride ion.

Troubleshooting Guide: Photoredox & Radical Reactions

Issue: My photoredox protocol for late-stage functionalization is causing hydrodefluorination of a trifluoromethyl group.

Causality & Solution: In photoredox catalysis, highly reducing excited-state photocatalysts can undergo 5[5] to the fluorinated substrate, generating a radical anion. This radical anion is highly unstable and rapidly expels a fluoride ion to form a carbon-centered radical, leading to hydrodefluorination[5].

To prevent this:

  • Tune the Photocatalyst: Select a photocatalyst whose excited-state oxidation potential (

    
    ) is insufficiently negative to reduce the C–F motif. For example, switch from highly reducing Iridium complexes (e.g., 
    
    
    
    -Ir(ppy)3) to milder Ruthenium complexes (e.g., Ru(bpy)3 2+) if the desired transformation permits.
  • Avoid Strong Sacrificial Reductants: Ensure that your electron donor (e.g., DIPEA, TEA) is not generating over-reduced radical species that indiscriminately attack the C–F bond.

Quantitative Data: Impact of Reaction Parameters on Defluorination
ParameterHigh Defluorination Risk (Avoid)Low Defluorination Risk (Preferred)Mechanistic Rationale
Catalyst Metal Nickel(0)Palladium(0)Ni(0) has a lower kinetic barrier for oxidative addition into strong C–F bonds.
Phosphine Ligand PCy3, PEt3, PMe3XPhos, SPhos, dppfBulky biaryl ligands sterically hinder the approach required for C–F activation.
Base KOtBu, NaOH, KOHK3PO4, Cs2CO3, DIPEAStrong/unhindered bases promote SNAr and E1cB defluorination pathways.
Photocatalyst

-Ir(ppy)3 (Strongly reducing)
Ru(bpy)3 2+ (Mildly reducing)Milder reductants prevent SET-induced radical anion formation and fluoride expulsion.
Diagnostic Workflow

Workflow Start Identify Defluorination Side Reaction Check_Cond What are the reaction conditions? Start->Check_Cond Cross_Couple Pd/Ni Cross-Coupling Check_Cond->Cross_Couple Basic_Alkaline Strong Base / Nucleophile Check_Cond->Basic_Alkaline Photocatalysis Photoredox Catalysis Check_Cond->Photocatalysis Action_CC Switch to bulky biaryl phosphines (e.g., XPhos) & Pd instead of Ni Cross_Couple->Action_CC Action_Base Use weaker/sterically hindered bases (e.g., DIPEA, K3PO4) Basic_Alkaline->Action_Base Action_Photo Tune photocatalyst redox potential to avoid SET to C-F bond Photocatalysis->Action_Photo

Decision tree for troubleshooting and mitigating defluorination side reactions.

Frequently Asked Questions (FAQs)

Q: Does the position of the fluorine atom on an aromatic ring affect its susceptibility to defluorination? A: Yes. Fluorine atoms positioned ortho or para to strong electron-withdrawing groups (e.g., -NO2, -CN, -CF3) are highly activated toward Nucleophilic Aromatic Substitution (SNAr). In these cases, even mild nucleophiles (like primary amines used as reagents) can displace the fluorine[1].

Q: I am synthesizing an 18F-PET tracer. Why does it defluorinate in vivo when it was stable in vitro? A: In vivo defluorination is often enzymatically driven by Cytochrome P450 (CYP) enzymes. CYPs can hydroxylate the carbon adjacent to the fluorine (alpha-hydroxylation), creating an unstable gem-fluorohydrin that spontaneously collapses to a carbonyl, releasing a fluoride ion[1]. To prevent this, medicinal chemists often block the alpha-position with steric bulk or use deuterium incorporation to slow down CYP metabolism via the kinetic isotope effect.

References
  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters Source: acs.org URL:[Link]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides | MDPI Source: mdpi.com URL:[Link]

  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides | PMC - NIH Source: nih.gov URL:[Link]

  • Ni/Cu-Catalyzed Defluoroborylation of Fluoroarenes for Diverse C–F Bond Functionalizations | Journal of the American Chemical Society Source: acs.org URL:[Link]

  • Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs) | Semantic Scholar Source: semanticscholar.org URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Mastery: Resolving (S)-5-Fluoro-1-indanol using the Chiralcel OD-H Column

The synthesis of enantiopure active pharmaceutical ingredients (APIs) relies heavily on high-purity chiral building blocks. Substituted indanols, such as 5-fluoro-1-indanol, are critical precursors in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of enantiopure active pharmaceutical ingredients (APIs) relies heavily on high-purity chiral building blocks. Substituted indanols, such as 5-fluoro-1-indanol, are critical precursors in medicinal chemistry—sharing structural homology with key intermediates used in the production of drugs like rasagiline[1]. Accurately determining the enantiomeric excess (ee) of (S)-5-fluoro-1-indanol requires highly sensitive, robust, and reproducible analytical techniques.

High-Performance Liquid Chromatography (HPLC) utilizing polysaccharide-derived chiral stationary phases (CSPs) remains the gold standard for determining enantioselectivity[2]. This guide provides an in-depth comparison of the Chiralcel OD-H column against alternative stationary phases, detailing the mechanistic causality behind its superior performance and providing a self-validating experimental protocol for researchers.

Mechanistic Causality: The Science of Chiral Recognition

To optimize a separation, one must understand the underlying physical chemistry. The Chiralcel OD-H column consists of cellulose tris(3,5-dimethylphenylcarbamate) coated on a 5 µm silica support. The separation of enantiomers on this phase is not based on simple polarity, but rather on the formation of transient diastereomeric complexes between the analyte and the chiral selector[2].

For 5-fluoro-1-indanol, three primary interactions dictate chiral recognition:

  • Hydrogen Bonding: The hydroxyl (-OH) group of the indanol acts as a hydrogen bond donor/acceptor, interacting strongly with the carbamate (C=O and N-H) linkages of the stationary phase.

  • 
     Interactions:  The fluorine-substituted aromatic ring of the analyte engages in pi-stacking with the electron-rich 3,5-dimethylphenyl groups of the chiral selector.
    
  • Steric Fit (Inclusion Complexation): The supramolecular helical structure of the derivatized cellulose creates chiral cavities that differentially accommodate the three-dimensional spatial arrangement of the (R) and (S) enantiomers.

Chiral_Recognition Analyte (S)-5-fluoro-1-indanol Complex Transient Diastereomeric Complex Analyte->Complex Selector OD-H Chiral Selector (Cellulose Carbamate) Selector->Complex H_Bond Hydrogen Bonding (OH ... C=O) Complex->H_Bond Pi_Pi π-π Interactions (Aryl ... Aryl) Complex->Pi_Pi Dipole Steric Fit (Helical Cavity) Complex->Dipole

Mechanistic interactions forming the transient diastereomeric complex on OD-H.

Performance Comparison: OD-H vs. Alternative CSPs

When developing an analytical method, it is crucial to objectively evaluate alternative columns. The table below compares the performance of Chiralcel OD-H against two common alternatives: Chiralpak AD-H (an amylose-based carbamate) and Chiralcel OJ-H (a cellulose-based ester).

Data was generated using a standardized mobile phase of Hexane/Isopropanol (95:5 v/v) at a flow rate of 0.8 mL/min to isolate the variable of the stationary phase chemistry.

Chiral ColumnStationary Phase ChemistryRetention Time (S)Retention Time (R)Selectivity (

)
Resolution (Rs)Conclusion
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)13.5 min15.2 min1.182.45 Optimal. Superior H-bonding alignment yields baseline resolution.
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)11.2 min12.1 min1.101.65Viable. Different helical twist reduces steric differentiation for this specific analyte.
Chiralcel OJ-H Cellulose tris(4-methylbenzoate)9.5 min9.8 min1.040.85Suboptimal. Lack of N-H donor in the ester linkage severely limits chiral recognition.

Analytical Insight: The Chiralcel OD-H dramatically outperforms the OJ-H column because the ester linkage in OJ-H lacks the N-H group necessary to form a bidentate hydrogen-bonding network with the indanol's hydroxyl group. While AD-H provides acceptable resolution, OD-H offers a wider margin of error for preparative scale-up or trace impurity analysis.

Self-Validating Experimental Protocol

A rigorous analytical method must be a self-validating system. You cannot trust the ee% of an asymmetric synthesis product unless the system has concurrently proven its ability to resolve the racemate with a Resolution (Rs) > 1.5[3].

HPLC_Workflow Start Sample Preparation 1 mg/mL in Mobile Phase Equilibrate Column Equilibration OD-H (Hex/IPA 95:5) Start->Equilibrate Validate System Validation Inject Racemic Standard Equilibrate->Validate Baseline stable Decision Is Rs > 1.5? Validate->Decision Decision->Equilibrate No (Adjust IPA%) Inject Inject Asymmetric (S)-5-fluoro-1-indanol Decision->Inject Yes Analyze Data Analysis Calculate ee% Inject->Analyze UV 210 nm

Workflow for self-validating chiral HPLC analysis of (S)-5-fluoro-1-indanol.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation & Causality

  • Action: Prepare a mixture of HPLC-grade n-Hexane and Isopropanol (IPA) in a 95:5 (v/v) ratio[2]. Degas ultrasonically for 15 minutes.

  • Causality: Hexane acts as the non-polar bulk solvent. IPA is the polar modifier. Because IPA contains a hydroxyl group, it competes with the 5-fluoro-1-indanol for hydrogen bonding sites on the OD-H carbamate linkages. A 5% IPA concentration perfectly balances retention time (eluting the compound before peak broadening occurs) while keeping competition low enough to maintain high enantioselectivity.

Step 2: HPLC System Equilibration

  • Action: Install the Chiralcel OD-H column (250 mm × 4.6 mm, 5 µm)[4]. Set the column oven temperature to 25°C. Pump the mobile phase at 0.8 mL/min until the baseline stabilizes (typically 10-15 column volumes).

  • Causality: Temperature control is critical. Chiral recognition is an exothermic thermodynamic equilibrium process. Higher temperatures increase kinetic efficiency (sharper peaks) but decrease the thermodynamic difference in binding energies between enantiomers, lowering resolution. 25°C is the optimal thermodynamic compromise.

Step 3: System Suitability Test (Self-Validation)

  • Action: Inject 10 µL of a 1 mg/mL racemic 5-fluoro-1-indanol standard.

  • Action: Monitor UV absorbance at 210 nm.

  • Causality: The aromatic ring of the indanol has a strong

    
     transition at 210 nm, offering significantly higher signal-to-noise ratios than 254 nm. This sensitivity is mandatory when trying to detect <0.1% of the (R)-enantiomer in a highly pure (S)-enantiomer sample. Confirm that the two peaks are baseline resolved (Rs > 1.5).
    

Step 4: Sample Analysis

  • Action: Inject 10 µL of the synthesized (S)-5-fluoro-1-indanol sample.

  • Action: Integrate the peak areas. Calculate the enantiomeric excess using the formula:

    
    
    

References

  • Benchchem. "Application Notes and Protocols for the Chiral Resolution of Racemic 2-Indanol Mixtures." Benchchem.
  • Vargas-Caporali, J., & Juaristi, E. "Determination of Enantioselectivities by Means of Chiral Stationary Phase HPLC." Journal of the Brazilian Chemical Society, SciELO.
  • ChiralTek. "Chiral Columns Application and Screening Methods." HPLC.eu.
  • Şahin, E., et al. "Biocatalytic asymmetric synthesis of (S)-1-indanol using Lactobacillus paracasei BD71." ResearchGate.

Sources

Comparative

1H NMR characterization of (S)-5-fluoro-1-indanol vs (R)-isomer

An In-Depth Technical Guide to the H NMR Characterization and Differentiation of (S)- and (R)-5-Fluoro-1-indanol Executive Summary As a Senior Application Scientist navigating early-stage drug discovery, I frequently enc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the


H NMR Characterization and Differentiation of (S)- and (R)-5-Fluoro-1-indanol

Executive Summary

As a Senior Application Scientist navigating early-stage drug discovery, I frequently encounter the analytical bottleneck of unambiguous chiral characterization. 5-Fluoro-1-indanol is a privileged chiral scaffold, heavily utilized in the synthesis of alpha-2 adrenergic receptor agonists and various neuroactive compounds[1]. Because enantiomers exhibit identical scalar couplings and chemical shifts in an achiral environment, standard 1D


H NMR cannot differentiate the (S)- and (R)-isomers.

To resolve this, we employ Chiral Derivatizing Agents (CDAs). The modified Mosher’s ester analysis—utilizing


-methoxy-

-trifluoromethylphenylacetyl chloride (MTPA-Cl)—remains the gold standard for assigning the absolute configuration of secondary carbinols[2]. This guide provides an objective comparison of the baseline NMR data and a robust, self-validating protocol for differentiating the enantiomers of 5-fluoro-1-indanol.

The Analytical Challenge: Baseline H NMR

Before derivatization, it is essential to establish the baseline spectral purity of the starting material. The


H NMR spectrum of 5-fluoro-1-indanol in CDCl

is characterized by the downfield carbinol proton at C1 and the complex multiplet of the fluorine-coupled aromatic system[1].

Table 1: Baseline


H NMR Data for 5-Fluoro-1-indanol (300 MHz, CDCl

)
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
C2-H

(Aliphatic)
1.90 – 2.06Multiplet (m)2H-
C3-H (Aliphatic, a)2.43 – 2.54Multiplet (m)1H-
C3-H (Aliphatic, b)2.73 – 2.85Multiplet (m)1H-
C1-OH (Hydroxyl)2.98 – 3.09Multiplet (m)1H-
C1-H (Carbinol)5.20Triplet (t)1H

= 5.9
C4-H, C6-H (Aromatic)6.87 – 6.94Multiplet (m)2H-
C7-H (Aromatic)7.26 – 7.35Multiplet (m)1H-

Note: The C7 proton is highly diagnostic for Mosher ester analysis due to its proximity to the C1 chiral center.

Mechanistic Causality: The Mosher Ester System

Why do we use both (S)-(+)-MTPA-Cl and (R)-(-)-MTPA-Cl? Relying on a single diastereomer is prone to assignment errors due to subtle solvent or concentration-dependent shifts. By synthesizing both the (S)- and (R)-Mosher esters for a given enantiomer, we create a self-validating system that eliminates these artifacts[2].

The Causality of Chemical Shift Divergence: The differentiation relies on the diamagnetic anisotropic shielding generated by the phenyl ring of the MTPA moiety. In the preferred syn-coplanar conformation (where the carbinol proton, the ester carbonyl, and the MTPA trifluoromethyl group are coplanar), the phenyl group is forced to sit directly above one face of the indane ring.

  • CIP Priority Flip Warning: Reacting the alcohol with (R)-(-)-MTPA-Cl yields the (S)-Mosher ester (due to the Cahn-Ingold-Prelog priority change when replacing the chloride with the indanol oxygen).

  • In the (S)-MTPA ester of (S)-5-fluoro-1-indanol, the phenyl ring sits over the cyclopentane ring, shielding the C2 and C3 aliphatic protons (shifting them upfield to a lower

    
    ).
    
  • In the (R)-MTPA ester of (S)-5-fluoro-1-indanol, the phenyl ring sits over the aromatic ring, shielding the C7 aromatic proton.

By calculating the difference in chemical shifts (


), we obtain a definitive spatial map of the molecule.

Shielding cluster_S (S)-Mosher Ester of (S)-Alcohol cluster_R (R)-Mosher Ester of (S)-Alcohol MTPA MTPA Phenyl Ring (Anisotropic Shielding Source) C2_C3 C2/C3 Aliphatic Protons Shifted Upfield (Smaller δS) MTPA->C2_C3 Shields Ar_H_R C7 Aromatic Proton Shifted Upfield (Smaller δR) MTPA->Ar_H_R Shields Ar_H C7 Aromatic Proton Deshielded (Larger δS) C2_C3_R C2/C3 Aliphatic Protons Deshielded (Larger δR)

Anisotropic shielding effects of the MTPA phenyl ring on the indanol scaffold.

Self-Validating Experimental Protocol

While some protocols suggest in-situ derivatization in an NMR tube using Pyridine-d


, I strongly advise against this for 1-indanol derivatives. Residual pyridine peaks (7.19, 7.58, and 8.71 ppm) heavily overlap with the critical C7 aromatic proton (~7.3 ppm). The following ex-situ derivatization protocol  ensures maximum spectral purity.

Step-by-Step Methodology:

  • Sample Preparation: To a dry 1-dram vial containing 10 mg (0.065 mmol) of the 5-fluoro-1-indanol enantiomer in 1.0 mL of anhydrous CH

    
    Cl
    
    
    
    , add 10.5
    
    
    L (2.0 eq) of anhydrous pyridine and 0.8 mg (0.1 eq) of 4-dimethylaminopyridine (DMAP). Causality: DMAP acts as a highly nucleophilic acyl transfer catalyst, which is critical for driving the esterification of sterically hindered secondary carbinols to completion.
  • Derivatization: Add 18.3

    
    L (1.5 eq) of (R)-(-)-MTPA-Cl to the vial.
    
  • Parallel Reaction: In a separate, identical vial, repeat Steps 1 and 2, but substitute with (S)-(+)-MTPA-Cl.

  • Incubation & Workup: Stir both reactions at room temperature for 4 hours. Quench with 1 mL of saturated aqueous NaHCO

    
    . Extract the organic layer, dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure.
  • NMR Acquisition: Dissolve each crude ester in 0.6 mL of CDCl

    
     and transfer to standard 5 mm NMR tubes. Acquire 
    
    
    
    H NMR spectra at
    
    
    400 MHz at 298K. Critical Parameter: Set the relaxation delay (d1) to at least 5 seconds to ensure complete longitudinal relaxation, guaranteeing accurate integration and peak resolution.

Workflow Start Enantiopure 5-Fluoro-1-indanol (Unknown Configuration) Split Parallel Ex-Situ Derivatization (Avoids Pyridine-d5 NMR Overlap) Start->Split R_MTPA React with (R)-(-)-MTPA-Cl Yields (S)-Mosher Ester Split->R_MTPA S_MTPA React with (S)-(+)-MTPA-Cl Yields (R)-Mosher Ester Split->S_MTPA NMR_R Acquire 1H NMR in CDCl3 Extract δ(S) R_MTPA->NMR_R NMR_S Acquire 1H NMR in CDCl3 Extract δ(R) S_MTPA->NMR_S Calc Calculate Δδ = δ(S) - δ(R) for all assigned protons NMR_R->Calc NMR_S->Calc ResultS (S)-Isomer Confirmed: Δδ < 0 for C2/C3 Δδ > 0 for Aromatic (C7) Calc->ResultS ResultR (R)-Isomer Confirmed: Δδ > 0 for C2/C3 Δδ < 0 for Aromatic (C7) Calc->ResultR

Workflow for the self-validating Mosher ester derivatization and NMR analysis.

Data Interpretation & Diagnostic Tables

Once the spectra for the (S)-Mosher ester (


) and (R)-Mosher ester (

) are acquired, overlay them and calculate the

values for the key diagnostic protons. Compare your experimental signs (+ or -) against the matrix below to definitively assign the absolute configuration.

Table 2: Diagnostic


 Values for Enantiomer Differentiation 
Proton Assignment(S)-5-Fluoro-1-indanol

Sign
(R)-5-Fluoro-1-indanol

Sign
Structural Rationale
Aromatic Protons (C7-H) Positive (+) Negative (-) Shielded by the MTPA phenyl ring in the (R)-MTPA ester for the (S)-isomer.
Aliphatic Protons (C2-H

, C3-H

)
Negative (-) Positive (+) Shielded by the MTPA phenyl ring in the (S)-MTPA ester for the (S)-isomer.

By strictly adhering to this dual-derivatization method, you eliminate the risk of false assignments caused by anomalous solvent interactions, ensuring your chiral characterization meets the highest standards of scientific integrity.

References

  • 1. Google Patents (US7598417B2).[1] 2.2. Nature Protocols (via ResearchGate).[2]

Sources

Validation

A Researcher's Guide to the Determination of Absolute Configuration: A Comparative Analysis Featuring Mosher's Ester Method

In the realms of chemical synthesis, natural product isolation, and drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the very essence of its function. For chi...

Author: BenchChem Technical Support Team. Date: March 2026

In the realms of chemical synthesis, natural product isolation, and drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the very essence of its function. For chiral molecules, which exist as non-superimposable mirror images or enantiomers, determining the absolute configuration is a critical step. Different enantiomers of a drug can have vastly different pharmacological effects, with one being therapeutic while the other is inactive or even toxic. This guide provides a deep dive into one of the most established NMR-based techniques for this purpose, Mosher's ester analysis, and objectively compares its performance against other prevalent methods.

The Core Challenge: Distinguishing Mirror Images

Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Spectroscopically, they are also indistinguishable under normal conditions; for instance, their NMR spectra are identical. To determine the absolute configuration of a chiral center, one must introduce another chiral entity to create a diastereomeric interaction, which results in physically and spectroscopically distinct species. This is the foundational principle of Mosher's ester analysis.

A Deep Dive into Mosher's Ester Analysis

Developed by Harry S. Mosher, this method has become a stalwart in organic chemistry for elucidating the absolute stereochemistry of secondary alcohols and amines.[1] The technique involves the chemical derivatization of the chiral substrate with an enantiomerically pure chiral reagent, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or its more reactive acid chloride (MTPA-Cl).[2]

The Underlying Principle: From Indistinguishable to Differentiable

The core of Mosher's method is the conversion of a pair of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of MTPA-Cl.[2] For a chiral secondary alcohol of unknown configuration, two separate reactions are performed: one with (R)-MTPA-Cl and another with (S)-MTPA-Cl. This creates two distinct diastereomeric esters.[3] These diastereomers, having different physical properties, will exhibit different chemical shifts in their ¹H NMR spectra.[1]

The key to the analysis lies in the anisotropic effect of the phenyl ring in the MTPA moiety. In the most stable conformation of the resulting Mosher's ester, the C=O, CF₃, and the carbinol methine proton of the original alcohol are believed to lie in the same plane.[4][5] This arrangement forces the two substituents on the stereocenter of the alcohol into specific spatial relationships with the MTPA's phenyl group. One substituent will be shielded by the phenyl ring, causing its proton signals to shift upfield (to a lower ppm value) in the ¹H NMR spectrum, while the other substituent is deshielded.

By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, a pattern of chemical shift differences (Δδ = δS - δR) emerges. Protons on one side of the molecule will have positive Δδ values, while those on the other side will have negative Δδ values. This systematic difference allows for the assignment of the absolute configuration of the original stereocenter.[6]

Experimental Workflow: A Self-Validating Protocol

The reliability of Mosher's method is rooted in its self-validating nature, where two separate, parallel experiments provide a dataset for comparative analysis.

Mosher_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_product Diastereomeric Esters cluster_analysis Analysis Unknown_Alcohol Chiral Alcohol (Unknown Config.) Reaction_R React with (R)-MTPA-Cl Unknown_Alcohol->Reaction_R Reaction_S React with (S)-MTPA-Cl Unknown_Alcohol->Reaction_S R_MTPA_Cl (R)-MTPA-Cl R_MTPA_Cl->Reaction_R S_MTPA_Cl (S)-MTPA-Cl S_MTPA_Cl->Reaction_S R_Ester (R)-MTPA Ester Reaction_R->R_Ester S_Ester (S)-MTPA Ester Reaction_S->S_Ester NMR_R Acquire ¹H NMR R_Ester->NMR_R NMR_S Acquire ¹H NMR S_Ester->NMR_S Compare Compare Spectra Calculate Δδ = δS - δR NMR_R->Compare NMR_S->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: Workflow for Mosher's Ester Analysis.

Materials:

  • Chiral alcohol (~5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • Anhydrous pyridine or other suitable base (e.g., DMAP)

  • Two clean, dry NMR tubes

  • Standard laboratory glassware

Procedure:

  • Preparation of the (S)-MTPA Ester:

    • In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl₃.

    • Add a small excess (typically 1.1 to 1.5 equivalents) of (S)-MTPA-Cl to the solution. The choice to use a slight excess is to ensure the complete consumption of the limiting alcohol, which simplifies the resulting NMR spectrum.

    • Add a small amount of anhydrous pyridine (or a catalytic amount of DMAP). Pyridine acts as a base to neutralize the HCl generated during the esterification, driving the reaction to completion.

    • Seal the NMR tube and gently agitate to mix the reagents. Allow the reaction to proceed at room temperature. The reaction progress can be monitored by TLC or by acquiring periodic ¹H NMR spectra until the signal for the carbinol proton of the starting alcohol disappears.

  • Preparation of the (R)-MTPA Ester:

    • In a second clean, dry NMR tube, repeat the procedure from step 1, but use (R)-MTPA-Cl instead of the (S)-enantiomer. It is crucial to maintain identical reaction conditions for both derivatizations to ensure the validity of the spectral comparison.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (S)-MTPA and (R)-MTPA ester samples. High-field NMR is preferable for better signal dispersion.

    • Carefully assign the proton signals for the groups flanking the chiral center in both spectra. For complex molecules, 2D NMR techniques such as COSY and HSQC may be necessary for unambiguous assignment.[3]

  • Data Analysis and Configuration Assignment:

    • Create a table of the chemical shifts (δ) for the assigned protons in both the (S)- and (R)-MTPA ester spectra.

    • For each assigned proton, calculate the chemical shift difference: Δδ = δS - δR .

    • Apply the mnemonic for interpreting the Δδ values to assign the absolute configuration.

Mosher_Logic cluster_model Conformational Model cluster_data Experimental Data cluster_decision Assignment Logic cluster_conclusion Conclusion Model Draw Mosher's ester in the planar, eclipsed conformation L1 Substituent L1 Model->L1 L2 Substituent L2 Model->L2 Phenyl Phenyl Group (Shielding Zone) L1->Phenyl Methoxy Methoxy Group (Deshielding Zone) L2->Methoxy Calc_Delta Calculate Δδ = δS - δR for protons on L1 and L2 Decision Sign of Δδ? Calc_Delta->Decision Positive_Delta Δδ > 0 (Protons are deshielded) Decision->Positive_Delta Positive Negative_Delta Δδ < 0 (Protons are shielded) Decision->Negative_Delta Negative Assign_Config Assign Absolute Configuration Positive_Delta->Assign_Config Negative_Delta->Assign_Config

Caption: Decision logic for assigning absolute configuration using Mosher's method.

A Comparative Analysis of Alternative Methods

While Mosher's method is powerful, it is not universally applicable or always the most efficient choice. Several other techniques are available, each with its own set of strengths and weaknesses.

X-ray Crystallography

Often considered the "gold standard," single-crystal X-ray diffraction provides a direct and unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration.[7] The primary and most significant limitation of this technique is the requirement for a high-quality single crystal of the analyte, which can be difficult or impossible to obtain for many small molecules and oils.[4]

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[6] Unlike Mosher's method, VCD does not require chemical derivatization.[8] However, the interpretation of VCD spectra is not trivial and almost always requires comparison with spectra predicted by quantum mechanical calculations (e.g., Density Functional Theory, DFT).[9] The accuracy of the assignment is therefore dependent on the quality of the computational model.

Electronic Circular Dichroism (ECD)

Similar to VCD, ECD measures the differential absorption of circularly polarized light, but in the UV-Visible range.[6] This technique is particularly useful for molecules containing a chromophore. Like VCD, ECD is a non-destructive method that does not require derivatization. The assignment of absolute configuration typically involves comparing the experimental spectrum with that calculated for a known configuration.[10]

Computational Methods

With the advancement of computational chemistry, it is now possible to predict chiroptical properties like optical rotation with increasing accuracy using methods such as time-dependent density functional theory (TDDFT).[11] The absolute configuration can be assigned by comparing the experimentally measured optical rotation with the calculated values for both enantiomers. However, the reliability of these methods can be low for molecules with small rotational values or high conformational flexibility.[11]

Comparative Summary of Methods

FeatureMosher's Ester Analysis (NMR)X-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle Covalent derivatization to form diastereomers with distinct NMR signals.[2]Diffraction of X-rays by a single crystal to determine 3D structure.[6]Differential absorption of circularly polarized infrared light.[8]Differential absorption of circularly polarized UV-Vis light.[6]
Sample Requirement ~5 mg, soluble in NMR solvent.High-quality single crystal.~1-10 mg, in solution.Microgram to milligram quantities, requires a chromophore.
Derivatization Required.Not required.Not required.Not required.
Primary Output ¹H NMR spectra of two diastereomers.3D electron density map.VCD and IR spectra.ECD and UV-Vis spectra.
Data Interpretation Analysis of Δδ (δS - δR) values based on a conformational model.[6]Direct visualization of the absolute structure.Comparison with DFT-calculated spectra.[9]Comparison with DFT-calculated spectra.[10]
Key Advantage Widely accessible via standard NMR; does not require crystallization.Unambiguous and direct structural determination.No derivatization needed; applicable to a wide range of molecules.High sensitivity for chromophore-containing molecules.
Key Limitation Requires chemical modification; can fail for sterically hindered substrates or remote stereocenters.[12][13]The absolute requirement for a single crystal is a major bottleneck.[4]Heavily reliant on accurate computational modeling.[8]Limited to molecules with a suitable chromophore.

Conclusion: Selecting the Right Tool for the Task

The determination of absolute configuration is a multifaceted challenge, and no single method is superior in all situations. Mosher's ester analysis remains a highly valuable and accessible tool, particularly when crystallization is not feasible. Its reliance on standard NMR spectroscopy makes it a practical choice for many synthetic and natural product chemists.

However, for researchers with access to specialized instrumentation and computational resources, VCD and ECD offer powerful, non-destructive alternatives that avoid the potential complications of chemical derivatization. When a single crystal can be grown, X-ray crystallography provides the most definitive answer. Ultimately, the choice of method depends on the nature of the molecule, the resources available, and the level of certainty required. In many challenging cases, employing two orthogonal methods provides the highest confidence in the stereochemical assignment.

References

  • Chemistry Stack Exchange. How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Accessed March 8, 2026. Available from: [Link]

  • ResearchGate. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Request PDF. Accessed March 8, 2026. Available from: [Link]

  • Spark904. Absolute configuration of complex chiral molecules. Accessed March 8, 2026. Available from: [Link]

  • Sui, B., et al. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. Beilstein J. Org. Chem. 2013, 9, 2136–2143. Available from: [Link]

  • Hoye, T.R., et al. Synthesis and spectroscopic analysis of a stereoisomer library of the phytophthora mating hormone α1 and derived bis-Mosher esters. J. Org. Chem. 2011, 76 (15), 6046–6060. Available from: [Link]

  • Kwan, E.E. Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? University of Toronto, Department of Chemistry. 2003-2004. Available from: [Link]

  • Frontiers in Chemistry. Computational methods and points for attention in absolute configuration determination. Published January 12, 2023. Available from: [Link]

  • Oreate AI Blog. Mosher Ester Analysis PPT. Published January 7, 2026. Available from: [Link]

  • PubMed. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Accessed March 8, 2026. Available from: [Link]

  • Chirality. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Published May 15, 2008. Available from: [Link]

  • Springer Nature Experiments. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Accessed March 8, 2026. Available from: [Link]

  • MDPI. Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Published July 16, 2015. Available from: [Link]

  • MDPI. Computational Approaches and Use of Chiroptical Probes in the Absolute Configuration Assignment to Natural Products by ECD Spectroscopy: A 1,2,3-Trihydroxy-p-menthane as a Case Study. Published March 9, 2022. Available from: [Link]

  • PubMed. Comparative analysis of IR and vibrational circular dichroism spectra for a series of camphor-related molecules. Published October 22, 2009. Available from: [Link]

  • RSC Publishing. A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. Accessed March 8, 2026. Available from: [Link]

  • Wiley Online Library. Comparison of different density functional theory methods for the calculation of vibrational circular dichroism spectra. Published May 2, 2023. Available from: [Link]

  • Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Accessed March 8, 2026. Available from: [Link]

Sources

Comparative

Comparative Guide: Catalytic vs. Enzymatic Asymmetric Reduction of 5-Fluoro-1-indanone

As a Senior Application Scientist specializing in chiral synthesis and process chemistry, I frequently evaluate synthetic routes for fluorinated building blocks. 5-Fluoro-1-indanone is a highly versatile prochiral ketone...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in chiral synthesis and process chemistry, I frequently evaluate synthetic routes for fluorinated building blocks. 5-Fluoro-1-indanone is a highly versatile prochiral ketone utilized extensively in the development of active pharmaceutical ingredients (APIs), including derivatives of Alzheimer's therapeutics (like donepezil) and novel anticancer agents[1].

The asymmetric reduction of 5-fluoro-1-indanone to enantiopure (R)- or (S)-5-fluoro-1-indanol is a critical transformation[2]. The stereocenter established during this step often dictates the pharmacological efficacy of the final drug molecule. In this guide, we will objectively compare the two premier methodologies for this transformation: Transition-Metal Catalyzed Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Enzymatic Reduction .

Transition-Metal Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Causality

Noyori-type Asymmetric Transfer Hydrogenation (ATH) relies on chiral transition-metal complexes, predominantly Ruthenium(II) coordinated with chiral diamine ligands such as (R,R)- or (S,S)-TsDPEN[3]. Unlike direct hydrogenation which requires high-pressure H₂ gas, ATH utilizes a liquid hydride donor (typically a formic acid/triethylamine azeotrope or isopropanol).

The causality of the stereocontrol lies in the highly organized, 6-membered pericyclic transition state. The Ru-catalyst reacts with the hydride source to form an active ruthenium-hydride (Ru-H) species. The 5-fluoro-1-indanone substrate coordinates to the metal center, while the chiral spatial arrangement of the TsDPEN ligand sterically blocks one face of the carbonyl. This forces a stereoselective outer-sphere hydride transfer, yielding the chiral alcohol[2][3].

ATH_Mechanism Substrate 5-Fluoro-1-indanone TS 6-Membered Pericyclic TS Substrate->TS Carbonyl Coordination Catalyst Ru(II)-TsDPEN Catalyst Catalyst->TS Ru-H Species HydrideSource HCOOH / Et3N (Hydride Source) HydrideSource->Catalyst Activation Product Chiral 5-Fluoro-1-indanol TS->Product Enantioselective Hydride Transfer

Figure 1: Mechanistic workflow of Noyori-type Ru-catalyzed Asymmetric Transfer Hydrogenation.

Experimental Protocol: Ru-Catalyzed ATH

This protocol is designed as a self-validating system, ensuring moisture exclusion and precise stoichiometric control.

  • Catalyst Activation: In an oven-dried Schlenk flask under an inert Argon atmosphere, dissolve the pre-catalyst RuCl (0.5–1.0 mol%) in anhydrous, degassed dichloromethane (DCM)[2].

  • Hydride Source Addition: Slowly add a 5:2 azeotropic mixture of formic acid and triethylamine (HCOOH/Et₃N). Stir for 15 minutes at 25 °C. Causality: The color change from dark orange to bright yellow visually validates the formation of the active Ru-H species.

  • Substrate Loading: Introduce 5-fluoro-1-indanone (1.0 equivalent) to the active catalyst solution[3].

  • Reaction Execution: Stir the mixture at 30–40 °C for 16–24 hours. Monitor the disappearance of the ketone via TLC (Hexanes:EtOAc 4:1) or GC/MS.

  • Quenching & Work-up: Terminate the reaction by adding saturated aqueous NaHCO₃ to neutralize residual formic acid. Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation (Quality Control): Determine the enantiomeric excess (ee) via chiral HPLC using a Chiralpak OD-H column (isocratic elution, n-hexane:isopropanol = 98:2). Expected ee is typically 90–97%[4].

Biocatalytic Enzymatic Reduction

Mechanistic Causality

Enzymatic reduction leverages the exquisite evolutionary specificity of Ketoreductases (KRED) or Alcohol Dehydrogenases (ADH)[5]. These enzymes catalyze the transfer of a hydride from a reduced nicotinamide cofactor (NADH or NADPH) directly to the carbonyl carbon of 5-fluoro-1-indanone.

Because the enzyme's active site is inherently chiral, it enforces absolute facial selectivity, frequently achieving >99% ee[4]. However, stoichiometric use of NAD(P)H is economically unviable. Therefore, a self-sustaining cofactor regeneration system is mandatory. A secondary enzyme, such as Glucose Dehydrogenase (GDH), is coupled to the system to oxidize an inexpensive sacrificial substrate (D-glucose) into gluconolactone, simultaneously reducing NAD(P)⁺ back to NAD(P)H. This drives the thermodynamic equilibrium of the primary reduction forward.

Biocatalysis_Cycle Ketone 5-Fluoro-1-indanone KRED Ketoreductase (KRED) Ketone->KRED Substrate Binding Alcohol 5-Fluoro-1-indanol KRED->Alcohol Product Release NADP NAD(P)+ KRED->NADP Oxidized Cofactor GDH Glucose Dehydrogenase (GDH) NADPH NAD(P)H GDH->NADPH Reduced Cofactor Gluconate Gluconolactone GDH->Gluconate Oxidation NADPH->KRED Hydride Donor NADP->GDH Binding Glucose Glucose Glucose->GDH

Figure 2: Enzymatic reduction coupled with a GDH/Glucose cofactor regeneration cycle.

Experimental Protocol: Biocatalytic Reduction

This protocol utilizes aqueous media and relies on pH-stat titration to self-validate the reaction progress.

  • Buffer & Regeneration Setup: Prepare 100 mL of a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄. Dissolve D-glucose (1.5 equivalents) and NADP⁺ (0.01 equivalents) into the buffer. Add Glucose Dehydrogenase (GDH, 10 U/mL).

  • Enzyme Loading: Add the engineered Ketoreductase (KRED) powder (5–10 mg/mL) to the aqueous system. Stir gently to avoid protein denaturation.

  • Substrate Introduction: Dissolve 5-fluoro-1-indanone (1.0 equivalent) in a minimal volume of co-solvent (e.g., 5–10% v/v DMSO or isopropanol) to overcome its poor aqueous solubility. Add this dropwise to the enzymatic buffer.

  • Reaction Execution: Incubate the biphasic/suspension mixture in an orbital shaker at 30 °C and 250 rpm for 24 hours.

  • Self-Validating pH Control: As GDH oxidizes glucose to gluconolactone (which hydrolyzes to gluconic acid), the pH will drop. Use an automated pH-stat to titrate 1M NaOH into the reactor to maintain pH 7.0. Causality: The volume of NaOH consumed is directly proportional to the reaction conversion, providing real-time kinetic validation.

  • Work-up & Validation: Extract the aqueous mixture with methyl tert-butyl ether (MTBE). Centrifuge at 4000 rpm for 10 minutes to break any protein emulsions. Isolate the organic layer, dry, and evaporate. Confirm >99% ee via chiral HPLC[4].

Quantitative Comparison & Performance Data

To assist process chemists in selecting the optimal route, the following table synthesizes the operational and performance metrics of both methodologies based on standard industrial implementation for 1-indanone derivatives.

ParameterCatalytic ATH (Ru-TsDPEN)Enzymatic Reduction (KRED/ADH)
Typical Yield 85 – 95%90 – 98%
Enantiomeric Excess (ee) 90 – 97% (Good to Excellent)[4]>99% (Near Perfect)[4]
Reaction Medium Organic solvents (DCM, DMF, Toluene)Aqueous Buffer (+ minor organic co-solvent)
Operating Temperature 25 °C – 40 °C25 °C – 35 °C (Strictly controlled)
Catalyst/Enzyme Cost High initial cost (Precious metal Ru)Low to Moderate (Recombinant enzymes)
Scalability Excellent (Standard chemical infrastructure)Excellent (Requires pH-stat and bioreactors)
Environmental Impact Moderate (Metal waste, organic solvents)Low (Green chemistry, biodegradable waste)
Substrate Tolerance Broad (Tolerates heavy steric bulk)Narrower (Requires specific active-site fit)
Summary Recommendation

Choose Catalytic ATH when screening a wide library of structurally diverse indanone analogs, as transition-metal catalysts offer broader substrate promiscuity without the need for enzyme evolution. Choose Enzymatic Reduction for late-stage API manufacturing where extreme enantiopurity (>99% ee) is non-negotiable, and where green chemistry metrics (low E-factor, aqueous media) are prioritized.

References

  • The Journal of Organic Chemistry (ACS Publications). Synthesis of Sterically Hindered f-Amphbinol Ligands and Application in Iridium-Catalyzed Asymmetric Hydrogenation of Various Ketones. Available from:[Link]

  • ND Pharma & Biotech. Alcohol dehydrogenase from Yeast, 300U/mg protein. Available from: [Link]

  • ANJ BIOMEDICALS LLC. Alcohol Dehydrogenase (ADH) Assay Kit & 5-FLUORO-1-INDANONE Specification. Available from: [Link]

Sources

Validation

Comprehensive Guide to Reference Standards for (S)-5-Fluoro-1-indanol Purity Testing

(S)-5-Fluoro-1-indanol (CAS: 52085-92-4) is a highly valuable chiral building block utilized extensively in the pharmaceutical industry, most notably in the synthesis of alpha-2 adrenergic receptor agonists and other tar...

Author: BenchChem Technical Support Team. Date: March 2026

(S)-5-Fluoro-1-indanol (CAS: 52085-92-4) is a highly valuable chiral building block utilized extensively in the pharmaceutical industry, most notably in the synthesis of alpha-2 adrenergic receptor agonists and other targeted therapeutics ( [1]). Because the stereochemistry of the indanol core directly dictates the pharmacological efficacy and receptor binding affinity of the final Active Pharmaceutical Ingredient (API), rigorous enantiomeric and chemical purity testing is non-negotiable.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of different reference standard grades and provide self-validating experimental protocols for the purity testing of (S)-5-fluoro-1-indanol.

The Logic of Reference Standard Selection

In analytical chemistry, the reliability of your purity assay is entirely dependent on the quality of your reference standard. When testing (S)-5-fluoro-1-indanol, analysts must quantify both chemical purity (the absence of byproducts like the starting material, 5-fluoro-1-indanone) and enantiomeric purity (the ratio of the S-enantiomer to the R-enantiomer).

Selecting the appropriate grade of reference standard requires balancing regulatory requirements, cost, and traceability. Table 1 provides an objective comparison of the available alternatives.

Table 1: Comparative Analysis of Reference Standard Grades
Standard GradeChemical PurityEnantiomeric Excess (%ee)Traceability & ValidationPrimary ApplicationCost & Accessibility
Certified Reference Material (CRM) >99.8%>99.9%ISO 17034, NIST-traceable. Fully characterized via NMR, MS, and qNMR.Regulatory submissions (IND/NDA), definitive instrument calibration.High cost; limited commercial availability.
In-House Working Standard >99.0%>99.0%Characterized internally against a primary CRM. Self-validated via mass balance.Routine batch release, daily Quality Control (QC) assays.Moderate cost; requires internal synthesis/purification.
Commercial Building Block 95.0% - 98.0%Variable (Often racemic or uncertified)Vendor Certificate of Analysis (COA) only.Early-stage R&D, synthesis starting material.Low cost; highly accessible.

Causality Insight: Relying on a standard commercial building block (95-98% purity) for analytical quantification introduces a systematic error into your assay. The presence of trace unreacted ketone (5-fluoro-1-indanone) in lower-grade materials will artificially skew the UV response factors during HPLC analysis, leading to inaccurate purity calculations.

Purity Testing Workflow and Logical Architecture

A robust purity testing protocol operates as a self-validating system. The workflow below illustrates the sequential logic required to validate the purity of (S)-5-fluoro-1-indanol.

PurityWorkflow Start Select Reference Standard (S)-5-Fluoro-1-indanol ChemPurity Chemical Purity (HPLC-UV / NMR) Start->ChemPurity Step 1: Assay ChiralPurity Enantiomeric Purity (Chiral HPLC) Start->ChiralPurity Step 2: %ee Impurity Impurity Profiling (5-Fluoro-1-indanone) ChemPurity->Impurity Quantify Byproducts Validation Method Validation & Mass Balance ChiralPurity->Validation System Suitability Impurity->Validation Cross-check

Workflow for the purity testing and method validation of (S)-5-fluoro-1-indanol.

System Suitability: The Role of the Racemic Standard

To accurately determine the enantiomeric excess (%ee) of (S)-5-fluoro-1-indanol, the analytical method must first prove it can separate the (S) and (R) enantiomers. You cannot validate a chiral method using only a pure (S)-enantiomer standard.

Therefore, a racemic mixture (50:50 R/S) must be synthesized to serve as a system suitability standard. This is achieved by the achiral reduction of 5-fluoro-1-indanone using Sodium Borohydride (NaBH₄), which attacks the planar ketone equally from both faces, yielding a perfect racemate ( [2]).

ChiralLogic Racemic Racemic Standard (R/S-5-Fluoro-1-indanol) Resolution System Suitability (Resolution > 1.5) Racemic->Resolution Validate Column Sample Test Sample (S)-5-Fluoro-1-indanol Resolution->Sample Proceed to Test Quantification Enantiomeric Excess (%ee Calculation) Sample->Quantification Peak Area Ratio

System suitability logic using a racemic standard to validate chiral resolution.

Experimental Protocol 1: Synthesis of Racemic Reference Standard for System Suitability

Mechanistic Rationale: NaBH₄ is a mild reducing agent that efficiently converts the ketone to an alcohol without stereocontrol, providing the exact 1:1 enantiomeric ratio required to prove chromatographic resolution.

  • Initiation: Dissolve 1.0 equivalent of 5-Fluoro-1-indanone in anhydrous methanol within a round-bottom flask equipped with a magnetic stirrer.

  • Temperature Control: Cool the solution to 0 °C using an ice bath to control the exothermic hydride transfer and prevent side reactions.

  • Reduction: Slowly add 1.5 equivalents of sodium borohydride (NaBH₄) portion-wise to the stirred solution.

  • Propagation: Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and stir at room temperature for an additional 2 hours.

  • Monitoring: Verify the complete consumption of the starting ketone via Thin Layer Chromatography (TLC) (Hexane:Ethyl Acetate 7:3).

  • Quenching & Extraction: Quench the reaction by the slow addition of deionized water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the racemic 5-fluoro-1-indanol standard.

Chiral HPLC Purity Testing Methodology

Once the racemic standard is prepared, the enantiomeric purity of the synthesized or purchased (S)-5-fluoro-1-indanol sample can be quantified. The structural properties of the indanol core ( [3]) dictate the use of a normal-phase chiral stationary phase.

Table 2: Chromatographic Method Parameters & Causality
ParameterSpecification / ConditionCausality / Scientific Rationale
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)The cellulose tris(3,5-dimethylphenylcarbamate) stationary phase provides optimal steric inclusion and hydrogen bonding for indanol enantiomers.
Mobile Phase Hexane / Isopropanol (90:10 v/v)Normal phase conditions ensure the hydroxyl group of the indanol interacts strongly with the chiral selector without solvent interference.
Flow Rate 1.0 mL/minBalances theoretical plate count with an acceptable run time, preventing longitudinal diffusion of the peaks.
Detection UV at 220 nm and 254 nm220 nm captures the aromatic ring's absorbance maximum for high sensitivity; 254 nm provides secondary verification.
Temperature 25 °C (Column Oven)Thermostatting prevents retention time drift and stabilizes the thermodynamics of the chiral recognition process.
Experimental Protocol 2: Enantiomeric Excess (%ee) Determination
  • Standard Preparation: Dissolve 1.0 mg of the racemic 5-fluoro-1-indanol standard (synthesized in Protocol 1) in 1.0 mL of the mobile phase (Hexane:IPA 90:10).

  • Sample Preparation: Dissolve 1.0 mg of the (S)-5-fluoro-1-indanol test sample in 1.0 mL of the mobile phase.

  • Equilibration: Flush the Chiralcel OD-H column with the mobile phase at 1.0 mL/min until a stable UV baseline is achieved at 220 nm.

  • System Suitability Injection (Self-Validation): Inject 10 µL of the racemic standard.

    • Acceptance Criterion: Verify that the resolution (

      
      ) between the (R) and (S) peaks is 
      
      
      
      . If
      
      
      , the column is degraded or the mobile phase is improperly mixed, and the assay must be halted.
  • Sample Injection: Inject 10 µL of the (S)-5-fluoro-1-indanol test sample.

  • Quantification: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the following formula:

    
    
    

By strictly adhering to this self-validating framework, researchers can ensure that their (S)-5-fluoro-1-indanol building blocks meet the stringent purity requirements necessary for downstream pharmaceutical synthesis.

References

  • Google Patents (US7598417B2)
  • 5-fluoro-2,3-dihydro-1H-inden-1-ol (Compound Summary) National Center for Biotechnology Information. PubChem Compound Database URL:[Link]

Comparative

Enantiomeric Purity Determination: A Comparative Guide to Chiral Solvating Agents in NMR Spectroscopy

Determining the enantiomeric excess (%ee) of synthesized chiral molecules is a fundamental mandate in drug development and asymmetric synthesis. While Chiral High-Performance Liquid Chromatography (HPLC) is often conside...

Author: BenchChem Technical Support Team. Date: March 2026

Determining the enantiomeric excess (%ee) of synthesized chiral molecules is a fundamental mandate in drug development and asymmetric synthesis. While Chiral High-Performance Liquid Chromatography (HPLC) is often considered the gold standard, it relies on isoenergetic diastereomeric adsorbates separating over time. This chromatographic approach can fail when dealing with analytes that possess very subtle chiral differences, such as isotopic substitution or minor alkyl chain variations 1[1].

In these challenging scenarios, Nuclear Magnetic Resonance (NMR) spectroscopy employing Chiral Solvating Agents (CSAs) provides a powerful, orthogonal solution. Unlike Chiral Derivatizing Agents (CDAs) that form rigid covalent bonds, CSAs operate via non-covalent interactions—such as hydrogen bonding,


 stacking, and dipole-dipole interactions2[2].

The Mechanistic Causality of CSAs: When an enantiopure CSA is added to a racemic mixture, it forms transient diastereomeric complexes with the (R)- and (S)-enantiomers. Because the exchange rate between the free and complexed states is fast on the NMR timescale, the observed chemical shifts are population-weighted averages. The distinct spatial geometries of these transient complexes create different magnetic environments, resulting in anisochronous chemical shifts (


) that allow for direct integration and %ee calculation without the risk of kinetic resolution1[1].
Comparative Analysis: CSAs vs. CDAs vs. Chiral HPLC

To objectively evaluate the utility of CSAs, we must benchmark them against CDAs and Chiral HPLC. The choice of analytical method dictates the workflow's speed, destructiveness, and susceptibility to kinetic artifacts3[3].

Performance MetricChiral Solvating Agents (CSAs)Chiral Derivatizing Agents (CDAs)Chiral HPLC
Interaction Mechanism Non-covalent (H-bond,

, dipole)
Covalent bond formationTransient stationary phase adsorption
Sample Preparation Time < 5 minutes (Direct in-tube addition)1–2 hours (Reaction + Workup)Variable (Extensive method development)
Reversibility Fully reversible (Non-destructive)Irreversible (Destructive)Reversible (Requires fraction collection)
Resolution (

)
Moderate (0.02 - 0.10 ppm)High (> 0.10 ppm)Baseline separation (Chromatographic)
Limit of Detection (LOD) ~0.5 - 5% of minor enantiomer~0.5 - 1% of minor enantiomer< 0.1% (

g/mL level)
Kinetic Resolution Risk None (Thermodynamic equilibrium)High (Requires 100% conversion)None
Key Classes of Chiral Solvating Agents
  • Pirkle's Alcohol (TFAE): (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol is the most versatile CSA for primary alcohols, amines, and lactones. Its highly acidic carbinol proton acts as a strong hydrogen bond donor, while the anthryl ring provides a broad surface for

    
     stacking, stabilizing the transient complex2[2].
    
  • Dirhodium Tetracarboxylates (e.g.,

    
    ):  These bimetallic complexes are exceptional for soft Lewis bases like phosphines and ethers. They form reversible coordinate bonds, and the chiral MTPA ligands induce significant magnetic anisotropy, leading to large 
    
    
    
    values in
    
    
    and
    
    
    NMR4[4].
  • Cinchona Alkaloids (Quinine/Cinchonidine): Ideal for acidic compounds such as BINOL phosphoric acid derivatives. They rely on ion-pairing and hydrogen bonding to achieve chiral discrimination 5[5].

Workflow Analyte Chiral Analyte (Enantiomeric Mixture) Decision Select Analytical Pathway Analyte->Decision HPLC Chiral HPLC (Chromatography) Decision->HPLC High Sensitivity Required CDA Chiral Derivatizing Agent (Covalent Bonding) Decision->CDA Covalent Fixation Needed CSA Chiral Solvating Agent (Non-Covalent Bonding) Decision->CSA Rapid & Reversible Analysis HPLC_Mech Isoenergetic Adsorption (Physical Separation) HPLC->HPLC_Mech CDA_Mech Stable Diastereomers (Slow Exchange) CDA->CDA_Mech CSA_Mech Transient Complexes (Fast Exchange) CSA->CSA_Mech NMR NMR Spectroscopy (1H, 13C, 19F, 31P) CDA_Mech->NMR CSA_Mech->NMR Output Calculate %ee via Peak Integration NMR->Output

Logical workflow for selecting enantiomeric purity determination methods.

Self-Validating Experimental Protocol: %ee Determination using Pirkle's Alcohol

This protocol outlines the methodology for determining the enantiomeric purity of a primary chiral alcohol using TFAE. The system is designed to be self-validating by incorporating baseline measurements and titration to rule out concentration-dependent artifacts6[6].

Step 1: Sample Preparation (Baseline)

  • Action: Dissolve 2–5 mg of the chiral analyte in 0.6 mL of anhydrous deuterated solvent (e.g.,

    
     or 
    
    
    
    ) in a clean, dry NMR tube.
  • Causality: Anhydrous conditions are critical. Trace water will competitively bind to the CSA's hydrogen-bonding sites, disrupting the non-covalent interactions necessary for diastereomeric complex formation. Non-polar solvents like

    
     are preferred as they minimize solvent competition and enhance dipole-dipole interactions7[7].
    

Step 2: Baseline Acquisition

  • Action: Acquire a standard

    
     or 
    
    
    
    NMR spectrum of the pure analyte.
  • Causality: This establishes the isochronous chemical shifts of the enantiomers in an achiral environment. It serves as the internal negative control, ensuring that any subsequent peak splitting is exclusively induced by the chiral environment of the CSA.

Step 3: CSA Titration

  • Action: Add 1.0 molar equivalent of (S)-Pirkle's alcohol to the NMR tube. Gently agitate to ensure complete dissolution.

  • Causality: Because the formation of the diastereomeric complex is a rapid equilibrium, no incubation time is required. Titration is necessary because the optimal CSA:analyte ratio varies based on binding affinity. If the

    
     is insufficient, the concentration of the CSA is incrementally increased (up to 5 equivalents) to push the equilibrium toward the complexed state6[6].
    

Step 4: NMR Acquisition & Optimization

  • Action: Acquire the NMR spectrum. If the proton signals exhibit complex J-coupling that obscures the

    
     splitting, apply a pure shift NMR pulse sequence or switch to 
    
    
    
    NMR.
  • Causality: Pure shift NMR collapses multiplets into singlets. This artificial enhancement of resolution is crucial when the chemical shift non-equivalence is small, preventing integration errors caused by overlapping peaks1[1]. Alternatively,

    
     NMR can be utilized, as it offers a larger chemical shift dispersion and lacks homonuclear coupling2[2].
    

Step 5: Data Analysis & Calculation

  • Action: Identify a well-resolved diastereotopic signal (e.g., a methyl group adjacent to the chiral center). Integrate the two distinct peaks corresponding to the (R) and (S) complexes.

  • Causality: Because the exchange is fast, the area under each peak is directly proportional to the molar concentration of the respective enantiomer. Calculate the enantiomeric excess using the formula:

    
    7[7].
    
References
  • Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. NIH.gov.[Link]

  • One-Dimensional 13 C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination. MDPI.[Link]

  • Phosphine-Rh2[(R)-MTPA]4 Adducts in Solution: Characterization by NMR Spectroscopy and Chiral Discrimination. ACS Publications.[Link]

  • 1 Fundamentals of the Stereochemistry of Organophosphorus Compounds. Wiley-VCH.[Link]

Sources

Safety & Regulatory Compliance

Safety

(1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol proper disposal procedures

Because this compound contains a highly stable carbon-fluorine (C-F) bond, it cannot be treated as standard organic waste. Improper disposal poses severe environmental risks and violates federal regulations.

Author: BenchChem Technical Support Team. Date: March 2026

Because this compound contains a highly stable carbon-fluorine (C-F) bond, it cannot be treated as standard organic waste. Improper disposal poses severe environmental risks and violates federal regulations. This guide provides a comprehensive, self-validating operational plan for the safe handling, segregation, and thermal destruction of this compound.

Section 1: Chemical Profiling & Hazard Assessment

Before initiating any disposal protocol, it is imperative to understand the physicochemical properties that dictate the waste management strategy. According to standard Safety Data Sheets (SDS), (1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol is classified as a combustible liquid and a multi-route irritant[1][2].

Table 1: Physicochemical Properties and Operational Implications

Property / HazardValue / ClassificationOperational Implication for Disposal
Chemical Name (1S)-5-fluoro-2,3-dihydro-1H-inden-1-olMust be explicitly spelled out on waste labels; abbreviations are non-compliant[3].
Hazard Statements H227, H315, H319, H335Combustible; causes skin, eye, and respiratory irritation[1][2]. Requires fume hood handling.
Precautionary Codes P305 + P351 + P338Mandates the use of chemical splash goggles during waste consolidation[1][2].
Bond Dissociation ~485 kJ/mol (C-F bond)The extreme stability of the C-F bond dictates high-temperature thermal destruction[4].
Waste Classification Halogenated Organic WasteMust be strictly segregated from non-halogenated solvent streams to ensure proper incineration[3].

Section 2: The Mechanistic Causality of Fluorinated Waste Destruction

Why can't (1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol be disposed of via standard solvent recovery or municipal incineration? The answer lies in the thermodynamics of the carbon-fluorine bond.

The U.S. Environmental Protection Agency (EPA) emphasizes that the thermal treatment of halogenated organic compounds requires highly specific conditions[4]. When fluorinated compounds are subjected to standard combustion, the incomplete breakdown of the C-F bond generates highly toxic Products of Incomplete Combustion (PICs) [4].

To safely destroy this compound, the waste must be transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF) capable of high-temperature incineration[3]. The incinerator must operate at temperatures exceeding 1,100°C to fully cleave the carbon-halogen bonds[4]. Furthermore, because the complete combustion of this compound yields hydrogen fluoride (HF) gas—a highly corrosive and toxic byproduct—the incinerator exhaust must be routed through an alkaline wet scrubber system to neutralize the HF into inert fluoride salts before environmental release[4].

Table 2: Critical Parameters for Thermal Destruction

ParameterTarget ValueMechanistic Causality
Incineration Temp. > 1,100 °COvercomes the high bond dissociation energy of the C-F bond to prevent PIC formation[4].
Residence Time > 2.0 secondsEnsures complete oxidation and thermodynamic breakdown of the fluorinated ring system[4].
Scrubber System pH 8.5 – 9.5 (Alkaline)Neutralizes corrosive hydrogen fluoride (HF) gas generated during combustion into inert salts[4].

Section 3: Self-Validating Protocol for Waste Consolidation

To ensure regulatory compliance and laboratory safety, follow this step-by-step methodology for the segregation and preparation of (1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol waste. Every step includes a built-in validation checkpoint to guarantee process integrity.

Step 1: Engineering Controls and PPE
  • Action: Conduct all waste transfers inside a certified chemical fume hood. Equip personnel with standard PPE: nitrile gloves, a chemical-resistant lab coat, and safety goggles[5].

  • Causality: The compound carries H315, H319, and H335 hazard codes, indicating it is a severe irritant to mucous membranes and skin[1][2].

  • Validation Checkpoint: Verify the fume hood flow monitor reads within the safe operational range (typically 80-120 fpm) before uncapping the chemical.

Step 2: Container Selection and Segregation
  • Action: Select a High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) waste receptacle. Strictly isolate this waste from non-halogenated solvents[3][5].

  • Causality: Mixing halogenated and non-halogenated waste dilutes the calorific value of the waste stream and exponentially increases the volume of waste requiring expensive acid-gas scrubbing at the TSDF[3]. HDPE/PTFE prevents chemical degradation of the container[5].

  • Validation Checkpoint: Perform a visual and tactile inspection of the container's structural integrity. Ensure the cap features a vented PTFE liner to prevent pressure buildup from vapor expansion[3].

Step 3: Regulatory Labeling
  • Action: Apply an OSHA/EPA-compliant hazardous waste label immediately upon the first drop of waste entering the container[5].

  • Causality: Unmarked containers are a primary cause of laboratory accidents and regulatory fines. Clear labeling prevents incompatible chemical mixing[5].

  • Validation Checkpoint: The label must clearly state the full chemical name (no abbreviations), the hazard classes (Combustible, Irritant), and the exact accumulation start date[3][5].

Step 4: Interim Storage and TSDF Transfer
  • Action: Store the sealed container in a designated, ventilated waste accumulation area utilizing secondary containment systems[5]. Coordinate with a licensed TSDF for pickup[3].

  • Causality: Secondary containment captures catastrophic primary container failures, preventing environmental release and cross-contamination[5].

  • Validation Checkpoint: Inspect the secondary containment bin weekly. A completely dry bin validates the integrity of the primary storage protocol.

Section 4: Visualizing the Disposal Workflow

The following diagram maps the logical lifecycle of (1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol from the point of waste generation through to its safe environmental neutralization.

WasteWorkflow Gen Waste Generation: (1S)-5-fluoroindan-1-ol Seg Segregation: Isolate Halogenated Waste Gen->Seg Cont Containment: HDPE / PTFE Receptacles Seg->Cont Label Regulatory Labeling: EPA/OSHA Standards Cont->Label Store Interim Storage: Secondary Containment Label->Store Vendor Licensed TSDF Vendor Transfer Store->Vendor Incinerator Thermal Destruction (>1100°C) Vendor->Incinerator Scrubber Alkaline Gas Scrubbing (HF Neutralization) Incinerator->Scrubber Exhaust Safe Environmental Release (Inert Salts & CO2) Scrubber->Safe Neutralized

Lifecycle and thermal destruction workflow for fluorinated organic chemical waste.

References

  • "How To Safely Dispose of Chemicals in Your Lab - Solvent Recovery Systems." Solventwasher.com.
  • "How To Dispose Of Lab Chemicals." IDR Environmental.
  • "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA." U.S. Environmental Protection Agency (EPA).
  • "Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS | US EPA." U.S. Environmental Protection Agency (EPA).
  • "5-Fluoro-2,3-dihydro-1H-inden-1-ol | 52085-92-4." Sigma-Aldrich.
  • "52085-92-4 | 5-Fluoro-2,3-dihydro-1H-inden-1-ol | Fluorinated Building Blocks." Ambeed.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol

As researchers and drug development professionals, our commitment to safety is paramount, especially when handling novel or sparsely documented chemical entities. (1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol is a specialized...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to safety is paramount, especially when handling novel or sparsely documented chemical entities. (1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol is a specialized fluorinated organic compound for which comprehensive, publicly available safety data is limited. In the absence of a specific Safety Data Sheet (SDS), a conservative and scientifically-grounded approach to personal protective equipment (PPE) is not just recommended—it is essential.

This guide provides a robust framework for the safe handling of (1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol. The recommendations herein are synthesized from an expert analysis of its chemical structure, drawing upon authoritative data from structurally analogous compounds to ensure a high margin of safety. Our protocol is designed to be a self-validating system, empowering you to work with confidence and security.

Hazard Analysis: A Structurally-Informed Risk Assessment

The molecular structure of (1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol—a fluorinated indanol—presents several potential hazards that dictate our PPE strategy.

  • Fluorinated Aromatic System: The presence of a fluorine atom on the aromatic ring is a key consideration. Halogenated aromatic compounds can cause significant skin and eye irritation. An SDS for a similar compound, 3-Chloro-5-fluoroanisole, classifies it as a substance that "Causes skin irritation" and "Causes serious eye irritation"[1]. Therefore, we must assume a similar or greater potential for dermal and ocular irritation.

  • Secondary Alcohol Group: Alcohols can be irritants. More critically, certain fluorinated alcohols are known to be toxic if inhaled and can cause serious eye damage[2]. The SDS for one such fluoroalcohol highlights risks including "Toxic if inhaled" and "Causes serious eye damage"[2]. This potential for respiratory toxicity and severe eye damage necessitates stringent protective measures.

  • Indane Core: While the base indane structure is relatively stable, the combination of the activating hydroxyl group and the electronegative fluorine atom may lead to uncharacterized metabolic pathways or toxicological effects. The parent ketone, 1-Indanone, is classified as "Harmful if swallowed"[3].

Given these factors, our protocol is built on the assumption that (1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol is, at a minimum, a severe eye and skin irritant, potentially harmful if swallowed, and may pose a respiratory hazard.

Core Protective Measures: Engineering and Personal Controls

A multi-layered approach to safety, starting with engineering controls and supplemented by rigorous PPE use, is mandatory.

Primary Engineering Control: The Chemical Fume Hood

All handling of (1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol, from weighing solids to preparing solutions and running reactions, must be conducted within a properly functioning chemical fume hood. This is our primary defense against the inhalation of aerosols or vapors, a critical precaution given the potential toxicity of fluoroalcohols[2][4].

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is not a substitute for safe work practices and engineering controls but is essential to protect from direct contact[5].

  • Selection: Standard nitrile gloves may offer sufficient protection for incidental contact, but for extended handling or in case of a spill, heavier-duty gloves are warranted. Due to the lack of specific permeation data, double-gloving (wearing two pairs of nitrile gloves) is a prudent measure to increase protection against potential seepage. For tasks involving significant splash potential, consider neoprene or butyl rubber gloves, which offer broader chemical resistance.

  • Protocol: Always inspect gloves for tears or pinholes before use. Wash hands thoroughly after removing gloves[3]. Contaminated gloves must be removed and disposed of immediately, followed by hand washing.

  • Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory at all times. Standard safety glasses do not offer adequate protection from splashes[6].

  • Enhanced Precaution: Given the risk of serious eye damage associated with analogous fluoroalcohols[2], the use of a full-face shield in addition to safety goggles is strongly recommended, particularly when handling larger quantities (>1 g) or performing operations with a high splash potential (e.g., transfers, filtrations).

  • A standard, buttoned laboratory coat provides a necessary barrier against minor spills.

  • For procedures involving larger volumes or significant splash risk, supplement the lab coat with a chemical-resistant apron made of rubber or PVC[7]. All protective clothing that becomes contaminated must be removed immediately[1].

While working in a fume hood should prevent respiratory exposure, a respirator may be required in specific situations:

  • Emergency Situations: In the event of a large spill outside of a fume hood.

  • Equipment Failure: If a fume hood is not operating correctly.

  • Aerosol-Generating Procedures: If a procedure is known to generate fine dust or aerosols that may not be fully contained.

In such cases, a NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges is the minimum requirement. All personnel requiring respirators must be properly fit-tested and trained in their use.

Procedural Workflow for Safe Handling

Adherence to a strict, step-by-step protocol minimizes the risk of exposure.

PPE Donning and Doffing Protocol
  • Donning (Putting On):

    • Put on a lab coat, ensuring it is fully buttoned.

    • Put on safety goggles.

    • Put on the first pair of nitrile gloves.

    • Put on the second pair of nitrile gloves, ensuring the cuff of the outer glove goes over the cuff of the lab coat sleeve.

    • If required, don a face shield and/or apron.

  • Doffing (Taking Off): This process is designed to prevent cross-contamination.

    • Remove the outer pair of gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them in the designated hazardous waste container.

    • If worn, remove the apron and/or face shield.

    • Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.

    • Remove the inner pair of gloves using the same technique as before.

    • Remove safety goggles.

    • Wash hands thoroughly with soap and water.

Safe Handling Workflow Diagram

The following diagram illustrates the logical flow for safely handling (1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase cluster_end start Start: Review Protocol & SDS Analogs eng_controls Verify Engineering Controls (Fume Hood Operational) start->eng_controls ppe_select Select & Don PPE (Double Gloves, Goggles, Lab Coat) eng_controls->ppe_select weigh Weigh Compound ppe_select->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction / Transfer dissolve->react decon Decontaminate Glassware & Surfaces react->decon waste Segregate & Dispose of Waste (Solid, Liquid, Sharps) decon->waste doff Doff PPE in Sequence waste->doff wash Wash Hands Thoroughly doff->wash end_node End wash->end_node

Caption: Workflow for handling (1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol.

Spill, Exposure, and Disposal Plans

Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes[1]. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do[1]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If they feel unwell, seek medical attention[1].

  • Spill: For a small spill inside a fume hood, absorb the material with a non-reactive absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and follow your institution's emergency procedures.

Waste Disposal

All waste materials contaminated with (1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol must be treated as hazardous chemical waste.

  • Solid Waste: Collect excess solid reagent and any contaminated materials (e.g., weigh paper, gloves, absorbent) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a labeled, sealed hazardous waste container. Do not pour into drains[1].

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local and national regulations[3].

Summary of PPE Recommendations

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<1g) Double Nitrile GlovesSafety GogglesLab CoatNot required (in fume hood)
Preparing Solutions Double Nitrile GlovesSafety Goggles & Face ShieldLab CoatNot required (in fume hood)
Running Reaction Double Nitrile GlovesSafety Goggles & Face ShieldLab Coat & Chemical ApronNot required (in fume hood)
Handling Waste Double Nitrile GlovesSafety GogglesLab CoatNot required (in fume hood)
Large Spill Cleanup Heavy-duty Gloves (e.g., Butyl)Safety Goggles & Face ShieldChemical-Resistant SuitAir-Purifying Respirator

References

  • SAFETY DATA SHEET - FLUOROALCOHOL N1. Daikin Chemicals. [Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]

  • Derivation of occupational exposure limits: Differences in methods and protection levels. Wiley Online Library. [Link]

  • Derivation of occupational exposure limits based on target blood concentrations in humans. ScienceDirect. [Link]

  • How to Safely Dispose LiPo Batteries for FPV Drone and RC Hobbyists. Oscar Liang. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • How to Safely Dispose of LiPo Batteries: A Complete Recycling Guide. GetFPV. [Link]

  • Methodology for the Derivation of Occupational Exposure Limits. European Commission. [Link]

  • Occupational Exposure Limits for Ethylidene Norbornene, Ethyleneimine, Benomyl, and 2,3-Epoxypropyl Methacrylate, and Classifications on Carcinogenicity. ResearchGate. [Link]

  • Personal Protective Equipment for Handling Pesticides. University of Florida, Institute of Food and Agricultural Sciences. [Link]

  • Exposure Limits for Airborne Therapeutic Substances and their Intermediates. The Association of the British Pharmaceutical Industry. [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta. [Link]

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